(17R,18S)-Epoxyeicosatetraenoic acid
説明
Structure
3D Structure
特性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-16-[(2R,3S)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m0/s1 |
InChIキー |
GPQVVJQEBXAKBJ-VDTDYMMTSA-N |
SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
異性体SMILES |
CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
正規SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cytochrome P450 Epoxygenase Pathway for Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) epoxygenase pathway for eicosapentaenoic acid (EPA), a critical metabolic route that generates potent signaling molecules with significant physiological and therapeutic implications. This document details the core components of this pathway, presents quantitative data, outlines experimental protocols, and visualizes key processes to support advanced research and drug development in this field.
Introduction to the EPA Epoxygenase Pathway
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is metabolized by a specific subset of cytochrome P450 enzymes, known as CYP epoxygenases, to form a series of epoxide metabolites called epoxyeicosatetraenoic acids (EEQs). These EEQs are potent lipid mediators involved in a wide array of physiological processes, including the regulation of inflammation, cardiovascular function, and thermogenesis.[1][2][3][4][5] The most abundant and often most potent of these metabolites is 17,18-epoxyeicosatetraenoic acid (17,18-EEQ).[3][5] The biological activity of EEQs is tightly regulated by their synthesis through CYP epoxygenases and their subsequent metabolism, primarily through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme to their corresponding, and generally less active, diols (dihydroxyeicosatetraenoic acids or DiHETEs).
Key Enzymes and Metabolites
The conversion of EPA to EEQs is catalyzed by several human CYP isoforms, with varying efficiency and regioselectivity. The primary enzymes involved belong to the CYP2C and CYP2J subfamilies.[5]
Table 1: Key Human CYP Epoxygenases in EPA Metabolism
| Enzyme | Primary EEQ Regioisomers Produced from EPA | Relative Catalytic Efficiency |
| CYP2C8 | 17,18-EEQ (major), 14,15-EEQ | High |
| CYP2C9 | 14,15-EEQ (major), 17,18-EEQ | High |
| CYP2J2 | 17,18-EEQ (major) | Very High (reportedly 9 times higher rate for EPA than Arachidonic Acid)[5] |
| CYP1A2 | Efficient in EPA epoxidation | High[6] |
Note: The catalytic efficiencies are relative and can be influenced by the specific in vitro or in vivo system being studied.
The metabolism of EPA by these enzymes is a critical branch of the arachidonic acid cascade, often competing with the metabolism of the omega-6 fatty acid, arachidonic acid (AA), to epoxyeicosatrienoic acids (EETs). Notably, many CYP epoxygenases show a preference for EPA over AA, leading to a shift in the balance of bioactive lipid mediators upon increased EPA availability.[5]
Quantitative Data on EPA Epoxygenase Pathway
While comprehensive kinetic data for all human CYP isoforms with EPA as a substrate is an ongoing area of research, the available literature provides valuable insights into the efficiency of this metabolic pathway.
Table 2: Comparative Metabolism of EPA and Arachidonic Acid (AA) by Human CYP Isoforms
| CYP Isoform | Preferred Substrate (EPA vs. AA) | Key Observations | Reference |
| CYP2C Isoforms | Catalytic activities for EPA and DHA are almost the same as for AA. | EPA is an efficient substrate. | [5] |
| CYP2J2 | EPA and DHA are preferred over AA. | Displays 9 and 2 times higher rates in metabolizing EPA and DHA, respectively, compared to AA. | [5] |
| CYP2C9 | 10µM of EPA and DHA decreased the formation of AA-epoxidised derivatives by more than 80% and 60%, respectively. | [6] | |
| CYP2C8 | Produces exclusively the terminal ω-3 PUFA epoxide (17,18-EEQ) from EPA. | [5] |
Signaling Pathways of EPA-Derived Epoxides
The biological effects of EEQs are mediated through their interaction with various cellular receptors and signaling pathways. The G-protein coupled receptors GPR120 and GPR40, as well as the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), have been identified as key targets.[1][4][7][8][9]
GPR120 Signaling Pathway
Activation of GPR120 by EEQs, particularly 17,18-EEQ, has been shown to initiate anti-inflammatory and thermogenic responses.[10]
PPARγ Activation
EPA and its metabolites, including EEQs, can act as agonists for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[8][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the EPA epoxygenase pathway.
Recombinant Human CYP Expression and Purification
This protocol outlines the general steps for expressing and purifying recombinant human CYP enzymes in E. coli.[12][13][14][15]
Methodology:
-
Vector Construction: The cDNA of the human CYP of interest (e.g., CYP2C8, CYP2C9, CYP2J2) is cloned into a suitable bacterial expression vector, such as pCW Ori+. Often, N-terminal modifications are made to the CYP sequence to enhance expression in a bacterial system. A polyhistidine-tag is commonly added to the C-terminus to facilitate purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., DH5α). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C until it reaches an OD600 of ~0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is grown for a further 24-48 hours at a lower temperature (e.g., 28-30°C) to promote proper protein folding.
-
Membrane Preparation: Cells are harvested by centrifugation, resuspended in a buffer, and lysed (e.g., by sonication or French press). The cell lysate is then subjected to ultracentrifugation to pellet the cell membranes containing the expressed CYP enzyme.
-
Solubilization and Purification: The membrane pellet is resuspended and the membrane proteins are solubilized using a detergent (e.g., CHAPS). The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification steps, such as ion-exchange chromatography, may be necessary to achieve high purity.
-
Verification: The purity of the recombinant CYP is assessed by SDS-PAGE and its identity confirmed by Western blotting. The concentration of functional P450 is determined by CO-difference spectroscopy.
CYP Epoxygenase Activity Assay
This protocol describes a method to measure the epoxidation of EPA by a recombinant CYP enzyme.[12][16]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant CYP enzyme, cytochrome P450 reductase, cytochrome b5 (optional, but can enhance activity), and a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a phosphate buffer (pH 7.4).
-
Substrate Addition: EPA is added to the reaction mixture. For kinetic studies, a range of EPA concentrations should be used.
-
Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction is incubated at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination and Extraction: The reaction is stopped by the addition of a solvent such as ice-cold acetonitrile or by acidification. The lipid metabolites are then extracted using a suitable organic solvent (e.g., ethyl acetate or hexane).
-
Analysis: The extracted metabolites are dried down, reconstituted in a suitable solvent, and analyzed by LC-MS/MS for the quantification of the formed EEQs.
Quantification of EEQs in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of EEQs from biological matrices like plasma or tissue homogenates.
Methodology:
-
Sample Collection and Storage: Biological samples should be collected and immediately stored at -80°C to minimize lipid peroxidation.
-
Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., 17,18-EEQ-d4) is added to the sample to account for extraction losses and matrix effects.
-
Extraction: Lipids are extracted from the sample using either liquid-liquid extraction (e.g., with ethyl acetate or a Folch extraction) or solid-phase extraction (SPE) using a C18 or other suitable cartridge.
-
LC Separation: The extracted and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. The EEQs are separated from other lipids on a reverse-phase C18 column using a gradient of solvents, typically water and acetonitrile or methanol with a small amount of acid (e.g., formic acid or acetic acid).
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion mode. The EEQs are detected using multiple reaction monitoring (MRM), where a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantification.
-
Quantification: A standard curve is generated using known amounts of authentic EEQ standards. The concentration of EEQs in the biological sample is then calculated by comparing the peak area ratio of the endogenous EEQ to the internal standard against the standard curve.
Conclusion
The cytochrome P450 epoxygenase pathway of EPA metabolism is a crucial source of potent signaling lipids with diverse and beneficial physiological effects. A thorough understanding of the enzymes, metabolites, and signaling pathways involved is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for advancing research in this exciting and rapidly evolving field. Further investigation into the specific kinetic parameters of human CYP isoforms with EPA and the elucidation of all receptor-mediated and non-receptor-mediated actions of EEQs will continue to be important areas of future research.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eicosapentaenoic acid metabolism by cytochrome P450 enzymes of the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of human cytochrome P450 catalytic activities and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPAR-pan activation induces hepatic oxidative stress and lipidomic remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Functional Analysis of Human Cytochrome P450 2C8 Using Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 14. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 15. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
stereospecific effects of 17,18-epoxyeicosatetraenoic acid
An In-depth Technical Guide to the Stereospecific Effects of 17,18-Epoxyeicosatetraenoic Acid
Introduction
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the action of cytochrome P450 (CYP) epoxygenases.[1][2] This conversion is a key step in a metabolic pathway that transforms dietary omega-3 fatty acids into potent signaling molecules with diverse physiological roles.[1][2] Emerging research has highlighted that the biological activities of 17,18-EEQ are highly dependent on the specific three-dimensional arrangement of its atoms, a property known as stereochemistry. The molecule exists as two non-superimposable mirror images, or enantiomers: 17(R),18(S)-EEQ and 17(S),18(R)-EEQ. These enantiomers often exhibit distinct, and sometimes opposing, biological effects, underscoring the importance of stereospecificity in their function and therapeutic potential.[1][3] This guide provides a comprehensive overview of the stereospecific effects of 17,18-EEQ, focusing on its signaling pathways, quantitative biological activities, and the experimental protocols used to elucidate these properties.
Data Presentation
The biological effects of 17,18-EEQ enantiomers are highly specific and have been quantified in various experimental systems. The following tables summarize the key quantitative data related to their stereospecific activities and their impact on protein expression.
Table 1: Stereospecific Biological Activities of 17,18-EEQ Enantiomers
| Biological Effect | Enantiomer | Model System | Potency (EC₅₀) | Outcome |
| Cardiomyocyte Contraction | 17(R),18(S)-EEQ | Neonatal Rat Cardiomyocytes | ~1–2 nM[1][2] | Negative chronotropic effect (reduces beating rate), protects against Ca²⁺-overload.[1][2] |
| 17(S),18(R)-EEQ | Neonatal Rat Cardiomyocytes | Inactive[1][2] | No significant effect on cardiomyocyte contraction.[1][2] | |
| Vasodilation | 17(R),18(S)-EEQ | Rat Cerebral Artery | Not specified | Potent vasodilator, stimulates calcium-activated potassium channels.[1][3] |
| 17(S),18(R)-EEQ | Rat Cerebral Artery | Inactive[3] | No significant vasodilatory effect.[3] | |
| Anti-inflammatory Activity | 17(S),18(R)-EEQ | Mouse Model of Contact Hypersensitivity | Not specified | Ameliorates skin inflammation by inhibiting neutrophil migration.[3] |
| 17(R),18(S)-EEQ | Mouse Model of Contact Hypersensitivity | Inactive[3] | Little to no effect on skin inflammation.[3] | |
| Platelet Aggregation | 17,18-EEQ-EA (Ethanolamide) | Human Whole Blood | Not specified | Dose-dependently inhibits arachidonic acid-induced platelet aggregation.[4] |
Table 2: Effects of 17,18-EEQ on Protein Expression in Adipose Tissue
| Treatment | Tissue/Cell Type | Protein | Change in Expression |
| 17,18-EEQ + t-TUCB¹ | Murine Brown Preadipocytes | PGC1α, UCP1, CD36 | Increased[5][6] |
| 19,20-EDP + t-TUCB¹ | Murine Brown Preadipocytes | PGC1α | Increased[5][6] |
| 17,18-EEQ + t-TUCB¹ | Brown Adipose Tissue (in vivo) | CD36, CPT1A, CPT1B | Increased[7][8] |
| 19,20-EDP + t-TUCB¹ | Brown Adipose Tissue (in vivo) | CPT1A, CPT1B | Increased[7][8] |
¹t-TUCB is a soluble epoxide hydrolase (sEH) inhibitor, which prevents the degradation of 17,18-EEQ.[7]
Signaling Pathways and Mandatory Visualizations
The distinct biological effects of 17,18-EEQ enantiomers are mediated through specific signaling pathways. These pathways often involve G protein-coupled receptors (GPCRs) and downstream second messengers.
17(R),18(S)-EEQ: Cardioprotective Effects
The 17(R),18(S)-EEQ enantiomer exerts potent cardioprotective effects, primarily through its negative chronotropic activity on cardiomyocytes.[1][2] This action is rapid and occurs at low nanomolar concentrations, suggesting a receptor-mediated mechanism.[2] While the specific receptor is yet to be definitively identified, the signaling cascade is thought to involve a G protein-coupled receptor, leading to the regulation of calcium channels and a reduction in the spontaneous beating rate of heart cells.[1][2]
Caption: Proposed signaling pathway for the cardioprotective effects of 17(R),18(S)-EEQ.
17(S),18(R)-EEQ: Anti-inflammatory Action
In contrast to its mirror image, the 17(S),18(R)-EEQ enantiomer demonstrates significant anti-inflammatory properties, particularly in the context of skin inflammation.[3] This effect is mediated through the G protein-coupled receptor 40 (GPR40).[3] Activation of GPR40 by 17(S),18(R)-EEQ suppresses the migration of neutrophils to inflamed tissues, thereby ameliorating the inflammatory response in conditions like contact hypersensitivity.[3]
Caption: GPR40-mediated anti-inflammatory pathway of 17(S),18(R)-EEQ.
17,18-EEQ in Sensory Neuron Sensitization
17,18-EEQ has been shown to sensitize the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels in sensory neurons.[9] This action, which can contribute to pain perception, is mediated through the prostacyclin receptor (IP), a Gs-coupled receptor.[9][10] Binding of 17,18-EEQ to the IP receptor leads to the activation of Protein Kinase A (PKA), which in turn sensitizes TRPV1 and TRPA1 channels.[9][10]
Caption: 17,18-EEQ-induced sensitization of TRPV1/TRPA1 channels.
17,18-EEQ in Brown Adipose Tissue Regulation
When stabilized by a soluble epoxide hydrolase inhibitor, 17,18-EEQ promotes brown adipogenesis and enhances thermogenic function.[5][6] This process involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipocyte differentiation.[6] Concurrently, 17,18-EEQ can suppress the inflammatory NF-κB signaling pathway in brown adipose tissue.[7] These actions lead to increased expression of thermogenic proteins like UCP1 and PGC1α, and the fatty acid transporter CD36, ultimately boosting mitochondrial respiration and heat production.[5][6]
Caption: Role of 17,18-EEQ in brown adipose tissue function.
Experimental Protocols
The elucidation of the stereospecific effects of 17,18-EEQ relies on a variety of specialized experimental protocols.
Synthesis and Separation of 17,18-EEQ Enantiomers
-
Objective: To obtain enantiomerically pure 17(R),18(S)-EEQ and 17(S),18(R)-EEQ for biological testing.
-
Methodology:
-
Synthesis of Racemic 17,18-EEQ: A racemic mixture (containing both enantiomers) of 17,18-EEQ is chemically synthesized from EPA.[3]
-
Chiral HPLC Separation: The racemic mixture is then subjected to High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., CHIRALCEL OJ-RH).[3]
-
Elution and Detection: An isocratic mobile phase, such as a mixture of methanol and water with formic acid, is used to separate the enantiomers based on their differential interaction with the chiral column.[3] The eluent is monitored by UV detection at a wavelength of approximately 205 nm.[3] The two separated peaks correspond to the individual 17(R),18(S) and 17(S),18(R) enantiomers.[11]
-
Cell-Based Assays
-
Neonatal Rat Cardiomyocyte (NRCM) Contraction Assay:
-
Objective: To assess the chronotropic effects of 17,18-EEQ enantiomers.
-
Methodology:
-
NRCMs are isolated and cultured until they form a spontaneously beating syncytium.
-
The cells are then treated with various concentrations of the individual 17,18-EEQ enantiomers or the racemic mixture.[2]
-
The rate of contraction (beating rate) is measured over time using microscopy and video analysis.
-
Dose-response curves are generated to determine the EC₅₀ for any observed effects.[2]
-
-
-
Brown Adipocyte Differentiation Assay:
-
Objective: To determine the effect of 17,18-EEQ on the differentiation of preadipocytes into mature brown adipocytes.
-
Methodology:
-
Murine brown preadipocytes are cultured in differentiation media.
-
The cells are treated with 17,18-EEQ, typically in combination with an sEH inhibitor like t-TUCB, for several days.[6]
-
Differentiation is assessed by staining for lipid accumulation using Oil Red O. The amount of staining can be quantified by extracting the dye and measuring its absorbance.[6]
-
The expression of key brown adipocyte marker proteins (e.g., UCP1, PGC1α) is measured by Western blot analysis.[6]
-
-
Animal Models
-
Mouse Model of Contact Hypersensitivity (CHS):
-
Objective: To evaluate the in vivo anti-inflammatory effects of 17,18-EEQ enantiomers.
-
Methodology:
-
CHS, a model for skin inflammation, is induced in mice by sensitization and subsequent challenge with a hapten like 1-fluoro-2,4-dinitrofluorobenzene (DNFB).[3]
-
Mice are treated with either 17(S),18(R)-EEQ, 17(R),18(S)-EEQ, or a vehicle control.[3]
-
The inflammatory response is quantified by measuring ear swelling.[3]
-
Histological analysis of ear tissue is performed to assess immune cell infiltration, particularly neutrophils.[3]
-
-
Analytical Techniques
-
Western Blot Analysis:
-
Objective: To quantify the expression levels of specific proteins in cells or tissues treated with 17,18-EEQ.
-
Methodology:
-
Total protein is extracted from samples using a lysis buffer (e.g., RIPA buffer).[5]
-
Protein concentrations are determined (e.g., BCA assay).[5]
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., UCP1, CD36, PGC1α) and then with secondary antibodies.
-
Protein bands are visualized and quantified using densitometry.[7]
-
-
-
Mass Spectrometry-Based Screening Assay:
-
Objective: To identify inhibitors of CYP-dependent 17,18-EEQ synthesis.
-
Methodology:
-
A cellular system expressing the CYP2J2 enzyme is used.[9]
-
These cells are incubated with EPA, the precursor to 17,18-EEQ, and test compounds.
-
After incubation, the concentration of 17,18-EEQ produced by the cells is measured using liquid chromatography-mass spectrometry (LC-MS).
-
A reduction in 17,18-EEQ levels in the presence of a test compound indicates inhibition of CYP2J2.[9]
-
-
Conclusion
The biological effects of 17,18-epoxyeicosatetraenoic acid are exquisitely dependent on its stereochemistry. The 17(R),18(S) enantiomer is a potent cardioprotective and vasodilatory agent, while the 17(S),18(R) enantiomer exhibits significant anti-inflammatory properties through a distinct GPR40-mediated pathway.[1][3] Furthermore, 17,18-EEQ plays a role in sensory neuron sensitization and the regulation of brown adipose tissue function.[5][9] This stereospecificity has profound implications for drug development, as targeting one enantiomer may provide therapeutic benefits while avoiding the potentially undesirable effects of the other. The development of metabolically stable analogs that mimic the bioactivity of a single, desired enantiomer represents a promising strategy for creating novel therapeutics for cardiovascular and inflammatory diseases.[12][13] A thorough understanding of the distinct signaling pathways and biological actions of each 17,18-EEQ enantiomer is therefore critical for advancing research and translating these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
anti-inflammatory mechanism of (17R,18S)-Epoxyeicosatetraenoic acid
An In-Depth Technical Guide to the Anti-Inflammatory Mechanisms of (17R,18S)-Epoxyeicosatetraenoic Acid (17R,18S-EEQ)
Executive Summary
This compound (17R,18S-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the cytochrome P450 epoxygenase pathway. Emerging evidence has highlighted its potent anti-inflammatory properties, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying the anti-inflammatory actions of 17R,18S-EEQ. It achieves this through a multi-faceted approach involving the inhibition of the canonical NF-κB signaling pathway, activation of the nuclear receptor PPARγ, and modulation of p38 MAPK and various G-protein coupled receptor signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.
Introduction
Chronic inflammation is a key pathological driver of numerous diseases, including cardiovascular disorders, metabolic syndrome, and neurodegenerative diseases. Bioactive lipid mediators play a crucial role in the regulation and resolution of inflammation. (17R,18S)-EEQ is an epoxy fatty acid that has demonstrated significant anti-inflammatory effects in various preclinical models.[1] Like other epoxyeicosanoids, its in vivo efficacy is often enhanced by the co-administration of soluble epoxide hydrolase (sEH) inhibitors, such as t-TUCB or AUDA, which prevent its rapid degradation to the less active diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[1][2] Understanding the precise molecular targets and signaling pathways of 17R,18S-EEQ is critical for harnessing its therapeutic potential.
Core Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of 17R,18S-EEQ are not mediated by a single mechanism but rather through the concerted modulation of several key intracellular signaling hubs.
Inhibition of the Nuclear Factor-κB (NF-κB) Pathway
A central mechanism of 17R,18S-EEQ is its potent suppression of the NF-κB signaling cascade, a master regulator of inflammatory gene expression.[1][3] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[4] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] This liberates NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
17R,18S-EEQ intervenes in this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory activity.[2] This effect has been observed in various cell types, including brown adipocytes and endothelial cells.[1][6]
Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)
17R,18S-EEQ functions as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the control of inflammation.[2][7] Upon activation by ligands, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8]
The activation of PPARγ exerts anti-inflammatory effects through several mechanisms:
-
Trans-repression: Activated PPARγ can physically interfere with the activity of pro-inflammatory transcription factors, including NF-κB and AP-1, preventing them from binding to DNA and driving inflammatory gene expression.[8]
-
Transcriptional Regulation: It can directly regulate the expression of genes involved in inflammation. For example, PPARγ activation by 17R,18S-EEQ has been shown to decrease the expression of PKC Potentiated Inhibitor Protein-17 (CPI-17), a protein involved in TNF-α-triggered hyperresponsiveness in bronchial tissue.[2]
The anti-inflammatory effects of 17R,18S-EEQ in the lung are abolished by PPARγ antagonists, confirming that PPARγ is a key molecular target.[2]
Modulation of p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli, leading to the production of cytokines and other inflammatory mediators.[9] Studies in human bronchial tissue have revealed that 17R,18S-EEQ pretreatment can reverse the phosphorylation (activation) of p38 MAPK induced by TNF-α.[2] The inhibition of this pathway contributes to the overall reduction of the inflammatory response and the associated tissue hyperresponsiveness.[2]
G-Protein Coupled Receptor (GPCR) Signaling
17R,18S-EEQ also exerts its effects by interacting with specific GPCRs on the cell surface.
-
GPR40 (FFAR1): In human airway epithelial cells, the anti-inflammatory effects of 17,18-EEQ, including the inhibition of TNF-α-induced IL-6 and IL-8 production, are mediated through GPR40.[10] These effects are abolished by selective GPR40 antagonists.[10]
-
Sphingosine-1-Phosphate Receptor 1 (S1PR1): In endothelial cells, 17,18-EEQ has been shown to bind to and activate S1PR1.[11] This activation is coupled to a Gq-protein, leading to an increase in intracellular Ca²⁺ and subsequent activation of endothelial nitric oxide synthase (eNOS). The resulting production of nitric oxide (NO) is a key mechanism for inhibiting endothelial activation and inflammation, including the suppression of adhesion molecule expression like VCAM-1.[6]
Quantitative Data Summary
The anti-inflammatory activity of 17R,18S-EEQ has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of 17,18-EEQ
| Assay/Model | Cell Type | Stimulus | 17,18-EEQ Concentration | Observed Effect | Reference |
| NF-κB Reporter Assay | Murine Brown Preadipocytes | LPS (100 ng/mL) | 10 µM | Significant suppression of NF-κB activation. | [1] |
| PPARγ Reporter Assay | Murine Brown Preadipocytes | None | 1 µM & 10 µM | Significant, dose-dependent activation of PPARγ. | [1] |
| Cytokine Production | Human Airway Epithelial Cells (NCI-H292) | TNF-α | 1 µM & 10 µM | Significant, dose-dependent inhibition of IL-6 and IL-8 production. | [10][12] |
| VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (0.1 ng/mL) | 0.1, 1, 10 µM | Dose-dependent inhibition of VCAM-1 expression. | [6] |
| p38 MAPK Phosphorylation | Human Bronchi | TNF-α | Not specified | Reversal of TNF-α-induced phosphorylation. | [2] |
| Cardiomyocyte Protection | Neonatal Rat Cardiomyocytes | Ca²⁺ Overload | EC₅₀ ~1-2 nM | Protection against Ca²⁺-induced damage. | [13] |
Table 2: In Vivo Efficacy of 17,18-EEQ
| Animal Model | Inflammatory Challenge | Treatment | Key Findings | Reference |
| Diet-Induced Obesity (Mice) | High-Fat Diet | 17,18-EEQ (0.05 mg/kg/day) + t-TUCB | Decreased inflammatory NF-κB signaling in brown adipose tissue (BAT). | [1][3][14] |
| Airway Inflammation (Mice) | Intranasal LPS | Intraperitoneal or intranasal 17,18-EEQ | Attenuated mucus production and neutrophil infiltration in nasal epithelium. | [12] |
| Eosinophilic Airway Inflammation (Mice) | Ovalbumin (OVA) | Intravenous 12-OH-17,18-EpETE (metabolite) | Attenuated airway eosinophilia; downregulated CCL11 mRNA in lungs. | [15] |
Key Experimental Protocols
Reproducing the findings related to 17R,18S-EEQ's mechanism of action requires specific experimental procedures. Below are detailed methodologies for key assays.
NF-κB and PPARγ Reporter Gene Assays
These assays are used to quantify the effect of 17R,18S-EEQ on the transcriptional activity of NF-κB and PPARγ.
-
Cell Seeding and Transfection: Plate cells (e.g., murine brown preadipocytes or HEK293) in 24- or 96-well plates. After 24 hours, transiently co-transfect the cells with a reporter plasmid containing multiple copies of the NF-κB response element or a PPRE upstream of a luciferase gene, and a control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization.[16]
-
Treatment:
-
For NF-κB: After 24 hours of transfection, pre-treat cells with vehicle or 17R,18S-EEQ (e.g., 10 µM) for 1 hour. Subsequently, co-treat with an inflammatory stimulus like LPS (e.g., 100 ng/mL) for an additional 18 hours.[1]
-
For PPARγ: After transfection, treat cells with vehicle or 17R,18S-EEQ (e.g., 1-10 µM) for 24 hours. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.[1]
-
-
Lysis and Detection: Lyse the cells and measure the activity of both luciferases using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System). Normalize the firefly luciferase signal to the control reporter signal.
Western Blot Analysis for Signaling Proteins
This technique is used to measure changes in the levels and phosphorylation status of key signaling proteins.[17][18]
-
Sample Preparation: Culture cells to ~80-90% confluency. Pre-treat with 17R,18S-EEQ for a specified time (e.g., 1 hour), followed by stimulation with an agonist (e.g., TNF-α for 30 minutes).[6] Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a potent endogenous anti-inflammatory lipid mediator that operates through a sophisticated network of signaling pathways. Its ability to simultaneously inhibit the master inflammatory transcription factor NF-κB, suppress p38 MAPK signaling, and activate the anti-inflammatory nuclear receptor PPARγ underscores its pleiotropic effects. Furthermore, its targeted actions via GPCRs like GPR40 and S1PR1 highlight its cell-type-specific regulatory functions, particularly in epithelial and endothelial cells.
The data strongly support the continued investigation of 17R,18S-EEQ and its signaling pathways as targets for novel anti-inflammatory therapeutics. Future research should focus on the development of stable synthetic analogs to overcome the metabolic instability of the natural compound and further delineate its receptor-specific actions in different inflammatory disease models. A deeper understanding of its downstream metabolite, 12-OH-17,18-EpETE, which also shows potent bioactivity, is another promising avenue for drug discovery.[15]
References
- 1. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 12-OH-17,18-Epoxyeicosatetraenoic acid alleviates eosinophilic airway inflammation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qiagen.com [qiagen.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
17,18-EEQ signaling in cardiovascular physiology
An In-depth Technical Guide to 17,18-EEQ Signaling in Cardiovascular Physiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid (PUFA), eicosapentaenoic acid (EPA). Generated by cytochrome P450 (CYP) epoxygenases, 17,18-EEQ has emerged as a potent signaling molecule within the cardiovascular system, exhibiting a range of protective effects including anti-arrhythmic, vasodilatory, and anti-inflammatory actions. Its therapeutic potential is underscored by its high potency, often orders of magnitude greater than its parent compound, EPA. This document provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and physiological effects of 17,18-EEQ. It includes a summary of key quantitative data, detailed experimental protocols for its study, and visual diagrams of its molecular pathways and experimental workflows to serve as a technical guide for professionals in cardiovascular research and drug development.
Biosynthesis and Metabolism of 17,18-EEQ
17,18-EEQ is not consumed directly but is synthesized endogenously from EPA. Diets rich in omega-3 PUFAs lead to increased plasma and tissue levels of 17,18-EEQ.[1]
-
Biosynthesis: The primary pathway for 17,18-EEQ production is the epoxidation of EPA by CYP enzymes.[1] Several CYP isoforms, notably CYP2C and CYP2J, preferentially metabolize EPA to 17,18-EEQ.[1][2] Specifically, CYP1A1 has been shown to epoxidize the 17,18-olefinic bond of EPA in a regiospecific manner, primarily forming the 17(R),18(S)-EEQ enantiomer.[3] This enzymatic conversion is a critical step, as the metabolites of EPA often have physiological consequences that differ from those of arachidonic acid (AA).[2]
-
Metabolism and Degradation: The biological activity of 17,18-EEQ is tightly regulated by its rapid metabolism. The primary route of inactivation is hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the less active corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4] Due to this rapid degradation, many experimental studies utilize sEH inhibitors (sEHIs) to potentiate the effects of endogenous or exogenously administered 17,18-EEQ.[4][5] The development of metabolically robust synthetic analogs of 17,18-EEQ is also an active area of research to overcome its inherent instability.[2][6]
Signaling Pathways
The precise molecular targets for 17,18-EEQ are still under active investigation, though evidence points towards interactions with G-protein coupled receptors (GPCRs) and direct modulation of intracellular signaling cascades.
-
Receptor-Mediated Signaling: While a specific high-affinity receptor for epoxyeicosanoids has been elusive, recent studies have identified potential candidates.
-
Prostacyclin Receptor (IP): In sensory neurons, 17,18-EEQ has been shown to sensitize TRPV1 and TRPA1 ion channels through the activation of the Gs-coupled prostacyclin receptor (IP), leading to protein kinase A (PKA) activation.[7]
-
Sphingosine-1-Phosphate Receptor 1 (S1PR1): In human umbilical vein endothelial cells (HUVECs), 17,18-EEQ inhibits endothelial activation through a S1PR1-Gq-Ca²⁺ signaling pathway.[8]
-
-
Downstream Effectors: Regardless of the specific receptor, 17,18-EEQ triggers distinct intracellular signaling pathways.
-
Anti-inflammatory Pathway: It inhibits the activation of nuclear factor-κB (NF-κB), a key regulator of pro-inflammatory gene expression.[1][4] This leads to a reduction in inflammatory cytokines, chemokines, and adhesion molecules.[1]
-
Cardiomyocyte Protection: In cardiomyocytes, 17,18-EEQ and other epoxylipids decrease endoplasmic reticulum (ER) stress, combat mitochondrial dysfunction, and reduce apoptosis.[1]
-
Vasodilation: The vasodilatory effects are mediated, at least in part, by the activation of large-conductance Ca²⁺-activated potassium (BK) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[2][3]
-
Role in Cardiovascular Physiology
17,18-EEQ exerts multiple beneficial effects on the cardiovascular system.
-
Anti-Arrhythmic Activity: One of the most potent effects of 17,18-EEQ is its ability to protect against cardiac arrhythmias. It exerts strong negative chronotropic effects (reducing the rate of contraction) on spontaneously beating neonatal rat cardiomyocytes.[2] The 17(R),18(S) enantiomer is particularly potent, protecting these cells from Ca²⁺-overload-induced arrhythmias.[2][6][9] Analogs of 17,18-EEQ have been shown to decrease ventricular tachyarrhythmias in rat models and have advanced to clinical trials.[1][10]
-
Vasodilation and Blood Pressure Regulation: 17,18-EEQ is a potent vasodilator in various vascular beds, including coronary, cerebral, and pulmonary arteries.[2][3] This action contributes to blood pressure regulation. Studies in CYP1A1 knockout mice, which have reduced capacity to produce 17,18-EEQ, show elevated blood pressure, suggesting a role for this lipid in maintaining normal vascular tone.[3][11] The vasodilation is comparable in potency in both mouse aorta and porcine coronary microvessels.[3]
-
Anti-inflammatory and Endothelial Protection: 17,18-EEQ demonstrates significant anti-inflammatory properties. It inhibits endothelial activation, a key early step in atherosclerosis, by reducing the expression of adhesion molecules like VCAM1 in response to inflammatory stimuli.[12] It also suppresses inflammatory signaling pathways such as NF-κB in various cell types, including brown adipose tissue.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies, highlighting the potency and efficacy of 17,18-EEQ.
Table 1: In Vitro Potency of 17,18-EEQ
| Assay | Model System | Parameter | Value | Reference |
|---|---|---|---|---|
| Anti-arrhythmia | Neonatal Rat Cardiomyocytes | EC₅₀ vs. Ca²⁺-overload | ~1–2 nM | [2][6][9] |
| Comparison | Neonatal Rat Cardiomyocytes | Effective Concentration (EPA) | 3–10 µM | [2] |
| Endothelial Activation | HUVECs | VCAM1 Inhibition | 1 µM |[12] |
Table 2: In Vivo Dosages and Effects
| Animal Model | Administration | Dosage | Observed Effect | Reference |
|---|---|---|---|---|
| Diet-induced Obese Mice | Osmotic minipump (with sEHI) | 0.05 mg/kg/day | Improved fasting glucose, reduced serum triglycerides | [4][5] |
| Rat Coronary Ligation | Not specified | Not specified | Decreased ventricular tachyarrhythmias | [1] |
| Mouse MCAO/R | Tail vein injection | 100 nM (for 14,15-EET) | Reduced cerebral infarction (by analogy) |[13] |
Key Experimental Protocols
The study of 17,18-EEQ involves a range of specialized in vitro and in vivo experimental models.
Neonatal Rat Cardiomyocyte (NRCM) Anti-Arrhythmia Assay
This in vitro model is crucial for assessing the direct anti-arrhythmic effects of 17,18-EEQ and its analogs.
-
Objective: To determine the efficacy of a compound in protecting cardiomyocytes from arrhythmia induced by calcium overload.
-
Methodology:
-
Cell Isolation and Culture: Primary cardiomyocytes are isolated from the ventricles of 1-3 day old Wistar rats. Cells are plated on culture dishes where they form a spontaneously contracting syncytium.
-
Induction of Arrhythmia: After a baseline recording of the spontaneous beating rate, extracellular Ca²⁺ concentration is elevated, or a β-adrenergic agonist is added to induce tachyarrhythmia.
-
Treatment: 17,18-EEQ or a test analog is added to the culture medium at varying concentrations.
-
Data Acquisition: The contraction rate of the cardiomyocyte monolayer is recorded using video microscopy and analyzed to determine the dose-dependent negative chronotropic effect and the ability to terminate arrhythmias.
-
-
Key Endpoint: Calculation of the EC₅₀ value, representing the concentration at which the compound produces 50% of its maximal protective effect.[2][9]
Endothelial Cell Activation and Adhesion Assay
This protocol assesses the anti-inflammatory potential of 17,18-EEQ by measuring its ability to prevent endothelial activation.
-
Objective: To quantify the inhibition of inflammatory marker expression and monocyte adhesion on endothelial cells.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer.
-
Pre-treatment: HUVECs are pre-treated with various concentrations of 17,18-EEQ for a specified period (e.g., 24 hours).
-
Inflammatory Challenge: Endothelial activation is induced by adding an inflammatory stimulus such as TNF-α (0.1 ng/mL) or by applying oscillating shear stress (OSS).[12]
-
Endpoint Analysis:
-
Protein Expression: Cell lysates are collected, and Western blotting is performed to quantify the expression of adhesion molecules like VCAM1.[12]
-
Monocyte Adhesion: Fluorescently-labeled THP-1 monocytes are added to the HUVEC monolayer. After incubation and washing, the number of adherent monocytes is quantified by microscopy.[12]
-
-
Therapeutic Potential and Future Directions
The potent and multifaceted cardiovascular protective effects of 17,18-EEQ make it and its signaling pathway attractive targets for drug development.
-
Drug Development: The development of stable analogs of 17,18-EEQ that resist sEH-mediated degradation is a key strategy.[6][10] Such compounds could offer new therapeutic options for arrhythmias, hypertension, and inflammatory cardiovascular diseases like atherosclerosis. The progression of some analogs into Phase 1 clinical trials highlights the translational potential of this research.[1]
-
Future Research: Key questions remain to be answered. The definitive identification of the full range of 17,18-EEQ receptors in different cardiovascular tissues is a high priority. Understanding how its signaling integrates with other lipid mediator pathways and elucidating the full downstream consequences of its activation will provide deeper insights into its physiological roles and offer new avenues for therapeutic intervention.
Conclusion
17,18-EEQ is a critical signaling lipid that mediates many of the beneficial cardiovascular effects of its parent omega-3 fatty acid, EPA. Its potent anti-arrhythmic, vasodilatory, and anti-inflammatory properties are driven by complex signaling pathways involving GPCRs and the modulation of key intracellular regulators like NF-κB. While its inherent metabolic instability presents a challenge, it also offers a therapeutic opportunity through the development of sEH inhibitors and stable synthetic analogs. Continued research into the fundamental mechanisms of 17,18-EEQ action is essential for translating its protective profile into novel therapies for cardiovascular disease.
References
- 1. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated blood pressure in cytochrome P4501A1 knockout mice is associated with reduced vasodilation to omega-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 14, 15‐EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Formation of (17R,18S)-Epoxyeicosatetraenoic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(17R,18S)-Epoxyeicosatetraenoic acid ((17R,18S)-EpETrE or 17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it plays a crucial role in various physiological processes, including the regulation of inflammation, vascular tone, and cellular signaling. This technical guide provides a comprehensive overview of the endogenous formation of (17R,18S)-EpETrE, its subsequent metabolic fate, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.
Biosynthesis of this compound
The primary pathway for the endogenous formation of (17R,18S)-EpETrE involves the enzymatic epoxidation of eicosapentaenoic acid (EPA). This reaction is catalyzed by a specific family of enzymes known as cytochrome P450 (CYP) epoxygenases.[1][2]
The Role of Cytochrome P450 Epoxygenases
CYP epoxygenases are a subset of the larger cytochrome P450 superfamily of enzymes. These enzymes utilize molecular oxygen and NADPH to insert an oxygen atom across one of the double bonds of their substrate fatty acids, forming an epoxide. In the case of EPA, epoxidation of the double bond at the 17,18-position results in the formation of 17,18-EpETrE. While several CYP isoforms can metabolize EPA, some exhibit a preference for producing the 17(R),18(S)-enantiomer.[3]
The biosynthesis of (17R,18S)-EpETrE is a critical step in the generation of bioactive lipid mediators from dietary omega-3 fatty acids. The levels of this epoxide can be influenced by the dietary intake of EPA.
Stereochemistry of EpETrE
It is important to note that the epoxidation of EPA can result in two different enantiomers: (17R,18S)-EpETrE and (17S,18R)-EpETrE. These stereoisomers can exhibit different biological activities. For instance, (17R,18S)-EpETrE is a potent vasodilator and stimulates calcium-activated potassium channels, while the (17S,18R)-enantiomer has been shown to inhibit neutrophil pseudopod formation via the GPR40-mediated pathway.[4] The bacterial enzyme cytochrome P450 BM-3 from Bacillus megaterium has been utilized to stereoselectively produce 17(S),18(R)‐EpETE.[4]
Metabolic Fate of this compound
Once formed, (17R,18S)-EpETrE is subject to further metabolism, which can either terminate its activity or convert it into other bioactive molecules.
Hydrolysis by Soluble Epoxide Hydrolase (sEH)
The primary route for the inactivation of (17R,18S)-EpETrE is through hydrolysis of the epoxide ring by the enzyme soluble epoxide hydrolase (sEH).[1][5] This reaction converts the epoxide into its corresponding, and generally less active, diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETrE). The inhibition of sEH is a key therapeutic strategy to augment the endogenous levels and prolong the biological effects of (17R,18S)-EpETrE and other epoxy fatty acids.[1][5]
Conversion to Other Bioactive Mediators
(17R,18S)-EpETrE can also serve as a substrate for other enzymes, leading to the formation of novel bioactive lipids. For instance, it can be metabolized by prostaglandin H synthase to form 17(18)-epoxy-prostaglandins.[6][7] Additionally, it can be converted to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a potent anti-inflammatory metabolite.[8]
Signaling Pathways of this compound
(17R,18S)-EpETrE exerts its biological effects by interacting with specific cellular targets and modulating downstream signaling cascades.
G-Protein Coupled Receptor (GPCR) Activation
A significant body of evidence indicates that (17R,18S)-EpETrE and other epoxy fatty acids act as signaling molecules by activating G-protein coupled receptors (GPCRs). Two key receptors that have been identified are:
-
GPR40 (Free Fatty Acid Receptor 1, FFAR1): (17R,18S)-EpETrE has been shown to interact with GPR40 to inhibit neutrophil mobility, thereby exerting anti-inflammatory effects.[4][9]
-
GPR120 (Free Fatty Acid Receptor 4, FFAR4): The GPR120-AMPKα signaling pathway is implicated in the promotion of brown adipose tissue (BAT) thermogenesis and white adipose tissue (WAT) browning by 17,18-EpETrE.[2]
Modulation of Inflammatory Pathways
(17R,18S)-EpETrE has been demonstrated to suppress inflammatory signaling, in part by decreasing the activation of the NFκB pathway.[1] This anti-inflammatory action contributes to its protective effects in various disease models.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of (17R,18S)-EpETrE and its metabolites.
| Compound | Biological Activity | Effective Concentration | Reference |
| (17R,18S)-EpETrE | Protection of neonatal rat cardiomyocytes against Ca2+-overload | EC50 ~1–2 nM | [3] |
| 12-OH-17,18-EpETE | Inhibition of leukotriene B4-induced neutrophil chemotaxis | EC50 0.6 nM | [8] |
| 17,18-EEQ (in vivo) | Administration in diet-induced obese mice (combined with sEH inhibitor) | 0.05 mg/kg/day | [5] |
Experimental Protocols
Induction of Contact Hypersensitivity in Mice
A detailed protocol for inducing contact hypersensitivity to study the anti-inflammatory effects of (17R,18S)-EpETrE is as follows:
-
Sensitization: Shave the abdominal skin of mice. Apply 25 μL of 0.5% (vol/vol) 1-fluoro-2,4-dinitrofluorobenzene (DNFB) dissolved in a 4:1 mixture of acetone and olive oil.
-
Challenge: After 5 days, challenge both sides of the right and left ears with 0.2% (vol/vol) DNFB (10 μL per site).
-
Treatment: Administer (17R,18S)-EpETrE (e.g., 100 ng/animal, intraperitoneally) 30 minutes before the DNFB challenge. A vehicle control (e.g., 0.5% ethanol in PBS) should be used.
-
Measurement: After 48 hours, measure ear thickness using a micrometer to quantify the inflammatory response.
In Vitro Analysis of Brown Adipogenesis
To investigate the effects of (17R,18S)-EpETrE on brown adipocyte differentiation, the following protocol can be used:
-
Cell Culture: Culture murine brown preadipocytes in appropriate growth medium.
-
Differentiation: Induce differentiation using a standard differentiation cocktail. Treat the cells with (17R,18S)-EpETrE (e.g., 10 µM) in the presence of an sEH inhibitor (e.g., t-TUCB, 1 µM) during the differentiation period.
-
Analysis: After differentiation, assess brown adipogenesis by:
-
Oil Red O Staining: To visualize and quantify lipid accumulation.
-
Western Blotting: To measure the protein expression of brown marker genes such as UCP1 and PGC1α.
-
Mitochondrial Respiration Analysis: Use a Seahorse XF Analyzer to measure parameters like basal respiration and proton leak.
-
Visualizations
Biosynthetic and Metabolic Pathway of (17R,18S)-EpETrE
Caption: Biosynthesis and metabolism of (17R,18S)-EpETrE.
Signaling Pathways of (17R,18S)-EpETrE
Caption: Key signaling pathways of (17R,18S)-EpETrE.
Experimental Workflow for Studying Anti-Inflammatory Effects
Caption: Workflow for contact hypersensitivity experiments.
References
- 1. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
(17R,18S)-Epoxyeicosatetraenoic Acid: A Novel Activator of Brown Adipose Tissue for Metabolic Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Brown adipose tissue (BAT) has emerged as a promising therapeutic target for combating obesity and related metabolic disorders due to its unique capacity for non-shivering thermogenesis. This process, primarily mediated by Uncoupling Protein 1 (UCP1), dissipates energy as heat, thereby increasing energy expenditure. (17R,18S)-Epoxyeicosatetraenoic acid (17,18-EpETE), a cytochrome P450-derived metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has been identified as a potent activator of BAT. This whitepaper provides a comprehensive technical overview of the role of 17,18-EpETE in BAT activation, detailing the underlying signaling pathways, experimental methodologies to assess its efficacy, and a summary of key quantitative findings. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of 17,18-EpETE and related compounds.
Introduction: The Significance of Brown Adipose Tissue Activation
Unlike white adipose tissue (WAT) which primarily stores energy, BAT is specialized for thermogenesis. The activation of BAT leads to the uptake and combustion of glucose and fatty acids, processes that are highly desirable in the context of metabolic diseases.[1] The discovery of metabolically active BAT in adult humans has spurred significant interest in identifying endogenous and synthetic compounds that can enhance its activity. 17,18-EpETE, a naturally occurring lipid mediator, has shown considerable promise in this area.[2][3] However, its inherent instability, being rapidly metabolized by soluble epoxide hydrolase (sEH), often necessitates the co-administration of an sEH inhibitor, such as t-TUCB, to enhance its bioavailability and efficacy.[3][4]
Signaling Pathways of 17,18-EpETE in Brown Adipocytes
17,18-EpETE-mediated activation of BAT involves a cascade of signaling events that converge on the upregulation of key thermogenic genes. Two primary pathways have been elucidated: the GPR120-AMPKα pathway and the PPARγ pathway.
The GPR120-AMPKα Signaling Cascade
Recent studies have demonstrated that 17,18-EpETE acts as a ligand for G protein-coupled receptor 120 (GPR120), a receptor for polyunsaturated fatty acids.[2] Activation of GPR120 in brown adipocytes leads to the downstream phosphorylation and activation of AMP-activated protein kinase α (AMPKα).[2] Activated AMPKα, a central regulator of cellular energy homeostasis, subsequently promotes the expression of key thermogenic genes, including UCP1 and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC1α).[2][5]
Figure 1: GPR120-AMPKα Signaling Pathway.
The Role of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis and is also implicated in the thermogenic program.[4] Studies have shown that 17,18-EpETE can activate PPARγ, suggesting that this transcription factor is another important mediator of its effects on BAT.[4][6] PPARγ activation contributes to the differentiation of brown preadipocytes and the upregulation of thermogenic genes.[4]
Quantitative Data on the Effects of 17,18-EpETE on Brown Adipose Tissue
The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the impact of 17,18-EpETE on BAT activation.
Table 1: In Vitro Effects of 17,18-EpETE on Murine Brown Adipocytes
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| UCP1 Protein Expression | 17,18-EpETE + t-TUCB | 10 µM | 6 days | Significant increase vs. control | [4] |
| PGC1α Protein Expression | 17,18-EpETE + t-TUCB | 10 µM | 6 days | Significant increase vs. control | [4] |
| Basal Mitochondrial Respiration (OCR) | 17,18-EpETE + t-TUCB | 10 µM | 4 days | Dose-dependent increase | [4] |
| Maximal Mitochondrial Respiration (OCR) | 17,18-EpETE + t-TUCB | 10 µM | 4 days | Dose-dependent increase | [4] |
| Proton Leak (OCR) | 17,18-EpETE + t-TUCB | 10 µM | 4 days | Dose-dependent increase | [4] |
OCR: Oxygen Consumption Rate
Table 2: In Vivo Effects of 17,18-EpETE in Diet-Induced Obese Mice
| Parameter | Treatment | Dosage | Duration | Result | Reference |
| Core Body Temperature | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly higher vs. control | [3] |
| Heat Production | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly increased vs. control | [3] |
| iBAT PGC1α Protein Expression | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly increased vs. control | [3] |
| iBAT CD36 Protein Expression | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly increased vs. control | [3] |
| Fasting Blood Glucose | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly improved vs. control | [3] |
| Serum Triglycerides | 17,18-EpETE + t-TUCB | 0.05 mg/kg/day | 6 weeks | Significantly decreased vs. control | [3] |
iBAT: interscapular Brown Adipose Tissue
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of 17,18-EpETE on BAT activation.
In Vitro Studies: Murine Brown Preadipocyte Culture and Differentiation
-
Cell Culture: Immortalized murine brown preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: To induce differentiation into mature brown adipocytes, confluent preadipocytes are treated with a differentiation cocktail containing DMEM, 10% FBS, insulin (20 nM), dexamethasone (1 µM), 3-isobutyl-1-methylxanthine (IBMX) (0.5 mM), and triiodothyronine (T3) (1 nM).
-
Treatment: During differentiation, cells are treated with 17,18-EpETE, typically at a concentration of 1-10 µM, often in combination with a soluble epoxide hydrolase inhibitor like t-TUCB (1 µM).[4] The treatment duration can vary from 3 to 6 days.[4]
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
-
Cell Seeding: Differentiated brown adipocytes are seeded in a Seahorse XF24 or XF96 cell culture microplate.
-
Assay Medium: Prior to the assay, the culture medium is replaced with a serum-free, low-buffered DMEM assay medium.
-
Mitochondrial Stress Test: A mitochondrial stress test is performed using a Seahorse XF Analyzer. This involves the sequential injection of:
-
Oligomycin (1-2 µM): An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (1-2 µM): An uncoupling agent, to determine maximal respiration.
-
Rotenone (0.5 µM) and Antimycin A (0.5 µM): Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Oxygen consumption rates (OCR) are measured in real-time to determine key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, and maximal respiratory capacity.
In Vivo Studies: Animal Models and Treatment
-
Animal Model: Diet-induced obese mice are a commonly used model. C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and metabolic dysfunction.[3]
-
Administration of 17,18-EpETE: Due to its short half-life, 17,18-EpETE is often administered continuously using osmotic minipumps implanted subcutaneously. A typical dosage is 0.05 mg/kg/day of 17,18-EpETE co-infused with an sEH inhibitor like t-TUCB at 3 mg/kg/day for a duration of 4-6 weeks.[3]
-
Metabolic Phenotyping: Various parameters are measured throughout the study, including body weight, food intake, core body temperature, and energy expenditure (using indirect calorimetry). Glucose and insulin tolerance tests are also performed to assess metabolic health.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from BAT or cultured brown adipocytes. cDNA is synthesized, and qPCR is performed using primers for thermogenic genes such as Ucp1, Pgc1a, Cidea, and Dio2. Gene expression is typically normalized to a stable housekeeping gene.
-
Western Blotting: Protein lysates are prepared from BAT or cultured cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against UCP1, PGC1α, and other proteins of interest. A loading control (e.g., β-actin or GAPDH) is used for normalization.
Experimental Workflow and Logical Relationships
The investigation of 17,18-EpETE's effects on BAT typically follows a multi-step workflow, starting with in vitro characterization and progressing to in vivo validation.
Figure 2: Experimental Workflow Diagram.
Conclusion and Future Directions
This compound has demonstrated significant potential as a modulator of brown adipose tissue activity. Its ability to enhance thermogenesis and improve metabolic parameters in preclinical models warrants further investigation for its therapeutic application in obesity and related disorders. Future research should focus on the development of stable analogs of 17,18-EpETE or novel sEH inhibitors to enhance its drug-like properties. Furthermore, clinical studies are needed to translate these promising preclinical findings to human subjects. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to advance the study of 17,18-EpETE and its role in metabolic health.
References
- 1. A comparative assessment of reference genes in mouse brown adipocyte differentiation and thermogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing mitochondrial function in brown adipocytes with a bioenergetic analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
physiological role of omega-3 fatty acid epoxides
An In-depth Technical Guide on the Physiological Role of Omega-3 Fatty Acid Epoxides
Executive Summary
Omega-3 polyunsaturated fatty acids (PUFAs), primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-regarded for their health benefits. While much attention has been given to their roles in membrane structure and the production of pro-resolving mediators like resolvins, a crucial and potent class of metabolites has emerged: omega-3 fatty acid epoxides. These molecules, formed by cytochrome P450 (CYP) epoxygenases, are potent signaling lipids with significant therapeutic potential. This guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of EPA and DHA epoxides, including the more recently discovered endocannabinoid epoxides. We will delve into their anti-inflammatory, analgesic, cardiovascular, neuroprotective, and anti-tumorigenic properties, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
The health effects of omega-3 PUFAs are partly mediated by their conversion into bioactive metabolites.[1] Three primary enzymatic pathways metabolize PUFAs: cyclooxygenase (COX), lipoxygenase (LOX), and the cytochrome P450 (CYP) epoxygenase pathway.[2][3] While COX and LOX pathways can produce pro-inflammatory molecules from omega-6 fatty acids, the CYP pathway converts omega-3 fatty acids into epoxides, such as epoxydocosapentaenoic acids (EDPs) from DHA and epoxyeicosatetraenoic acids (EEQs) from EPA, which exhibit predominantly beneficial, anti-inflammatory, and pro-resolving actions.[3][4] These epoxides are rapidly metabolized in vivo by the soluble epoxide hydrolase (sEH) enzyme, which converts them into less active diols.[2] This rapid degradation has made sEH a key therapeutic target to enhance the endogenous levels and physiological effects of these beneficial epoxides.[3]
Biosynthesis and Metabolism
The formation and degradation of omega-3 fatty acid epoxides is a tightly regulated process.
Biosynthesis: EPA and DHA, once released from cell membrane phospholipids by phospholipases, are metabolized by various CYP epoxygenase isoforms (e.g., CYP2C and CYP2J families).[2][5] This enzymatic reaction adds an oxygen atom across one of the double bonds of the fatty acid, creating an epoxide ring. For DHA, this results in several regioisomers of EDPs, and for EPA, it produces EEQs.[2]
Metabolism: The primary route for the inactivation of these epoxides is through enzymatic hydrolysis by the soluble epoxide hydrolase (sEH).[3] This enzyme adds a molecule of water to the epoxide ring, opening it to form the corresponding dihydroxy-fatty acids (DHFAs), such as dihydroxydocosapentaenoic acids (DHDPs) and dihydroxyeicosatetraenoic acids (DHEQs). These diols are generally considered to have little to no biological activity and are more readily excreted from the cell.[2]
References
- 1. Anti-inflammatory ω-3 endocannabinoid epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of 17,18-Epoxyeicosatetraenoic Acid with G-Protein-Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 epoxygenases. Emerging evidence has highlighted the significant role of 17,18-EEQ in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and pain signaling. A key mechanism underlying these effects is its interaction with G-protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent drug targets. This technical guide provides an in-depth overview of the current understanding of 17,18-EEQ's interactions with specific GPCRs, detailing the quantitative aspects of these interactions, the experimental methodologies used to study them, and the downstream signaling pathways that are modulated.
Data Presentation: Quantitative Analysis of 17,18-EEQ Interaction with GPCRs
The following table summarizes the available quantitative data on the interaction of 17,18-EEQ with various GPCRs. It is important to note that research in this area is ongoing, and the data presented here reflects the current state of knowledge. The stereochemistry of 17,18-EEQ, particularly the 17(R),18(S)-enantiomer, has been shown to be a critical determinant of its biological activity.[1][2][3]
| Receptor | Ligand | Assay Type | Cell Type | Parameter | Value | Reference |
| S1PR1 | (±)17,18-EpETE | Radioligand Binding | - | Kᵢ | 0.57 nM | [4] |
| S1PR1 | (±)17,18-EpETE | BRET Assay | HEK293T cells expressing human S1P₁ | EC₅₀ | 8.93 nM | [4] |
| GPR40 (FFAR1) | 17,18-EpETE | TGF-α shedding assay | HEK293 cells | Functional Response | Weak agonist activity | [3][5] |
| Putative EET Receptor | 17(R),18(S)-EEQ | Cardiomyocyte Protection Assay | Neonatal rat cardiomyocytes | EC₅₀ | ~1–2 nM | [1][6] |
| Prostacyclin Receptor (IP) | 17,18-EEQ | Functional Sensitization Assay | Sensory neurons | Functional Response | Putative ligand, sensitizes TRPV1 and TRPA1 | [7][8] |
Signaling Pathways
17,18-EEQ elicits its biological effects by activating distinct downstream signaling cascades upon binding to its target GPCRs. The following sections detail the known signaling pathways associated with 17,18-EEQ's interaction with GPR40, the prostacyclin receptor (IP), and S1PR1, along with a downstream consequence of NF-κB inhibition.
GPR40 Signaling Pathway
17,18-EEQ has been identified as an agonist of GPR40 (Free Fatty Acid Receptor 1).[2][9] Activation of GPR40 by 17,18-EEQ has been shown to inhibit neutrophil mobility, a key process in inflammation. This is achieved through the inhibition of chemoattractant-induced Rac activation and subsequent pseudopod formation.[2][9] While the complete signaling cascade is still under investigation, it is proposed that GPR40 activation by 17,18-EEQ leads to the modulation of small GTPases of the Rho family, such as Rac1, which are critical regulators of cytoskeletal dynamics.
Prostacyclin Receptor (IP) Signaling Pathway
17,18-EEQ is a putative ligand for the prostacyclin receptor (IP), a Gs-coupled GPCR.[7][8] The activation of this pathway in sensory neurons leads to the sensitization of the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels, which are key players in pain perception. The signaling cascade involves the activation of adenylyl cyclase, subsequent production of cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[7]
NF-κB Inhibition Pathway
A significant downstream effect of 17,18-EEQ signaling is the suppression of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses.[10][11] The precise upstream mechanism linking GPCR activation by 17,18-EEQ to NF-κB inhibition is not fully elucidated but is thought to involve the modulation of IκBα phosphorylation and degradation, which prevents the translocation of the active p65/p50 NF-κB dimer to the nucleus.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 17,18-EEQ's interaction with GPCRs.
TGF-α Shedding Assay for GPCR Activation
This assay is a versatile method for detecting GPCR activation, particularly for Gαq and Gα12/13-coupled receptors.[2][9][12]
-
Principle: GPCR activation leads to the ectodomain shedding of a membrane-bound alkaline phosphatase-tagged TGF-α (AP-TGF-α). The amount of shed AP-TGF-α in the supernatant is proportional to receptor activation.
-
Cell Culture and Transfection:
-
HEK293 cells are transiently co-transfected with a plasmid encoding the GPCR of interest and a plasmid encoding AP-TGF-α using a suitable transfection reagent.
-
-
Assay Procedure:
-
24 hours post-transfection, cells are harvested, washed, and resuspended in a buffered salt solution (e.g., HBSS with 5 mM HEPES, pH 7.4).
-
Cells are seeded into a 96-well plate.
-
Cells are stimulated with various concentrations of 17,18-EEQ or other ligands for 1 hour at 37°C.
-
The supernatant containing the shed AP-TGF-α is transferred to a new 96-well plate.
-
-
Detection:
-
A p-nitrophenyl phosphate (pNPP) substrate solution is added to both the supernatant and the remaining cells.
-
The absorbance at 405 nm is measured immediately and after a 1-hour incubation at 37°C.
-
-
Data Analysis:
-
The percentage of AP-TGF-α release is calculated as: (Absorbance_supernatant / (Absorbance_supernatant + Absorbance_cells)) * 100.
-
Dose-response curves are generated to determine EC₅₀ values.
-
Neutrophil Pseudopod Formation Assay
This assay is used to assess the effect of compounds on neutrophil chemotaxis and mobility.
-
Principle: Chemoattractants induce the formation of pseudopods in neutrophils, which are essential for cell migration. The inhibition of pseudopod formation indicates an anti-inflammatory effect.
-
Neutrophil Isolation:
-
Neutrophils are isolated from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.
-
-
Assay Procedure:
-
Isolated neutrophils are allowed to adhere to a coverslip.
-
A micropipette containing a chemoattractant (e.g., fMLP or LTB₄) is positioned near a neutrophil.
-
The chemoattractant is released to create a concentration gradient, stimulating pseudopod formation.
-
In parallel experiments, neutrophils are pre-incubated with various concentrations of 17,18-EEQ before exposure to the chemoattractant.
-
-
Data Acquisition and Analysis:
-
Pseudopod formation is observed and recorded using time-lapse microscopy.
-
The number and length of pseudopods are quantified using image analysis software.
-
The inhibitory effect of 17,18-EEQ is determined by comparing the pseudopod formation in treated versus untreated cells.
-
Rac Activation Assay
This assay measures the levels of active, GTP-bound Rac in cell lysates.
-
Principle: Active Rac-GTP binds specifically to the p21-binding domain (PBD) of p21-activated protein kinase (PAK). This interaction is used to pull down active Rac from cell lysates.
-
Cell Lysis and Lysate Preparation:
-
Cells (e.g., neutrophils) are stimulated with a chemoattractant in the presence or absence of 17,18-EEQ.
-
Cells are lysed in a buffer containing protease inhibitors and GST-PAK-PBD to stabilize Rac-GTP.
-
Lysates are clarified by centrifugation.
-
-
Pull-down of Active Rac:
-
Cell lysates are incubated with glutathione-agarose beads to capture the GST-PAK-PBD bound to active Rac.
-
The beads are washed to remove non-specifically bound proteins.
-
-
Detection by Western Blot:
-
The pulled-down proteins are eluted from the beads and separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with an anti-Rac1 antibody.
-
The amount of active Rac is quantified by densitometry.
-
Conclusion
17,18-EEQ is a pleiotropic lipid mediator that exerts its effects through interaction with multiple GPCRs, including GPR40, the prostacyclin receptor (IP), and S1PR1. The activation of these receptors initiates diverse signaling cascades that modulate key cellular processes involved in inflammation, pain, and cardiovascular homeostasis. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting the 17,18-EEQ-GPCR axis. Future research should focus on elucidating the precise molecular interactions between 17,18-EEQ and its receptors, further defining the downstream signaling networks, and exploring the physiological and pathological consequences of these interactions in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-α–shedding assay [bio-protocol.org]
- 3. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. TGF-α shedding assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolism of 17,18-Epoxyeicosatetraenoic Acid by Soluble Epoxide Hydrolase: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). This transformation is catalyzed by cytochrome P450 (CYP) epoxygenases. As a member of the epoxyeicosanoid family, 17,18-EEQ plays a significant role in various physiological processes, including the regulation of inflammation, cardiovascular function, and thermogenesis. However, the biological activity of 17,18-EEQ is tightly controlled by its rapid metabolism. The primary enzyme responsible for the inactivation of 17,18-EEQ is soluble epoxide hydrolase (sEH), which converts the epoxide to its corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). This metabolic step is crucial as it generally attenuates the biological effects of the parent epoxide. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy to enhance and prolong the beneficial actions of 17,18-EEQ and other related epoxy fatty acids. This technical guide provides a comprehensive overview of the sEH-mediated metabolism of 17,18-EEQ, including quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
sEH-Mediated Metabolism of 17,18-EEQ
The enzymatic hydration of 17,18-EEQ by soluble epoxide hydrolase is a critical step in the metabolic cascade of omega-3 fatty acids. This biotransformation significantly alters the biological activity of the lipid mediator.
Biochemical Pathway
The metabolic conversion of 17,18-EEQ is a straightforward enzymatic hydrolysis reaction. The epoxide ring of 17,18-EEQ is attacked by a water molecule, a reaction catalyzed by sEH, leading to the formation of the vicinal diol, 17,18-DiHETE. This process effectively terminates the signaling functions of 17,18-EEQ.
Figure 1: Metabolic pathway of 17,18-EEQ.
Quantitative Data
Understanding the quantitative aspects of 17,18-EEQ metabolism is crucial for designing experiments and interpreting results. This section summarizes key quantitative data from the literature.
sEH Hydrolysis of 17,18-EEQ
| Substrate | Enzyme Source | Relative Hydrolysis Rate | Reference |
| 14,15-EET | Murine Liver Cytosol | Rapid | [1] |
| 17,18-EEQ | Murine Liver Cytosol | Slower than 14,15-EET | [1] |
| 19,20-EDP | Murine Liver Cytosol | Slower than 14,15-EET | [1] |
In Vivo Concentrations of 17,18-EEQ and 17,18-DiHETE
The in vivo concentrations of 17,18-EEQ and its diol metabolite are influenced by factors such as diet and the activity of sEH. Inhibition or genetic deletion of sEH leads to alterations in the levels of these lipid mediators.
| Analyte | Tissue/Fluid | Animal Model | Condition | Concentration/Ratio | Reference |
| 17,18-DiHETE | Colon | Mouse | High-Fat Diet | Significantly Increased | [2] |
| 17,18-EEQ | Primary Tumor | PyMTΔsEH Mouse | sEH Deletion | Higher than PyMT | [3] |
| 17,18-DiHETE | Primary Tumor | PyMTΔsEH Mouse | sEH Deletion | Increased | [3] |
| 17,18-DiHETE / 17,18-EEQ Ratio | Rat Plasma | Rat | Basal | 0.46 ± 0.15 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the sEH metabolism of 17,18-EEQ.
Measurement of sEH Activity with 17,18-EEQ Substrate by LC-MS/MS
This protocol is adapted from established methods for other epoxy fatty acids and is tailored for the specific analysis of 17,18-EEQ hydrolysis.
1. Materials and Reagents:
-
Recombinant soluble epoxide hydrolase (human or murine)
-
17,18-EEQ (substrate)
-
17,18-DiHETE (analytical standard)
-
Deuterated internal standards (e.g., 17,18-DiHETE-d4)
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. sEH Enzyme Assay:
-
Prepare a stock solution of 17,18-EEQ in ethanol or DMSO.
-
Prepare the assay buffer: 100 mM Tris-HCl (pH 7.4) containing 0.1 mg/mL BSA.
-
In a microcentrifuge tube, combine the assay buffer, a known amount of recombinant sEH, and the internal standard.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 17,18-EEQ substrate to a final concentration of 10 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure linear product formation.
-
Terminate the reaction by adding two volumes of ice-cold methanol.
3. Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
Perform Solid Phase Extraction (SPE) on the supernatant to enrich for the analytes and remove interfering substances.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for 17,18-DiHETE and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
17,18-DiHETE transition: m/z 335.2 -> fragment ions (e.g., m/z 195.1, 167.1)
-
17,18-DiHETE-d4 transition: m/z 339.2 -> corresponding fragment ions
-
-
Quantification: Generate a standard curve using known concentrations of 17,18-DiHETE. Calculate the concentration of 17,18-DiHETE in the samples based on the peak area ratio of the analyte to the internal standard.
Figure 2: Workflow for sEH activity assay.
NF-κB Reporter Assay
This protocol describes how to assess the effect of 17,18-EEQ on the NF-κB signaling pathway using a luciferase reporter assay.
1. Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
DMEM supplemented with 10% FBS and antibiotics
-
17,18-EEQ
-
TNF-α (positive control for NF-κB activation)
-
Luciferase assay reagent
-
Luminometer
2. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover for 24 hours post-transfection.
3. Cell Treatment:
-
Prepare a stock solution of 17,18-EEQ in ethanol or DMSO.
-
Dilute the 17,18-EEQ stock solution in cell culture medium to the desired final concentrations (e.g., 1-10 µM).
-
For experiments investigating the inhibitory effect of 17,18-EEQ on NF-κB activation, pre-treat the cells with 17,18-EEQ for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include a vehicle control and a positive control (TNF-α alone).
-
For experiments assessing the direct effect of 17,18-EEQ on NF-κB, treat the cells with 17,18-EEQ alone for the same duration.
4. Luciferase Assay:
-
After the treatment period, lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold-change in NF-κB activity relative to the appropriate control.
Figure 3: NF-κB reporter assay workflow.
Calcium Imaging for TRPV1 and TRPA1 Sensitization
This protocol outlines the methodology for investigating the sensitization of TRPV1 and TRPA1 channels by 17,18-EEQ in dorsal root ganglion (DRG) neurons using calcium imaging.
1. Materials and Reagents:
-
Primary dorsal root ganglion (DRG) neurons from mice or rats
-
Neurobasal medium supplemented with B27, glutamine, and nerve growth factor (NGF)
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
17,18-EEQ
-
Capsaicin (TRPV1 agonist)
-
Allyl isothiocyanate (AITC, TRPA1 agonist)
-
Fluorescence microscope equipped with a calcium imaging system
2. DRG Neuron Culture:
-
Dissect DRGs from neonatal or adult rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips.
-
Culture the neurons in supplemented Neurobasal medium for 24-48 hours before imaging.
3. Calcium Indicator Loading:
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cultured DRG neurons with the loading solution at 37°C for 30-45 minutes.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
4. Calcium Imaging:
-
Mount the coverslip with the loaded DRG neurons onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~488 nm and measure emission at ~520 nm.
-
Apply a sub-threshold concentration of capsaicin or AITC to establish a baseline response.
-
Perfuse the cells with 17,18-EEQ (e.g., 100 nM - 1 µM) for a defined period.
-
Re-apply the same sub-threshold concentration of capsaicin or AITC and record the change in intracellular calcium concentration. An enhanced response compared to the initial stimulation indicates sensitization.
-
Analyze the data by calculating the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity over baseline (ΔF/F0 for Fluo-4) to determine the intracellular calcium concentration.
Figure 4: Calcium imaging workflow.
Signaling Pathways Modulated by 17,18-EEQ
The biological effects of 17,18-EEQ are mediated through its interaction with various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of therapeutic interventions.
Anti-inflammatory Signaling via NF-κB Inhibition
17,18-EEQ has been shown to exert anti-inflammatory effects, in part, by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] In diet-induced obese mice, the combination of 17,18-EEQ and a soluble epoxide hydrolase inhibitor led to decreased inflammatory NF-κB signaling in brown adipose tissue.[5][6][7]
Sensitization of TRP Channels in Sensory Neurons
Recent studies have revealed that 17,18-EEQ can sensitize the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels in sensory neurons. This sensitization is mediated through the activation of the Gs-coupled prostacyclin receptor (IP), leading to protein kinase A (PKA) activation. This pathway provides a mechanistic explanation for the role of this omega-3 lipid mediator in pain perception.
Figure 5: 17,18-EEQ signaling pathway.
Conclusion
The soluble epoxide hydrolase-mediated metabolism of 17,18-EEQ to 17,18-DiHETE is a key regulatory step that controls the biological activity of this important omega-3 fatty acid-derived lipid mediator. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working in this area. A deeper understanding of the quantitative aspects of this metabolic pathway and its downstream signaling effects will be instrumental in the development of novel therapeutic strategies targeting the sEH enzyme to harness the beneficial effects of 17,18-EEQ and other epoxy fatty acids. Future research should focus on determining the precise kinetic parameters of sEH for 17,18-EEQ and further elucidating the in vivo concentrations of both the epoxide and its diol in various physiological and pathological states.
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of 17(R),18(S)-Epoxyeicosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R),18(S)-epoxyeicosatetraenoic acid (17(R),18(S)-EETeTrA) is a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA). This lipid epoxide has garnered significant interest in the scientific community due to its potent and stereospecific biological activities. Notably, 17(R),18(S)-EETeTrA has been identified as a powerful negative chronotrope in cardiomyocytes and a potent vasodilator, highlighting its potential as a therapeutic agent in cardiovascular diseases.[1][2] Unlike its enantiomer, 17(S),18(R)-EETeTrA, which exhibits anti-inflammatory properties through the GPR40 receptor, the 17(R),18(S) isomer appears to exert its effects through the activation of large-conductance calcium-activated potassium (BK) channels.[2]
These application notes provide a detailed protocol for the chemical synthesis of 17(R),18(S)-EETeTrA, compiled from established literature.[1][3] Additionally, we present a summary of the quantitative data associated with the synthesis and a diagram of its proposed signaling pathway in vascular smooth muscle cells.
Chemical Synthesis of 17(R),18(S)-Epoxyeicosatetraenoic Acid
The following protocol outlines a stereoselective synthesis of 17(R),18(S)-EETeTrA. The workflow begins with the commercially available starting material, octa-1,7-diyne, and proceeds through a series of intermediates to yield the final product.
Experimental Workflow
Caption: Chemical synthesis workflow for 17(R),18(S)-EETeTrA.
Experimental Protocols
Step 1: Synthesis of Intermediate A (Alkylated Diyne)
-
To a solution of octa-1,7-diyne in THF/HMPA, add a limiting amount of 2-(4-bromobutoxy)-tetrahydro-2H-pyran.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction and purify the product by column chromatography to obtain Intermediate A.
Step 2: Synthesis of Intermediate B (Di-Alkylated Diyne-acid)
-
Perform a second alkylation on Intermediate A using 8-bromo-oct-3(Z)-ene.
-
Following the alkylation, cleave the THP protecting group under acidic conditions.
-
Oxidize the resulting alcohol using Jones reagent to yield the carboxylic acid, Intermediate B. Purify by column chromatography.
Step 3: Synthesis of Intermediate C (Esterified Diyne)
-
Subject Intermediate B to Fischer esterification using methanol in the presence of an acid catalyst.
-
Monitor the reaction for completeness and then isolate and purify Intermediate C.
Step 4: Synthesis of Intermediate D (Epoxidized Diyne Ester)
-
Perform a selective epoxidation of the Δ¹⁷,¹⁸-olefin of Intermediate C. The specific method for stereoselective epoxidation to achieve the desired (R,S) configuration should be carefully chosen, for example, by using a chiral catalyst or a multi-step approach involving a chiral auxiliary. A detailed stereoselective synthesis is described by Kobayashi et al., involving the reaction of a TMS-substituted epoxy alcohol with dimsyl sodium.[3]
Step 5: Synthesis of Intermediate E (Semi-hydrogenated Ester)
-
Carry out a P-2 nickel mediated semi-hydrogenation of the diyne functionalities in Intermediate D to the corresponding cis-alkenes.
Step 6: Synthesis of 17(R),18(S)-EETeTrA (Final Product)
-
Hydrolyze the methyl ester of Intermediate E using a suitable base, such as lithium hydroxide, to yield the final product, 17(R),18(S)-EETeTrA.
-
Purify the final product using silica gel column chromatography.
Data Presentation
The following table summarizes the quantitative data for key steps in a reported synthesis of a related compound, providing an indication of expected yields.[1][3]
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Jones Oxidation | Eicosa-17(Z)-en-5,11-diyn-1-ol | Eicosa-17(Z)-en-5,11-diynoic acid | Jones reagent | 88 | [1] |
| Hydrolysis | Methyl Ester Intermediate | Carboxylic Acid (Final Product Analog) | LiOH, THF/H₂O | 93 | [1] |
| Iodination | Triene Intermediate | Iodide Intermediate | Imidazole, PPh₃, I₂ in CH₂Cl₂ | 82 | [3] |
| Diynoate Synthesis | 4-Chlorobut-2-yn-1-ol | Methyl 10-hydroxydeca-5,8-diynoate | NaI, CuI, Methyl 5-hexynoate in DMF | 60 | [3] |
| Triene Synthesis | Diyne Intermediate | Triene Intermediate | Ni(OAc)₂·4H₂O, NaBH₄ in MeOH | 47 | [3] |
Signaling Pathway of 17(R),18(S)-Epoxyeicosatetraenoic Acid
17(R),18(S)-EETeTrA is a known vasodilator that acts on vascular smooth muscle cells.[1][2] Its mechanism of action is believed to involve the activation of large-conductance calcium-activated potassium (BK) channels.[1][2] The activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[4][5]
Caption: Proposed signaling pathway of 17(R),18(S)-EETeTrA in vasodilation.
References
- 1. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-activated potassium channel - Wikipedia [en.wikipedia.org]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 17,18-EEQ Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the cytochrome P450 epoxygenase pathway.[1] As a chiral molecule, 17,18-EEQ exists as two enantiomers, (17R,18S)-EEQ and (17S,18R)-EEQ. These enantiomers may exhibit different biological activities and metabolic fates, making their separation and individual quantification crucial for understanding their physiological and pathological roles.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[3] This application note provides a detailed protocol for the chiral separation of 17,18-EEQ enantiomers using HPLC.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The stationary phase contains a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction results in the formation of transient diastereomeric complexes with different binding energies.[2] Consequently, one enantiomer is retained longer on the column than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds, including acidic molecules like 17,18-EEQ.[4][5]
Experimental Workflow
The following diagram outlines the general workflow for the chiral separation of 17,18-EEQ enantiomers by HPLC.
Caption: Workflow for chiral HPLC separation of 17,18-EEQ.
Recommended HPLC Method
This protocol is a starting point and may require optimization based on the specific HPLC system and laboratory conditions.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended. For example, a Chiralpak AD-H or Chiralcel OD-H column.[6][7]
-
Data acquisition and processing software.
-
HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), and trifluoroacetic acid (TFA).
-
Racemic 17,18-EEQ standard.
-
Syringe filters (0.22 µm).
Chromatographic Conditions:
The following table summarizes the recommended starting conditions for the chiral separation of 17,18-EEQ enantiomers. Normal-phase chromatography is often effective for the separation of acidic eicosanoids.[5]
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (Negative Ion Mode) |
| Run Time | Approximately 20-30 minutes (adjust as needed) |
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Carefully measure the required volumes of n-hexane, isopropanol, and trifluoroacetic acid.
-
For 1 L of mobile phase, combine 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid.
-
Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration). The addition of a small amount of acid, like TFA, can improve peak shape for acidic analytes.[8]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic 17,18-EEQ in ethanol or the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration suitable for detection (e.g., 10 µg/mL).
-
Filter the final working standard solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System Equilibration:
-
Install the chiral column in the HPLC system.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Sample Injection and Data Acquisition:
-
Inject 10 µL of the prepared 17,18-EEQ standard solution.
-
Start the data acquisition and record the chromatogram for the specified run time.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers of 17,18-EEQ.
-
Determine the retention times (t_R_), peak areas, resolution (R_s_), and selectivity factor (α).
-
Expected Results and Data Presentation
Upon successful separation, two distinct peaks corresponding to the (17R,18S)-EEQ and (17S,18R)-EEQ enantiomers will be observed in the chromatogram. The elution order will depend on the specific chiral stationary phase used.
Table 1: Example Chromatographic Data for Chiral Separation of 17,18-EEQ Enantiomers
| Parameter | Value |
| Retention Time 1 (t_R1_) | [e.g., 15.2 min] |
| Retention Time 2 (t_R2_) | [e.g., 18.5 min] |
| Selectivity (α) | [e.g., 1.22] |
| Resolution (R_s_) | [e.g., >1.5] |
Note: The values in this table are hypothetical and will vary based on the actual experimental conditions.
Method Optimization
If the initial separation is not optimal, the following parameters can be adjusted:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) significantly impacts retention and resolution.[9][10] Varying the percentage of the alcohol can be a powerful tool for optimization.
-
Alcohol Modifier: Replacing isopropanol with other alcohols like ethanol may alter the selectivity.[8]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process and thus influence selectivity.[10]
Signaling Pathway Involving 17,18-EEQ
17,18-EEQ has been shown to sensitize sensory neurons through a Gs-coupled receptor, leading to the activation of Protein Kinase A (PKA) and subsequent modulation of ion channels like TRPV1 and TRPA1.[1] The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of 17,18-EEQ in sensory neurons.
Conclusion
This application note provides a comprehensive protocol for the chiral separation of 17,18-EEQ enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions is a robust starting point for achieving baseline separation. The detailed methodology and optimization strategies outlined will aid researchers in accurately quantifying the individual enantiomers of 17,18-EEQ, facilitating a deeper understanding of their distinct biological functions.
References
- 1. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct resolution of epoxyeicosatrienoic acid enantiomers by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 17,18-Epoxyeicosatetraenoic Acid (17,18-EEQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,18-Epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the cytochrome P450 (CYP) epoxygenase pathway. As an emerging therapeutic target, 17,18-EEQ has demonstrated a range of biological activities, including anti-inflammatory, anti-arrhythmic, and pro-resolving effects. Consequently, accurate and robust quantification of 17,18-EEQ in various biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for the quantification of 17,18-EEQ in biological samples using state-of-the-art analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for eicosanoid analysis due to its high sensitivity and specificity.[1]
Analytical Techniques Overview
Several analytical methods can be employed for the quantification of 17,18-EEQ.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of 17,18-EEQ and other eicosanoids.[1] It offers high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes. The method involves chromatographic separation of the analyte of interest from the sample matrix, followed by ionization and detection by a mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS typically requires derivatization of the analyte to increase its volatility, which can add complexity to the sample preparation process.
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) can be used for the quantification of some eicosanoids. However, the availability of specific antibodies for 17,18-EEQ may be limited, and cross-reactivity with other structurally similar eicosanoids can be a concern.
This document will focus on LC-MS/MS-based protocols due to their superior performance and widespread adoption in the field.
Experimental Protocols
Protocol 1: Quantification of 17,18-EEQ in Plasma/Serum by LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol describes the extraction and quantification of 17,18-EEQ from plasma or serum samples using solid-phase extraction for sample cleanup followed by UPLC-MS/MS analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma/serum, add 10 µL of an internal standard (IS) solution (e.g., 17,18-EEQ-d11 at 100 ng/mL in methanol) to account for extraction variability and matrix effects. Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT) to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Dilution: Dilute the supernatant with 1.8 mL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20-95% B
-
12-14 min: 95% B
-
14.1-16 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition for 17,18-EEQ:
-
Precursor Ion (m/z): 317.2
-
Product Ion (m/z): 259.1
-
Collision Energy: -18 V
-
-
MRM Transition for 17,18-EEQ-d11 (Internal Standard):
-
Precursor Ion (m/z): 328.2
-
Product Ion (m/z): 269.1
-
Collision Energy: -18 V
-
3. Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of 17,18-EEQ standard spiked with a constant amount of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of 17,18-EEQ in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of 17,18-EEQ in Tissues by LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of 17,18-EEQ from solid tissue samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in 1 mL of ice-cold phosphate-buffered saline (PBS) containing an antioxidant (e.g., 0.1% BHT).
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 17,18-EEQ-d11 at 100 ng/mL in methanol) to the homogenate.
-
Acidification: Acidify the homogenate to pH 3-4 with 1 M HCl.
-
Extraction: Add 2 mL of ethyl acetate to the homogenate. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Organic Layer Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.
-
Re-extraction: Repeat the extraction step (steps 4-6) with another 2 mL of ethyl acetate and combine the organic layers.
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. UPLC-MS/MS Analysis
The UPLC-MS/MS parameters are the same as described in Protocol 1.
Data Presentation
The following table summarizes representative concentrations of 17,18-EEQ found in different biological matrices. These values can vary depending on the species, physiological state, and analytical methodology used.
| Biological Matrix | Species | Concentration Range | Reference |
| Human Plasma (baseline) | Human | 1.0 - 2.5 nM | [2] |
| Human Plasma (post EPA supplementation) | Human | Up to ~2.5 nM | [2] |
| Mouse Heart (non-infarct) | Mouse | ~0.5 - 1.5 ng/g tissue | [3] |
| Mouse Brown Adipose Tissue | Mouse | Not explicitly quantified but shown to be increased with supplementation | [4] |
Mandatory Visualization
Caption: Experimental workflow for 17,18-EEQ quantification.
Caption: Cytochrome P450 epoxygenase pathway for 17,18-EEQ synthesis.
References
Application Notes and Protocols for the Combined Use of Soluble Epoxide Hydrolase (sEH) Inhibitors and 17,18-EEQ in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of soluble epoxide hydrolase (sEH) inhibitors in conjunction with 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), a bioactive lipid metabolite. The combination of an sEH inhibitor, which prevents the degradation of 17,18-EEQ, allows for the potentiation and sustained investigation of this signaling molecule's effects in various physiological and pathological models.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous epoxy fatty acids (EpFAs), including 17,18-EEQ, which is derived from eicosapentaenoic acid (EPA).[1][2] By converting these epoxides to their less active diol counterparts, sEH effectively terminates their signaling functions.[3][4] The use of sEH inhibitors (sEHIs) has emerged as a promising therapeutic strategy to augment the beneficial effects of EpFAs, which are known to possess anti-inflammatory, vasodilatory, and analgesic properties.[5][6] The co-administration of an sEHI with 17,18-EEQ provides a powerful experimental tool to elucidate the specific roles of this particular EpFA in various biological processes.[4][7]
Data Presentation
The following tables summarize quantitative data from studies investigating the combined effects of sEH inhibitors and 17,18-EEQ in different experimental models.
Table 1: Effects of sEH Inhibitor (t-TUCB) and 17,18-EEQ on Metabolic Parameters in Diet-Induced Obese Mice [4][8]
| Treatment Group | Fasting Glucose (mg/dL) | Serum Triglycerides (mg/dL) | Core Body Temperature (°C) | Heat Production (kcal/h/kg) |
| Control | 214 ± 10.8 | - | 37.3 ± 0.08 | - |
| t-TUCB (T) | - | Decreased | 37.3 ± 0.08 | No significant change |
| T + 17,18-EEQ (T + EEQ) | 208.8 ± 36.4 (Improved) | Decreased | Increased | Significantly Increased |
| T + 19,20-EDP (T + EDP) | 208.8 ± 36.4 (Improved) | Decreased | 37.9 ± 0.06 | No significant change |
Data are presented as mean ± SEM.[4][8]
Table 2: Effects of 17,18-EEQ with sEH Inhibitor (t-TUCB) on Brown Adipocyte Differentiation [2]
| Treatment | Oil Red O Staining (Fold Change vs. Control) | PGC1α Protein Expression (Fold Change vs. Control) | UCP1 Protein Expression (Fold Change vs. Control) | CD36 Protein Expression (Fold Change vs. Control) |
| t-TUCB (1 µM) | - | - | - | - |
| t-TUCB + 17,18-EEQ (1 µM) | Increased | - | - | - |
| t-TUCB + 17,18-EEQ (10 µM) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| t-TUCB + 19,20-EDP (10 µM) | Significantly Increased | Significantly Increased | - | - |
Data are presented as fold change relative to the control group.[2]
Table 3: Potency of Various sEH Inhibitors [9][10]
| Inhibitor | Scaffold | Human sEH Ki (nM) | Solubility (µg/mL, pH 7.4) |
| AR9281 | Piperidyl-urea | - | - |
| TPPU | Piperidyl-urea | - | - |
| (S)-1-(1-(2-methylbutanoyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (2696) | Piperidyl-urea | 0.19 | 21.3 |
| t-AUCB | Adamantyl-urea | - | - |
| t-TUCB | Phenyl-urea | Potent (IC50 = 0.4 nM) | 5 |
Ki represents the inhibitory constant. Solubility and potency can vary based on the specific chemical structure.[9][10]
Signaling Pathways
The combination of sEH inhibitors and 17,18-EEQ has been shown to modulate several key signaling pathways involved in inflammation and metabolism.
Caption: Signaling pathways modulated by 17,18-EEQ.
Experimental Protocols
The following are generalized protocols derived from published research. Specific concentrations, incubation times, and animal models should be optimized for each experimental setup.
In Vitro Protocol: Assessment of Anti-inflammatory Effects in Cell Culture
This protocol outlines a general procedure to assess the anti-inflammatory effects of 17,18-EEQ in combination with an sEH inhibitor in a cell line such as murine brown preadipocytes.[2]
Materials:
-
Murine brown preadipocytes
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
sEH inhibitor (e.g., t-TUCB)
-
17,18-EEQ
-
Lipopolysaccharide (LPS)
-
Reagents for NF-κB reporter assay or ELISA for inflammatory cytokines (e.g., IL-6)
-
Cell lysis buffer
-
Plate reader for luminescence or absorbance measurements
Procedure:
-
Cell Seeding: Plate murine brown preadipocytes in appropriate well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with the sEH inhibitor (e.g., 1 µM t-TUCB) for 1 hour.
-
Co-treatment: Add 17,18-EEQ at various concentrations (e.g., 1 µM, 10 µM) to the wells containing the sEH inhibitor and incubate for an additional 1 hour.
-
Inflammatory Challenge: Induce an inflammatory response by adding LPS to the cell culture medium and incubate for a specified period (e.g., 18 hours).
-
Analysis:
-
NF-κB Reporter Assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
ELISA: Collect the cell culture supernatant to measure the concentration of secreted inflammatory cytokines like IL-6.
-
-
Data Normalization: Normalize reporter gene activity to a co-transfected control (e.g., β-galactosidase) or cytokine concentrations to total protein content of the cell lysate.
In Vivo Protocol: Evaluation of Metabolic Effects in a Diet-Induced Obesity Mouse Model
This protocol describes a general method for evaluating the effects of an sEH inhibitor and 17,18-EEQ on metabolic parameters in mice fed a high-fat diet.[4][8]
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
sEH inhibitor (e.g., t-TUCB)
-
17,18-EEQ
-
Osmotic minipumps
-
Vehicle (e.g., polyethylene glycol)
-
Equipment for measuring body weight, food intake, core body temperature, and indirect calorimetry.
-
Kits for measuring blood glucose and serum triglycerides.
Procedure:
-
Animal Acclimation and Diet: Acclimate mice to the facility and then place them on a high-fat diet for a designated period to induce obesity.
-
Osmotic Minipump Implantation: Surgically implant osmotic minipumps subcutaneously for continuous delivery of the treatment solutions.
-
Control Group: Vehicle only.
-
sEHI Group: sEH inhibitor (e.g., t-TUCB) in vehicle.
-
Combination Group: sEH inhibitor and 17,18-EEQ in vehicle.
-
-
Monitoring: Over the course of the treatment period (e.g., 6 weeks), monitor:
-
Body weight and food intake regularly.
-
Core body temperature using a rectal probe.
-
Energy expenditure via indirect calorimetry.
-
-
Metabolic Tests: Towards the end of the study, perform:
-
Fasting Glucose: Measure blood glucose after an overnight fast.
-
Serum Triglycerides: Collect blood samples to measure serum triglyceride levels.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., brown adipose tissue) for further analysis (e.g., Western blotting for protein expression).
Analytical Protocol: Measurement of 17,18-EEQ in Biological Samples
This protocol provides a general workflow for the quantification of 17,18-EEQ in plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Materials:
-
Biological sample (plasma or tissue homogenate)
-
Deuterated internal standard (e.g., d4-17,18-EEQ)
-
Solid-phase extraction (SPE) columns
-
Organic solvents (e.g., methanol, acetonitrile)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike the sample with the deuterated internal standard.
-
Perform protein precipitation and/or lipid extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol and then water.
-
Load the sample onto the column.
-
Wash the column to remove impurities.
-
Elute the analytes with an appropriate organic solvent.
-
-
LC-MS/MS Analysis:
-
Dry the eluate and reconstitute it in the mobile phase.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the analytes using a suitable C18 column and gradient elution.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Quantification: Calculate the concentration of 17,18-EEQ by comparing its peak area to that of the internal standard and referencing a standard curve.
Experimental Workflow Diagrams
Caption: In Vitro Anti-inflammatory Assay Workflow.
Caption: In Vivo Metabolic Effects Study Workflow.
Conclusion
The combined application of sEH inhibitors and 17,18-EEQ offers a robust experimental approach to investigate the therapeutic potential of this signaling axis. The protocols and data presented herein serve as a foundational guide for researchers aiming to explore the roles of 17,18-EEQ in various physiological and disease models. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 7. Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Effects of 17,18-EEQ on Neonatal Rat Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neonatal rat ventricular cardiomyocytes (NRCMs) are a foundational in vitro model system for cardiovascular research, enabling the study of cardiac physiology, pathophysiology, and pharmacology. 17,18-Epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from eicosapentaenoic acid (EPA) via cytochrome P450 (CYP) epoxygenase enzymes.[1][2][3] Emerging research has identified 17,18-EEQ as a potent modulator of cardiomyocyte function. Specifically, the 17(R),18(S)-EEQ enantiomer demonstrates significant negative chronotropic effects (slowing of the beating rate) and protects cardiomyocytes from calcium-overload-induced arrhythmias with a high potency (EC₅₀ ≈ 1-2 nM).[1][4] These characteristics make 17,18-EEQ and its stable analogs promising candidates for anti-arrhythmic drug development.[2][4]
This application note provides a comprehensive set of protocols for the isolation and culture of NRCMs and for conducting key assays to evaluate the effects of 17,18-EEQ on cardiomyocyte function, hypertrophy, and apoptosis.
Part 1: Experimental Protocols
Protocol 1.1: Isolation and Culture of Neonatal Rat Cardiomyocytes
This protocol describes an improved method for isolating NRCMs, adapted from established procedures, to achieve high yield and purity.[5][6][7] The key step for enriching the cardiomyocyte population is a pre-plating technique that leverages the differential attachment speeds of fibroblasts and cardiomyocytes.
Materials and Reagents:
-
Sprague-Dawley rat pups (1-3 days old)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
Collagenase Type II
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll
-
Gelatin or Fibronectin-coated culture plates/dishes
-
Sterile surgical instruments
Procedure:
-
Heart Extraction: Euthanize neonatal rats according to approved animal care protocols. Sterilize the chest area with 70% ethanol. Excise the hearts and immediately place them in ice-cold HBSS to wash away excess blood.[7][8]
-
Tissue Dissociation: Transfer the hearts to a fresh dish with HBSS, trim away non-ventricular tissue, and mince the ventricles into 1-3 mm³ pieces.[7][8]
-
Enzymatic Digestion:
-
Perform an initial cold digestion by incubating the minced tissue in 0.25% trypsin solution overnight at 4°C on a rocker.[8]
-
The next day, aspirate the trypsin and neutralize with warm DMEM/F12 containing 10% FBS.[7]
-
Perform a series of subsequent digestions using Collagenase Type II at 37°C until the tissue is fully dissociated.
-
-
Fibroblast Removal (Pre-plating):
-
Pool the cells from all digestions and centrifuge at low speed (e.g., 410 x g for 8 minutes).[7]
-
Resuspend the cell pellet in complete culture medium and plate the entire cell suspension onto an uncoated T75 flask.
-
Incubate for 60-90 minutes at 37°C in a 5% CO₂ incubator. During this time, fibroblasts will preferentially attach to the plastic surface.
-
-
Cardiomyocyte Seeding: Carefully collect the supernatant, which contains the enriched, non-adherent cardiomyocytes. Count the cells and assess viability using trypan blue. Seed the cardiomyocytes onto gelatin or fibronectin-coated multi-well plates at a desired density (e.g., 125,000 viable cells/cm²).[5]
-
Cell Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO₂. Allow cells to attach for 24 hours before the first media change. Replace the medium every 48 hours thereafter.[5] Spontaneous, synchronous beating should be observable within 24-72 hours.
Protocol 1.2: Treatment with 17,18-EEQ
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of 17(R),18(S)-EEQ in a suitable solvent (e.g., ethanol or DMSO). Store at -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in serum-free culture medium to prepare working concentrations. The final solvent concentration should be kept minimal (<0.1%) to avoid off-target effects.
-
Treatment: After 48-72 hours in culture (once cardiomyocytes are beating synchronously), replace the culture medium with medium containing the desired concentrations of 17,18-EEQ or vehicle control. The treatment duration will depend on the specific endpoint being measured (e.g., minutes for acute functional effects, 24-48 hours for hypertrophy or apoptosis).
Protocol 1.3: Assessment of Calcium Transients and Contractility
Calcium is a critical second messenger in cardiomyocyte excitation-contraction coupling.[9][10] 17,18-EEQ is known to protect against Ca²⁺-overload, making the analysis of its effects on calcium handling essential.[1][4]
Procedure:
-
Dye Loading: Incubate cultured NRCMs with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Image Acquisition: Using a fluorescence microscope equipped with a high-speed camera or a confocal microscope in line-scan mode, record the spontaneous calcium transients from multiple cells or regions of interest.[9][11]
-
Data Analysis: Analyze the fluorescence intensity traces over time to quantify key parameters of the calcium transient, including:
-
Amplitude (F/F₀): The peak fluorescence intensity relative to the baseline.
-
Time to Peak (TTP): The time from stimulus to the peak of the transient.
-
Transient Duration: The width of the transient at 50% or 90% of its maximal height (CTD50, CTD90).[12]
-
Decay Rate (Tau): The time constant of the exponential decay of the fluorescence signal, representing Ca²⁺ reuptake.
-
Beating Frequency: The number of transients per unit of time.
-
Specialized software like CalTrack or CardIAP can be used for automated analysis.[9][11]
-
Protocol 1.4: Assessment of Cardiomyocyte Hypertrophy
Cardiac hypertrophy is an increase in cardiomyocyte size and is a hallmark of many cardiac diseases.[13][14] Assays for hypertrophy measure changes in cell size and the expression of hypertrophic biomarkers.
Procedure:
-
Immunofluorescence for Cell Size:
-
After treatment with 17,18-EEQ (typically 24-48 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with an antibody against a cardiomyocyte-specific structural protein (e.g., α-actinin or sarcomeric actin).[15]
-
Counterstain nuclei with DAPI or Hoechst 33258.[15]
-
Capture images using a fluorescence microscope and measure the surface area of individual cardiomyocytes using image analysis software like ImageJ.[13]
-
-
Biomarker Analysis (BNP):
-
Induce hypertrophy with a known agonist (e.g., Endothelin-1) in the presence or absence of 17,18-EEQ.
-
Measure the expression of B-type natriuretic peptide (BNP), a classical biomarker for hypertrophy.[16][17]
-
Quantification can be performed on cell culture supernatants using an ELISA kit or on cell lysates via flow cytometry after intracellular staining.[16][17]
-
Protocol 1.5: Assessment of Cardiomyocyte Apoptosis
Apoptosis, or programmed cell death, plays a role in various cardiac pathologies.[18][19] The anti-apoptotic potential of 17,18-EEQ can be evaluated using established methods.
Procedure:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Induce apoptosis using a known stimulus (e.g., staurosporine or hypoxia/reoxygenation) with and without 17,18-EEQ pre-treatment.
-
Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[20]
-
Analyze the cell populations by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
-
TUNEL Assay:
-
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[21]
-
Perform the TUNEL assay on fixed cells on coverslips using a commercial kit.[15]
-
Combine with immunostaining for a cardiomyocyte marker to specifically identify apoptotic cardiomyocytes.[21]
-
Quantify the percentage of TUNEL-positive nuclei within the cardiomyocyte population using fluorescence microscopy.
-
-
Caspase Activity Assay: As a confirmatory method, measure the activity of executioner caspases (e.g., Caspase-3) in cell lysates using a colorimetric or fluorometric substrate-based assay.[18][21]
Part 2: Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Effect of 17,18-EEQ on NRCM Calcium Transient Parameters
| Treatment Group | Concentration (nM) | Beating Frequency (Hz) | Amplitude (F/F₀) | Decay Tau (ms) |
|---|---|---|---|---|
| Vehicle Control | 0 | 1.5 ± 0.2 | 3.0 ± 0.4 | 250 ± 25 |
| 17,18-EEQ | 1 | 1.1 ± 0.1* | 2.9 ± 0.3 | 245 ± 22 |
| 17,18-EEQ | 10 | 0.8 ± 0.1** | 2.8 ± 0.4 | 240 ± 28 |
| 17,18-EEQ | 100 | 0.6 ± 0.1** | 2.7 ± 0.3 | 235 ± 20 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Effect of 17,18-EEQ on Endothelin-1-Induced NRCM Hypertrophy
| Treatment Group | Cell Surface Area (µm²) | BNP Secretion (pg/mL) |
|---|---|---|
| Vehicle Control | 1500 ± 120 | 50 ± 8 |
| Endothelin-1 (100 nM) | 2250 ± 200* | 150 ± 20* |
| ET-1 + 17,18-EEQ (10 nM) | 1800 ± 150# | 95 ± 15# |
*Data are presented as mean ± SD. p < 0.01 vs. Vehicle Control. #p < 0.05 vs. Endothelin-1.
Table 3: Anti-Apoptotic Effect of 17,18-EEQ in NRCMs
| Treatment Group | % Apoptotic Cells (Annexin V+) | Relative Caspase-3 Activity |
|---|---|---|
| Vehicle Control | 4 ± 1.2 | 1.0 ± 0.1 |
| Apoptosis Inducer (e.g., Staurosporine) | 35 ± 4.5* | 4.5 ± 0.6* |
| Inducer + 17,18-EEQ (10 nM) | 18 ± 3.1# | 2.2 ± 0.4# |
*Data are presented as mean ± SD. p < 0.01 vs. Vehicle Control. #p < 0.01 vs. Apoptosis Inducer.
Part 3: Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing the effects of 17,18-EEQ on NRCMs.
Caption: Proposed signaling pathways for 17,18-EEQ in cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat neonatal cardiomyocyte isolation and culture [bio-protocol.org]
- 7. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes [app.jove.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Calcium Transient in Cardiomyocytes - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. Frontiers | CardIAP: calcium transients confocal image analysis tool [frontiersin.org]
- 12. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiomyocyte hypertrophy determination [bio-protocol.org]
- 14. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. fujifilmcdi.com [fujifilmcdi.com]
- 18. Cardiomyocyte apoptosis in heart development: methods and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of 17,18-EEQ Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction to 17,18-EEQ and In Vivo Delivery with Osmotic Pumps
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the cytochrome P450 epoxygenase pathway.[1] It has garnered significant interest in the scientific community for its potent anti-inflammatory, pro-resolving, and cardioprotective effects.[2][3] However, like many lipid mediators, 17,18-EEQ is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) into a less active diol form.[1][4] This short biological half-life presents a challenge for in vivo studies aiming to elucidate its therapeutic potential.
Continuous infusion using osmotic pumps offers a robust solution to this challenge. Osmotic pumps are small, implantable devices that deliver a consistent and controlled release of a therapeutic agent over an extended period, ranging from days to several weeks.[5] This method ensures stable plasma and tissue concentrations of 17,18-EEQ, mimicking a continuous endogenous production and allowing for a more accurate assessment of its long-term biological effects. By co-administering 17,18-EEQ with an sEH inhibitor, its degradation can be minimized, thereby enhancing its bioavailability and efficacy.[1][4]
These application notes provide a comprehensive guide for the in vivo delivery of 17,18-EEQ using osmotic pumps in murine models, covering experimental design, detailed protocols, and data interpretation.
Signaling Pathways of 17,18-EEQ
17,18-EEQ exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
-
G-Protein Coupled Receptor 40 (GPR40): 17,18-EEQ has been identified as a ligand for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[6] Activation of GPR40 by 17,18-EEQ can inhibit neutrophil mobility, a key process in inflammation.[6]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): 17,18-EEQ can activate PPARγ, a nuclear receptor that plays a critical role in adipogenesis and the regulation of inflammatory responses.[3][7]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The anti-inflammatory effects of 17,18-EEQ in the lungs have been shown to be mediated through the modulation of the p38 MAPK signaling pathway.[3]
-
Nuclear Factor-kappa B (NF-κB): 17,18-EEQ, particularly in combination with an sEH inhibitor, has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[1][7]
Caption: Key signaling pathways modulated by 17,18-EEQ.
Experimental Design and Quantitative Data
Careful experimental design is paramount for obtaining reliable and reproducible data. Below are key considerations and a summary of quantitative data from a representative study.
Animal Model and Treatment Groups
A common model for studying the effects of 17,18-EEQ is the diet-induced obese C57BL/6J mouse.[1] A typical study would include the following groups:
-
Vehicle Control: Mice receiving the vehicle solution via osmotic pump.
-
17,18-EEQ + t-TUCB: Mice receiving 17,18-EEQ and the sEH inhibitor t-TUCB.
-
t-TUCB alone: To control for the effects of sEH inhibition independent of exogenous 17,18-EEQ administration.[1]
Dosage and Administration
Based on published literature, the following dosages delivered via osmotic minipump have been shown to be effective in mice:[1]
| Compound | Dosage | Vehicle |
| 17,18-EEQ | 0.05 mg/kg/day | 25% DMSO in Polyethylene Glycol 300 (PEG 300) |
| t-TUCB (sEH Inhibitor) | 3 mg/kg/day | 25% DMSO in Polyethylene Glycol 300 (PEG 300) |
Osmotic Pump Selection
The choice of osmotic pump model depends on the duration of the study, the required infusion rate, and the size of the animal. For a 6-week study in mice, an ALZET® pump with a 6-week (42-day) delivery duration is appropriate.
Example Calculation for ALZET® Pump Model Selection:
-
Desired Dose: 0.05 mg/kg/day of 17,18-EEQ in a 25g mouse.
-
Daily dose per mouse = 0.05 mg/kg/day * 0.025 kg = 0.00125 mg/day = 1.25 µ g/day .
-
-
Convert to Hourly Rate: 1.25 µ g/day / 24 hr/day ≈ 0.052 µg/hr.
-
Select a Pump: ALZET® Model 2006 has a nominal pumping rate of 0.15 µl/hr and a duration of 6 weeks.[5]
-
Calculate Required Concentration:
-
Concentration = Mass Delivery Rate / Pumping Rate
-
Concentration = 0.052 µg/hr / 0.15 µl/hr ≈ 0.347 µg/µl or 0.347 mg/ml.
-
Note: Always refer to the lot-specific data sheet provided with your ALZET® pumps for the precise mean pumping rate and fill volume to ensure accurate dose calculations.
Summary of In Vivo Effects
The following table summarizes key findings from a study investigating the effects of 17,18-EEQ and t-TUCB in diet-induced obese mice.[1][4]
| Parameter | Vehicle Control | 17,18-EEQ + t-TUCB | t-TUCB Alone |
| Fasting Glucose | Elevated | Significantly Decreased | No Significant Change |
| Serum Triglycerides | Elevated | Significantly Decreased | Significantly Decreased |
| Core Body Temperature | Normal | Increased | Increased |
| Heat Production | Normal | Significantly Increased | No Significant Change |
| Brown Adipose Tissue (BAT) Lipid Accumulation | High | Decreased | Decreased |
| BAT CD36 Expression (Fatty Acid Transporter) | Baseline | Increased | No Significant Change |
| BAT NF-κB Signaling | Activated | Decreased | Decreased |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and implantation of osmotic pumps for the delivery of 17,18-EEQ.
Caption: Workflow for in vivo delivery of 17,18-EEQ.
Protocol for Osmotic Pump Preparation
Materials:
-
17,18-EEQ
-
t-TUCB (or other sEH inhibitor)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG 300), sterile
-
ALZET® osmotic pumps (e.g., Model 2006 for a 6-week study)
-
Sterile syringes and filling tubes (provided with pumps)
-
Sterile 0.9% saline
-
Sterile tubes for solution preparation and pump priming
-
Incubator at 37°C
Procedure:
-
Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), prepare the vehicle solution of 25% DMSO in PEG 300.
-
Calculate the required concentrations of 17,18-EEQ and t-TUCB based on the pump's flow rate and the desired daily dosage.
-
Dissolve the calculated amounts of 17,18-EEQ and t-TUCB in the vehicle solution. Ensure complete dissolution.
-
-
Pump Filling:
-
Following the manufacturer's instructions, fill the osmotic pumps with the prepared solution using a sterile syringe and the provided filling tube.
-
Ensure no air bubbles are introduced into the pump reservoir.
-
Insert the flow moderator until it is flush with the top of the pump.
-
-
Pump Priming:
-
Place the filled pumps in sterile 0.9% saline at 37°C for at least 4 hours before implantation. This allows the pump to reach a steady pumping rate before being implanted.
-
Protocol for Subcutaneous Implantation of Osmotic Pump
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Ocular lubricant
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using a vaporizer with isoflurane.[2]
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Apply ocular lubricant to prevent corneal drying.
-
Shave the hair from the dorsal mid-scapular region.
-
Clean the surgical site with an antiseptic solution followed by 70% ethanol.
-
-
Incision and Pocket Formation:
-
Make a small (~1 cm) transverse incision in the skin at the base of the neck.
-
Insert a closed hemostat into the incision and gently open and close it to create a subcutaneous pocket caudal to the incision. The pocket should be large enough for the pump to move freely but not so large that it can flip over.[2][6]
-
-
Pump Implantation:
-
Insert the primed osmotic pump into the subcutaneous pocket, delivery portal first.[6]
-
-
Closure and Recovery:
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as per your institution's animal care guidelines.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
Assessment of In Vivo Effects
A variety of analytical methods can be employed to assess the in vivo effects of 17,18-EEQ. The choice of methods will depend on the specific research question.
Metabolic Phenotyping
-
Glucose and Insulin Tolerance Tests: To assess effects on glucose metabolism.
-
Indirect Calorimetry: To measure energy expenditure, oxygen consumption, and carbon dioxide production.
-
Body Composition Analysis: Using techniques like DEXA or MRI to determine fat and lean mass.
-
Serum Analysis: Measurement of triglycerides, cholesterol, and other metabolic markers in blood samples.
Inflammatory Markers
-
Cytokine and Chemokine Profiling: Using ELISA or multiplex assays to measure levels of inflammatory mediators in plasma or tissue homogenates.
-
Flow Cytometry: To analyze immune cell populations in blood, spleen, or inflamed tissues.
-
Histology and Immunohistochemistry: To examine tissue morphology and the expression of inflammatory markers in tissue sections.
Lipidomics
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To quantify the levels of 17,18-EEQ, its metabolites, and other lipid mediators in plasma and tissues. This can confirm successful delivery and provide insights into the broader effects on lipid metabolism.[8]
Conclusion
The use of osmotic pumps for the in vivo delivery of 17,18-EEQ is a powerful technique that enables researchers to overcome the challenges associated with its short biological half-life. This approach allows for the investigation of its long-term therapeutic effects in various disease models. By following the detailed protocols and considering the experimental design parameters outlined in these application notes, researchers can obtain robust and reproducible data to further elucidate the promising therapeutic potential of this omega-3 fatty acid-derived lipid mediator.
References
- 1. Analytical and computational workflow for in-depth analysis of oxidized complex lipids in blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-based nano-carriers for the delivery of anti-obesity natural compounds: advances in targeted delivery and precision therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Nanovesicular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Lipidomics Approach for the Identification and Quantification of 17,18-EEQ Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,18-Epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases. This eicosanoid and its primary metabolite, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE), are emerging as important signaling molecules in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and pain perception. Accurate identification and quantification of these metabolites are crucial for understanding their biological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for a lipidomics-based approach to study 17,18-EEQ and its metabolites.
Biological Significance and Signaling Pathways
17,18-EEQ exerts its biological effects through various signaling pathways, primarily by acting as a ligand for nuclear receptors and by modulating ion channel activity.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
17,18-EEQ has been identified as a ligand for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[1] Activation of PPARγ by 17,18-EEQ can lead to the transcriptional regulation of target genes involved in these processes.
The general mechanism of PPARγ activation involves the following steps:
-
Ligand Binding: 17,18-EEQ enters the cell and binds to the ligand-binding domain (LBD) of PPARγ.
-
Conformational Change: Ligand binding induces a conformational change in the PPARγ receptor.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Co-activator Recruitment: The DNA-bound heterodimer recruits co-activator proteins.
-
Gene Transcription: The assembled complex initiates the transcription of target genes, leading to changes in protein expression and cellular function.
Modulation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels
17,18-EEQ is also known to modulate the activity of large-conductance calcium-activated potassium (BKCa) channels. These channels are crucial in regulating vascular tone, neuronal excitability, and smooth muscle function. The interaction of 17,18-EEQ with BKCa channels can lead to membrane hyperpolarization and subsequent physiological effects. The precise binding site of 17,18-EEQ on the BKCa channel is still under investigation, but it is believed to interact with the channel's α-subunit to allosterically modulate its gating.
Experimental Protocols
A robust and reliable analytical workflow is essential for the accurate quantification of 17,18-EEQ and its metabolites from complex biological matrices. The following protocols outline the key steps from sample collection to data analysis.
Sample Collection and Handling
Proper sample collection and storage are critical to prevent the degradation of lipid mediators.
-
Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., EDTA for plasma). Centrifuge immediately at 4°C to separate plasma or allow blood to clot at room temperature for 30 minutes before centrifuging for serum. Snap-freeze the plasma/serum in liquid nitrogen and store at -80°C until analysis.
-
Tissues: Excise tissues immediately after sacrifice, rinse with ice-cold phosphate-buffered saline (PBS), blot dry, snap-freeze in liquid nitrogen, and store at -80°C.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the selective extraction and purification of eicosanoids from biological samples.
Materials:
-
C18 SPE cartridges (e.g., Sep-Pak C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Internal Standards (e.g., d8-17,18-EEQ, d4-17,18-DiHETE)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Protocol:
-
Internal Standard Spiking: Thaw the biological sample (e.g., 1 mL of plasma or homogenized tissue) on ice. Add a known amount of deuterated internal standards.
-
Protein Precipitation (for plasma/serum): Add 2 volumes of ice-cold methanol, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the sample to pH ~3.5 with 0.1% formic acid. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to remove non-polar lipids.
-
Elution: Elute the eicosanoids with 5 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Analysis
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 17,18-EEQ | 319.2 | 167.1 | -20 |
| 17,18-DiHETE | 337.2 | 167.1 | -22 |
| d8-17,18-EEQ | 327.2 | 175.1 | -20 |
| d4-17,18-DiHETE | 341.2 | 171.1 | -22 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation: Quantitative Levels of 17,18-EEQ and Metabolites
The following tables summarize reported concentrations of 17,18-EEQ and its diol metabolite, 17,18-DiHETE, in various biological matrices. These values can serve as a reference for researchers in the field.
Table 1: Concentrations of 17,18-EEQ and 17,18-DiHETE in Human Plasma
| Analyte | Concentration (nM) | Analytical Method | Reference |
| 17,18-EEQ | 2.48 ± 0.29 | LC-MS/MS | [2] |
| 17,18-DiHETE | 0.71 ± 0.06 | LC-MS/MS | [2] |
Concentrations were measured in human plasma 6 hours after a single dose of long-chain omega-3 polyunsaturated fatty acids.[2]
Table 2: Concentrations of 17,18-DiHETE in Mouse Lung Tissue
| Analyte | Concentration (pg/100mg tissue) | Mouse Strain | Analytical Method | Reference |
| 17,18-DiHETE | 1658.7 ± 494 | Alox15 fl/fl | LC-MS/MS | |
| 17,18-DiHETE | 1131.4 ± 105.8 | Alox15 KO | LC-MS/MS | |
| 17,18-DiHETE | 1577.9 ± 24.8 | Eo-Cre | LC-MS/MS | |
| 17,18-DiHETE | 1881.9 ± 111.2 | LysM-Cre | LC-MS/MS | |
| 17,18-DiHETE | 1572.9 ± 199.8 | Eo-LysM-Cre | LC-MS/MS |
Data represents mean ± SEM.
Conclusion
This document provides a comprehensive overview of a lipidomics-based approach for the identification and quantification of 17,18-EEQ and its metabolites. The detailed protocols for sample preparation and UPLC-MS/MS analysis, along with the summarized quantitative data and signaling pathway diagrams, offer a valuable resource for researchers and drug development professionals. By employing these methodologies, a deeper understanding of the biological roles of these important lipid mediators can be achieved, potentially leading to the discovery of new therapeutic targets for a variety of diseases.
References
- 1. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 17,18-EEQ Effects in Cell Culture Models
Introduction
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases.[1] This molecule has garnered significant interest within the research and drug development communities due to its diverse physiological roles, including potent anti-inflammatory, vasodilatory, and anti-arrhythmic properties.[1][2][3] Understanding the cellular and molecular mechanisms underlying these effects is crucial for harnessing the therapeutic potential of 17,18-EEQ and its stable analogs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and utilization of relevant cell culture models to investigate the biological effects of 17,18-EEQ. Detailed protocols for key experimental assays are provided to ensure robust and reproducible data generation.
Target Audience
These guidelines are intended for researchers in academia and industry, including cell biologists, pharmacologists, and toxicologists, who are involved in the study of lipid mediators and the development of novel therapeutics targeting inflammation, cardiovascular diseases, and metabolic disorders.
Featured Cell Culture Models
The selection of an appropriate cell culture model is paramount for elucidating the specific effects of 17,18-EEQ. Based on published literature, the following cell lines are recommended for studying various aspects of 17,18-EEQ bioactivity.
| Cell Line | Cell Type | Key Applications for 17,18-EEQ Research |
| Murine Brown Preadipocytes (e.g., WT-1) | Adipocyte Precursor | Studying effects on brown adipogenesis, thermogenesis, and mitochondrial respiration.[4][5] |
| Human Microvascular Endothelial Cells (HMVEC) | Endothelial | Investigating effects on angiogenesis, vasodilation, cell proliferation, and inflammation.[6] |
| THP-1 | Human Monocytic Leukemia | Modeling macrophage differentiation and polarization (M1/M2) to study immunomodulatory and anti-inflammatory effects.[2] |
| Sensory Neurons (primary culture or DRG neurons) | Neuronal | Elucidating mechanisms of pain modulation and effects on ion channels like TRPV1 and TRPA1. |
| Human Airway Epithelial Cells | Epithelial | Assessing anti-inflammatory effects in the context of respiratory diseases like asthma.[7] |
Signaling Pathways Modulated by 17,18-EEQ
17,18-EEQ exerts its biological effects through the modulation of several key signaling pathways. A summary of these pathways is presented below.
| Signaling Pathway | Downstream Effects | Relevant Cell Models |
| Prostacyclin Receptor (IP) -> PKA | Sensitization of TRPV1 and TRPA1 channels | Sensory Neurons |
| PPARγ | Anti-inflammatory effects | Lung Bronchi, Brown Preadipocytes[4][8] |
| p38 MAPK | Inhibition of cell proliferation, anti-inflammatory effects | Endothelial Cells, Lung Bronchi[6][8] |
| NF-κB | Inhibition of inflammatory responses | Brown Adipose Tissue, Macrophages[9][10] |
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for essential in vitro assays to characterize the effects of 17,18-EEQ.
Diagram: General Experimental Workflow for Studying 17,18-EEQ Effects
Caption: General workflow for in vitro studies of 17,18-EEQ.
Protocol 1: Cell Culture and Treatment
1.1. Murine Brown Preadipocyte (e.g., WT-1) Culture and Differentiation
-
Expansion Medium: DMEM high glucose, 10% FBS, 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2. Passage cells at ~80-85% confluency.
-
Differentiation Induction (Day 0): Switch confluent cells to expansion medium supplemented with 20 nM insulin, 1 µM dexamethasone, and 0.5 mM IBMX.
-
Differentiation Maintenance (Day 2 onwards): Change to expansion medium containing 20 nM insulin every 2 days. Mature adipocytes should be visible by day 4-6.[9]
-
17,18-EEQ Treatment: Treat cells with the desired concentration of 17,18-EEQ (and/or a soluble epoxide hydrolase inhibitor like t-TUCB) during or after differentiation, depending on the experimental question.[4]
1.2. Human Microvascular Endothelial Cell (HMVEC) Culture
-
Culture Medium: A specialized microvascular endothelial cell growth medium is recommended.
-
Coating: Culture vessels may require coating with an attachment factor like fibronectin.
-
Seeding Density: Seed cells at 5,000-10,000 viable cells/cm².
-
Media Changes: Change the medium every 2 days.
-
17,18-EEQ Treatment: Treat confluent or sub-confluent monolayers with 17,18-EEQ in serum-free or low-serum medium for the desired duration.[2]
1.3. THP-1 Monocyte to Macrophage Differentiation
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-Mercaptoethanol.
-
Differentiation: To differentiate THP-1 monocytes into macrophages, treat the cells with 50-200 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Differentiated macrophages will become adherent.
-
Resting Period: After PMA treatment, wash the cells and incubate in fresh, PMA-free medium for at least 24 hours before 17,18-EEQ treatment.
-
Polarization (Optional): To study effects on macrophage polarization, treat differentiated macrophages with IFNγ and LPS for M1 polarization, or IL-4 for M2 polarization, in the presence or absence of 17,18-EEQ.[1]
-
17,18-EEQ Treatment: Add 17,18-EEQ to the rested macrophage cultures.
Protocol 2: Cell Viability and Proliferation Assays
2.1. MTT Assay for Cell Viability
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of 17,18-EEQ for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[11]
2.2. BrdU Assay for Cell Proliferation
-
Culture and treat cells with 17,18-EEQ as described for the MTT assay.
-
During the final 2-24 hours of treatment, add BrdU labeling solution (typically 10 µM) to each well.
-
Fix the cells and denature the DNA using an acidic solution (e.g., 2N HCl).
-
Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the appropriate substrate and measure the colorimetric or fluorescent signal.[12][13]
Protocol 3: Apoptosis Assay
3.1. Annexin V/Propidium Iodide (PI) Staining
-
Culture cells in 6-well plates and treat with 17,18-EEQ.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[4][14]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
-
Culture and treat cells with 17,18-EEQ for the appropriate duration to observe changes in protein phosphorylation or expression.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-p38, PPARγ, NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]
Diagram: p38 MAPK Signaling Pathway
Caption: 17,18-EEQ can inhibit cell proliferation via p38 MAPK activation.
Protocol 5: qPCR for Gene Expression Analysis
-
Culture and treat cells with 17,18-EEQ.
-
Isolate total RNA from the cells using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., inflammatory cytokines, adipogenic markers) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[17][18]
Diagram: NF-κB Signaling Pathway in Inflammation
Caption: 17,18-EEQ can suppress inflammation by inhibiting NF-κB activation.
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups, concentrations, and time points. An example table is provided below.
Table 1: Effect of 17,18-EEQ on Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) ± SD (24h) | % Viability (24h) | Absorbance (570 nm) ± SD (48h) | % Viability (48h) |
| Vehicle (Control) | 0 | 1.25 ± 0.08 | 100 | 1.32 ± 0.11 | 100 |
| 17,18-EEQ | 0.1 | 1.22 ± 0.06 | 97.6 | 1.28 ± 0.09 | 97.0 |
| 17,18-EEQ | 1 | 1.19 ± 0.09 | 95.2 | 1.21 ± 0.10 | 91.7 |
| 17,18-EEQ | 10 | 0.98 ± 0.07 | 78.4 | 0.85 ± 0.08 | 64.4 |
Conclusion
The study of 17,18-EEQ in vitro requires careful selection of cell models and the application of robust, well-validated experimental protocols. The application notes and detailed methodologies provided herein offer a solid foundation for researchers to investigate the multifaceted biological effects of this promising lipid mediator. By employing these standardized approaches, the scientific community can generate high-quality, comparable data that will accelerate our understanding of 17,18-EEQ's therapeutic potential.
References
- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. nanopartikel.info [nanopartikel.info]
- 9. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17,18-EEQ Research in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models of inflammation to investigate the therapeutic potential of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA). The included information is designed to guide researchers in the effective design and execution of pre-clinical studies targeting inflammatory pathways.
Introduction to 17,18-EEQ and its Anti-Inflammatory Properties
17,18-EEQ is an epoxy fatty acid that has demonstrated significant anti-inflammatory effects in a range of preclinical models. Its therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators and cellular infiltration at sites of inflammation. Often, the bioactivity of 17,18-EEQ is enhanced by co-administration with a soluble epoxide hydrolase (sEH) inhibitor, which prevents its degradation to the less active diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). These protocols will detail the application of 17,18-EEQ in models of allergic asthma, contact hypersensitivity, and obesity-induced inflammation.
Key Signaling Pathways Modulated by 17,18-EEQ
17,18-EEQ exerts its anti-inflammatory effects through the modulation of several key signaling cascades. Understanding these pathways is crucial for interpreting experimental outcomes and for the development of targeted therapeutics.
-
Nuclear Factor-kappa B (NF-κB) Signaling: 17,18-EEQ has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[1][2] By inhibiting the degradation of IκBα, 17,18-EEQ prevents the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[3]
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 17,18-EEQ acts as a ligand for PPARγ, a nuclear receptor with potent anti-inflammatory properties.[3] Activation of PPARγ by 17,18-EEQ can lead to the transrepression of pro-inflammatory transcription factors like NF-κB.[3]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Chronic inflammation is often associated with the activation of the p38 MAPK pathway. 17,18-EEQ has been demonstrated to reverse the phosphorylation of p38 MAPK, thus inhibiting its downstream signaling and reducing the production of inflammatory mediators.[3]
-
G-Protein Coupled Receptor 40 (GPR40): In the context of contact hypersensitivity, the anti-inflammatory effects of the 17(S),18(R)-EpETE enantiomer are mediated through GPR40, leading to the suppression of neutrophil migration.[4][5]
Animal Models of Inflammation for 17,18-EEQ Research
The following sections provide detailed protocols for three distinct and widely used animal models of inflammation to study the efficacy of 17,18-EEQ.
Ovalbumin-Induced Allergic Asthma Model
This model mimics the T-helper 2 (Th2) cell-mediated airway inflammation characteristic of allergic asthma.
Experimental Protocol
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
17,18-EEQ
-
Soluble epoxide hydrolase (sEH) inhibitor (optional, e.g., t-TUCB)
-
Phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer)
-
Methacholine (for airway hyperresponsiveness assessment)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Control mice receive i.p. injections of PBS with alum.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes daily.
-
Control mice are challenged with a PBS aerosol.
-
-
17,18-EEQ Administration:
-
The administration protocol for 17,18-EEQ should be optimized based on the specific research question. A potential starting point, based on related lipid mediators, is a daily i.p. injection or continuous delivery via an osmotic minipump.
-
For instance, a derivative of 17,18-EEQ, 12-OH-17,18-EpETE, has shown efficacy at low nanomolar concentrations in vitro and at 50 ng/mouse in vivo.[6]
-
If using an sEH inhibitor, it should be administered prior to or concurrently with 17,18-EEQ.
-
-
Assessment of Airway Inflammation (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or multiplex assays.
-
Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Quantitative Data Summary
| Parameter | Control Group | OVA-Challenged Group | OVA + 17,18-EEQ Group | Reference |
| Total BAL Cells (x10^5) | ~1.0 | >10.0 | Reduced cell count | [7] |
| Eosinophils in BAL (%) | <1 | >50 | Significantly reduced | [7] |
| IL-4 in BAL (pg/mL) | Low | High | Significantly reduced | [7] |
| IL-5 in BAL (pg/mL) | Low | High | Significantly reduced | [7] |
| IL-13 in BAL (pg/mL) | Low | High | Significantly reduced | [7] |
| Airway Hyperresponsiveness | Normal | Increased | Reduced | [8] |
Note: The values presented are representative and may vary between studies.
Experimental Workflow
Contact Hypersensitivity Model
This model is used to study delayed-type hypersensitivity reactions in the skin, which are primarily T-cell mediated but also involve significant neutrophil infiltration.
Experimental Protocol
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Hapten: 2,4-dinitrofluorobenzene (DNFB) or oxazolone
-
Vehicle: Acetone and olive oil (4:1 mixture)
-
17(S),18(R)-epoxyeicosatetraenoic acid (the active enantiomer)[4]
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of the mice.
-
Apply 25 µL of 0.5% DNFB in vehicle to the shaved abdomen.
-
Control mice receive the vehicle alone.
-
-
Elicitation (Day 5):
-
Measure the baseline thickness of both ears using calipers.
-
Apply 20 µL of 0.2% DNFB in vehicle to both sides of the right ear.
-
The left ear serves as an internal control and receives vehicle only.
-
-
17,18-EEQ Administration:
-
17,18-EEQ can be administered topically to the ear or systemically (e.g., i.p. injection).
-
Preventive protocol: Administer 17,18-EEQ before the elicitation step.
-
Therapeutic protocol: Administer 17,18-EEQ after the elicitation step.[5]
-
A study in cynomolgus macaques used a topical application of 17,18-EpETE.[9]
-
-
Assessment of Inflammation (24-48 hours after elicitation):
-
Ear Swelling: Measure the thickness of both ears. The change in ear thickness (challenged ear - unchallenged ear) is a primary indicator of the inflammatory response.
-
Histology: Collect ear tissue for histological analysis to assess edema and cellular infiltration (neutrophils, lymphocytes).
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in ear tissue homogenates using an MPO assay.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in ear tissue homogenates.
-
Quantitative Data Summary
| Parameter | Control Group | DNFB-Challenged Group | DNFB + 17,18-EEQ Group | Reference |
| Ear Swelling (mm) | Minimal | Significant increase | Significantly reduced | [4] |
| Neutrophil Infiltration | Low | High | Significantly reduced | [5] |
| MPO Activity (U/mg tissue) | Baseline | Increased | Reduced | [4] |
| TNF-α Expression (mRNA) | Baseline | Increased | Reduced | [5] |
Note: The values presented are representative and may vary between studies.
Signaling Pathway of 17(S),18(R)-EpETE in Neutrophil Migration
High-Fat Diet-Induced Obesity and Inflammation Model
This model recapitulates the chronic low-grade inflammation associated with obesity, particularly in adipose tissue.
Experimental Protocol
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45% or 60% kcal from fat)
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
17,18-EEQ
-
Soluble epoxide hydrolase (sEH) inhibitor (e.g., t-TUCB)
-
Osmotic minipumps for continuous delivery
Procedure:
-
Dietary Intervention:
-
Feed mice either an HFD or LFD for a period of 8-16 weeks to induce obesity and inflammation.
-
Monitor body weight and food intake regularly.
-
-
17,18-EEQ Administration:
-
Assessment of Inflammation and Metabolic Parameters:
-
Adipose Tissue Inflammation:
-
Collect epididymal white adipose tissue (eWAT) and brown adipose tissue (BAT).
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory markers (e.g., Tnf-α, Il-6, Mcp-1).
-
Perform immunohistochemistry or flow cytometry to quantify macrophage infiltration (e.g., F4/80+ cells).
-
-
Metabolic Parameters:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Measure fasting blood glucose and insulin levels.
-
Analyze serum lipid profiles (triglycerides, cholesterol).
-
-
Signaling Pathway Analysis:
-
Perform Western blotting on adipose tissue lysates to assess the phosphorylation status of key signaling proteins (e.g., p-p65 NF-κB, p-p38 MAPK) and the expression of PPARγ target genes.[1]
-
-
Quantitative Data Summary
| Parameter | LFD Control | HFD Control | HFD + 17,18-EEQ/t-TUCB | Reference |
| Body Weight Gain (g) | Normal | Increased | Reduced | [1] |
| Fasting Blood Glucose (mg/dL) | Normal | Elevated | Significantly reduced | [1][2] |
| Adipose TNF-α mRNA | Baseline | Increased | Reduced | [1] |
| Adipose Macrophage Infiltration | Low | High | Reduced | [1] |
| p-p65 NF-κB / total p65 | Baseline | Increased | Reduced | [1] |
Note: The values presented are representative and may vary between studies.
Integrated Anti-Inflammatory Signaling of 17,18-EEQ
Conclusion
The animal models and protocols described provide a robust framework for investigating the anti-inflammatory properties of 17,18-EEQ. By carefully selecting the appropriate model and endpoints, researchers can elucidate the mechanisms of action and evaluate the therapeutic potential of 17,18-EEQ and related compounds for a variety of inflammatory diseases. The consistent finding across these diverse models is the ability of 17,18-EEQ to potently suppress inflammatory responses, highlighting its promise as a novel anti-inflammatory agent.
References
- 1. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lonicerin alleviates ovalbumin-induced asthma of mice via inhibiting enhancer of zeste homolog 2/nuclear factor-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring the Effects of 17,18-EEQ on Neutrophil Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) on neutrophil migration. This document is intended for researchers in immunology, inflammation, and drug discovery to facilitate the study of this potent lipid mediator and its therapeutic potential.
Introduction
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). Emerging evidence highlights its significant anti-inflammatory properties, particularly its ability to inhibit the migration of neutrophils, which are key cellular mediators of acute inflammation.[1][2] Dysregulated neutrophil migration is a hallmark of various inflammatory diseases, making the modulation of this process a critical therapeutic target.
Studies have demonstrated that 17,18-EEQ effectively ameliorates contact hypersensitivity by suppressing neutrophil mobility.[1][2] This inhibitory effect is primarily mediated through the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][3] The activation of GPR40 by 17,18-EEQ leads to the inhibition of chemoattractant-induced Rac activation and the subsequent formation of pseudopods, which are essential for cell motility.[1][2][3] Notably, the anti-inflammatory action is stereospecific, with the 17(S),18(R)-EpETE enantiomer being the active form that inhibits neutrophil migration in a GPR40-dependent manner.[4]
Beyond the well-established GPR40 pathway, other signaling molecules such as peroxisome proliferator-activated receptor-gamma (PPARγ) and p38 mitogen-activated protein kinase (MAPK) have been implicated in the anti-inflammatory effects of 17,18-EEQ in various cell types.[5] Additionally, 17,18-EEQ has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB.[6][7][8]
This document provides detailed protocols for in vitro neutrophil migration assays to quantitatively assess the impact of 17,18-EEQ, along with visual representations of the key signaling pathways and experimental workflows.
Signaling Pathways
The primary mechanism by which 17,18-EEQ inhibits neutrophil migration involves the activation of GPR40. The binding of 17,18-EEQ to GPR40 on the neutrophil surface initiates an intracellular signaling cascade that ultimately interferes with the cellular machinery required for migration towards a chemoattractant.
References
- 1. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of 17,18-EEQ in Diet-Induced Obesity Studies: A Detailed Guide for Researchers
Introduction: 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Emerging research has highlighted its potential therapeutic role in metabolic disorders, particularly in the context of diet-induced obesity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the effects of 17,18-EEQ in preclinical models of obesity.
17,18-EEQ is rapidly metabolized in vivo by soluble epoxide hydrolase (sEH) into a less active diol.[1][2] Therefore, studies often involve the co-administration of an sEH inhibitor, such as t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid), to stabilize 17,18-EEQ and enhance its biological activity.[1][2][3] The primary focus of this guide is on the combined application of 17,18-EEQ and t-TUCB in preventing and treating diet-induced obesity and its associated metabolic dysfunctions in mice.
Key Biological Effects and Mechanisms of Action
Studies have demonstrated that the combination of 17,18-EEQ and an sEH inhibitor can prevent high-fat diet-induced metabolic disorders by:
-
Enhancing Thermogenesis: The treatment significantly increases core body temperature and heat production, suggesting an activation of brown adipose tissue (BAT).[1][2][4]
-
Improving Lipid Metabolism: It leads to a reduction in serum triglycerides and decreased lipid accumulation in the BAT.[1][2][4]
-
Upregulating Lipid Metabolic Gene Expression: The expression of proteins involved in fatty acid oxidation and transport, such as CPT1A, CPT1B, and CD36, is increased in the BAT.[1][2][4]
-
Reducing Inflammation: The treatment has been shown to decrease inflammatory signaling pathways, such as the NFκB pathway, in adipose tissue.[1][4][5]
-
Improving Glucose Homeostasis: Significant improvements in fasting glucose levels have been observed.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a representative study investigating the effects of 17,18-EEQ and t-TUCB in a diet-induced obesity mouse model.
Table 1: Effects on Metabolic Parameters
| Parameter | Control (High-Fat Diet) | t-TUCB + 17,18-EEQ | Key Findings |
| Fasting Glucose | Elevated | Significantly Decreased | Improved glucose homeostasis.[1][2][4] |
| Serum Triglycerides | 69.7 ± 7.2 mg/dL | 38.3 ± 6.7 mg/dL | Significant reduction in circulating triglycerides.[4] |
| Core Body Temperature | Lower | Significantly Higher | Enhanced thermogenesis.[1][2][4] |
| Heat Production | Lower | Significantly Increased | Increased energy expenditure.[1][2][4] |
Table 2: Effects on Brown Adipose Tissue (BAT) Gene and Protein Expression
| Gene/Protein | Control (High-Fat Diet) | t-TUCB + 17,18-EEQ | Key Findings |
| PGC1α | Baseline | Increased | Promotion of mitochondrial biogenesis.[1][2] |
| CPT1A | Baseline | Increased | Upregulation of fatty acid oxidation.[1][2][4] |
| CPT1B | Baseline | Increased | Upregulation of fatty acid oxidation.[1][2][4] |
| CD36 | Baseline | Increased | Enhanced fatty acid transport.[1][2][4] |
| NFκB Signaling | Activated | Decreased | Attenuation of inflammation.[1][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of 17,18-EEQ in diet-induced obesity.
Protocol 1: Animal Model and Treatment
Objective: To induce obesity in mice and administer 17,18-EEQ and t-TUCB.
Materials:
-
Male C57BL/6J mice (3 weeks old)
-
High-fat diet (HFD; 45% kcal from fat)
-
Chow diet (control)
-
17,18-EEQ
-
t-TUCB (sEH inhibitor)
-
Osmotic minipumps
-
Surgical tools for implantation
Procedure:
-
Acclimate mice to the animal facility for one week.
-
At 4 weeks of age, divide the mice into experimental groups (e.g., Chow diet, HFD, HFD + t-TUCB, HFD + t-TUCB + 17,18-EEQ).
-
Feed the respective diets for the duration of the study (e.g., 6 weeks).
-
At the initiation of the HFD, surgically implant osmotic minipumps for continuous delivery of the compounds.
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood and tissues for further analysis.
Protocol 2: Analysis of Metabolic Parameters
Objective: To measure key metabolic indicators in blood samples.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial assay kits for glucose and triglycerides
Procedure:
-
Collect blood from fasted mice via tail vein or cardiac puncture.
-
Separate plasma or serum by centrifugation.
-
Measure fasting glucose levels using a glucometer or a glucose assay kit.
-
Determine serum triglyceride concentrations using a commercially available triglyceride assay kit according to the manufacturer's instructions.
Protocol 3: Gene and Protein Expression Analysis in Brown Adipose Tissue
Objective: To quantify changes in the expression of key genes and proteins involved in metabolism and inflammation in BAT.
Materials:
-
Interscapular brown adipose tissue (iBAT)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein lysis buffer
-
Western blotting reagents and equipment
-
Antibodies against target proteins (e.g., PGC1α, CPT1A, CPT1B, CD36, p-IκBα, IκBα)
Procedure:
-
RNA Extraction and qRT-PCR:
-
Excise and snap-freeze iBAT in liquid nitrogen.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of target genes, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Protein Extraction and Western Blotting:
-
Homogenize iBAT in protein lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with a corresponding secondary antibody.
-
Visualize and quantify the protein bands using a chemiluminescence detection system.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by 17,18-EEQ and the general experimental workflow.
Caption: Signaling pathways modulated by 17,18-EEQ in brown adipocytes.
Caption: General experimental workflow for studying 17,18-EEQ in diet-induced obesity.
References
- 1. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor <i>t</i>-TUCB on Diet-Induced Obesity in Mice - ProQuest [proquest.com]
- 6. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 17,18-EEQ Using Bacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 17(S),18(R)-epoxyeicosatetraenoic acid (17,18-EEQ), a bioactive lipid mediator with significant anti-inflammatory properties. The synthesis is achieved using the wild-type cytochrome P450 BM-3 (CYP450 BM-3) enzyme from the bacterium Bacillus megaterium. This enzymatic approach offers high stereoselectivity, yielding the desired 17(S),18(R) enantiomer with high purity, which is crucial for its biological activity. These protocols are intended to guide researchers in the efficient and reproducible production of 17,18-EEQ for various research and drug development applications.
Introduction
17,18-Epoxyeicosatetraenoic acid (17,18-EEQ) is a cytochrome P450 (CYP) metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It has emerged as a potent signaling molecule with diverse physiological roles, including anti-inflammatory, vasodilatory, and anti-arrhythmic effects. The biological activity of 17,18-EEQ is highly dependent on its stereochemistry, with the 17(S),18(R) enantiomer demonstrating significant anti-inflammatory effects by inhibiting neutrophil migration via the G-protein-coupled receptor 40 (GPR40).[1][2]
Traditional chemical synthesis of 17,18-EEQ often results in a racemic mixture of enantiomers, which can be challenging and costly to separate. The use of bacterial enzymes, specifically CYP450 BM-3 from Bacillus megaterium, provides an efficient and highly stereoselective alternative for the production of 17(S),18(R)-EEQ.[1][2] This enzyme has been shown to stereoselectively convert EPA into 17(S),18(R)-EEQ with high enantiomeric excess.[1][2][3]
These application notes provide a comprehensive guide, including detailed experimental protocols, for the enzymatic synthesis, purification, and analysis of 17(S),18(R)-EEQ.
Data Presentation
Table 1: Summary of Stereoselective Synthesis of 17,18-EEQ using CYP450 BM-3
| Parameter | Value | Reference |
| Enzyme | Wild-type Cytochrome P450 BM-3 | [3] |
| Substrate | Eicosapentaenoic Acid (EPA) | [3] |
| Product | 17(S),18(R)-epoxyeicosatetraenoic acid | [1][2][3] |
| Regioisomer Ratio (17,18-EEQ:14,15-EEQ) | ~14:1 | [3] |
| Yield of Monoepoxide | 56% | [3] |
| Enantiomeric Purity of 17,18-EEQ | >99% (17(S),18(R)-EEQ) | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of CYP450 BM-3
This protocol is based on standard methods for recombinant protein expression in E. coli and purification.
Materials:
-
E. coli strain (e.g., UM2) containing the expression plasmid for wild-type CYP450 BM-3
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM DTT)
-
Lysozyme
-
DNase I
-
Centrifuge
-
Sonciator
-
Affinity chromatography column (e.g., Ni-NTA agarose if using a His-tagged protein)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis tubing
-
Storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, with 10% glycerol)
Procedure:
-
Inoculate a starter culture of the E. coli strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 25-30°C) for several hours or overnight.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the CYP450 BM-3 enzyme with elution buffer.
-
Dialyze the eluted protein against storage buffer overnight at 4°C.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
Protocol 2: Stereoselective Epoxidation of EPA to 17(S),18(R)-EEQ
This protocol is adapted from methodologies described for the enzymatic epoxidation of polyunsaturated fatty acids.[3]
Materials:
-
Purified wild-type CYP450 BM-3 enzyme
-
Eicosapentaenoic acid (EPA)
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
NADPH
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 8.0).
-
Add EPA to the desired final concentration (e.g., 2 mM). A stock solution of EPA in a suitable organic solvent like ethanol can be used, ensuring the final solvent concentration is low (e.g., <1% v/v).
-
Add the purified CYP450 BM-3 enzyme to a final concentration of 1.0 µM.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 10 mM.
-
Incubate the reaction mixture at 30°C with gentle shaking for a specified time (e.g., up to 24 hours). The reaction progress can be monitored by measuring NADPH consumption at 340 nm.
-
Terminate the reaction by adding a quenching solvent (e.g., an equal volume of cold ethyl acetate or by heat inactivation at 90°C for 5 minutes).[4]
Protocol 3: Extraction and Purification of 17,18-EEQ
This protocol outlines the extraction and purification of the synthesized 17,18-EEQ.
Materials:
-
Terminated reaction mixture
-
Diethyl ether or Ethyl acetate
-
Water (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Flash column chromatography system
-
Silica gel cartridge (e.g., 40 g)
-
Solvents for chromatography: Hexanes and Ethyl acetate
Procedure:
-
Extract the terminated reaction mixture with an equal volume of diethyl ether or ethyl acetate. Repeat the extraction twice.
-
Combine the organic layers and wash with an equal volume of water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography using a silica gel cartridge.
-
Elute the compounds using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and ramping up to 60% over 22 minutes).[3]
-
Collect the fractions containing the mono-epoxide products, which typically elute after the unreacted EPA.
-
Combine the relevant fractions and evaporate the solvent to obtain the purified 17,18-EEQ.
Protocol 4: Chiral HPLC Analysis of 17,18-EEQ
This protocol is for the determination of the enantiomeric purity of the synthesized 17,18-EEQ.
Materials:
-
Purified 17,18-EEQ
-
Racemic standard of 17,18-EEQ (for comparison)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak AD-RH or CHIRALCEL OJ-RH)
-
Mobile phase: A mixture of methanol and water containing 0.1% (v/v) formic acid (e.g., 75:25, v/v).
Procedure:
-
Dissolve the purified 17,18-EEQ in a suitable solvent (e.g., methanol).
-
Inject the sample onto the chiral HPLC column.
-
Run the separation using an isocratic mobile phase at a constant flow rate (e.g., 1.2 mL/min).
-
Maintain the column temperature at 30°C.
-
Monitor the eluent at a wavelength of 205 nm.
-
Compare the retention time of the synthesized product with that of the racemic standard to identify the 17(S),18(R) and 17(R),18(S) enantiomers.
-
Calculate the enantiomeric excess (% ee) of the 17(S),18(R)-EEQ.
Mandatory Visualizations
Signaling Pathways
Caption: GPR40 Signaling Pathway Activated by 17(S),18(R)-EEQ.
Caption: PPARγ Signaling Pathway Activated by 17,18-EEQ.
Experimental Workflow
Caption: Experimental Workflow for 17,18-EEQ Synthesis.
References
- 1. 17(S),18(R)-epoxyeicosatetraenoic acid generated by cytochrome P450 BM-3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G-protein-coupled receptor 40-mediated neutrophil suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 17,18-EEQ by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,18-Epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases. Emerging research has highlighted the significant role of 17,18-EEQ in various physiological and pathophysiological processes, including inflammation, pain, and cardiovascular function. Accurate and sensitive detection and quantification of 17,18-EEQ in biological matrices are crucial for elucidating its biological functions and exploring its potential as a therapeutic target. This document provides detailed application notes and protocols for the analysis of 17,18-EEQ using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathways of 17,18-EEQ
17,18-EEQ exerts its biological effects through various signaling pathways, primarily by acting on G protein-coupled receptors (GPCRs). Understanding these pathways is essential for interpreting the biological significance of 17,18-EEQ measurements.
Figure 1: Simplified signaling pathways of 17,18-EEQ.
17,18-EEQ has been shown to activate the prostacyclin receptor (IP), a Gs-coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA)[1]. Additionally, 17,18-EEQ can act as an agonist for GPR40 (Free Fatty Acid Receptor 1), a Gq-coupled receptor. This interaction stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Furthermore, studies have indicated that 17,18-EEQ can exert anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and modulation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of a typical LC-MS/MS method for the analysis of 17,18-EEQ and other eicosanoids. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.2 - 3.0 ng/mL | [2][3] |
| Limit of Detection (LOD) | pg levels | [4] |
| Recovery | 50 - 100% | [1] |
| Intra-day Precision (%RSD) | < 15% | [2][3] |
| Inter-day Precision (%RSD) | < 15% | [2][3] |
| Linearity (r²) | > 0.99 |
Experimental Workflow
The general workflow for the analysis of 17,18-EEQ from biological samples involves sample preparation, LC separation, and MS/MS detection and quantification.
Figure 2: General experimental workflow for 17,18-EEQ analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 17,18-EEQ from Plasma
This protocol is adapted for the extraction of eicosanoids from plasma samples using a C18 SPE cartridge.
Materials:
-
Human plasma
-
Deuterated 17,18-EEQ internal standard (e.g., 17,18-EEQ-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL 17,18-EEQ-d8 in methanol).
-
Vortex briefly to mix.
-
Acidify the sample to pH ~3.5 with 2% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the manifold.
-
Condition the cartridges by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Wash the cartridge with 2 mL of 10% methanol in water to remove less non-polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 17,18-EEQ from Cell Culture Media
This protocol describes a general LLE procedure for extracting eicosanoids from aqueous samples like cell culture media.
Materials:
-
Cell culture media
-
Deuterated 17,18-EEQ internal standard
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1 mL of cell culture media, add 10 µL of the internal standard solution.
-
Acidify the sample to pH ~3.5 with 1 M formic acid.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate to the acidified sample in a glass tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) into a clean tube.
-
Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis of 17,18-EEQ. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
17,18-EEQ: Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1
-
17,18-EEQ-d8 (IS): Precursor ion (m/z) 327.2 -> Product ion (m/z) 171.1
-
-
Collision Energy and Declustering Potential: These parameters need to be optimized for the specific instrument.
Conclusion
The methods and protocols outlined in this document provide a comprehensive guide for the reliable detection and quantification of 17,18-EEQ in biological samples using LC-MS/MS. The presented information on signaling pathways, quantitative data, and detailed experimental procedures will be valuable for researchers in various fields, including pharmacology, biochemistry, and clinical research, who are investigating the role of this important lipid mediator. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 17,18-EEQ Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases.[1][2] This epoxide has emerged as a potent signaling molecule with diverse physiological effects, including cardioprotective actions, regulation of ion channels, and modulation of inflammatory and metabolic processes.[1][3][4] Accurate and reproducible in vitro studies are crucial for elucidating the mechanisms of action and therapeutic potential of 17,18-EEQ. A critical first step in such studies is the proper preparation of stock solutions. This document provides detailed protocols and application notes for the preparation, storage, and use of 17,18-EEQ stock solutions in various in vitro assays.
Data Presentation: Solubility and Stock Solution Parameters
Proper solubilization is key to obtaining accurate and reproducible experimental results. The choice of solvent can significantly impact the stability and delivery of 17,18-EEQ to the in vitro system.
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| Ethanol | 50 mg/mL[2] | 1-10 mM | A common solvent for initial stock preparation. A commercially available solution is offered at 100 µg/ml in ethanol.[2] Solutions should be stored at -20°C or -80°C. To prevent autoxidation, it is advisable to prepare stock solutions in an oxygen-evacuated nitrogen chamber.[5] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[2] | 1-10 mM | Widely used for cell-based assays. Final DMSO concentration in culture media should be kept low (typically <0.1%) to avoid solvent-induced artifacts. |
| Dimethylformamide (DMF) | 50 mg/mL[2] | 1-10 mM | Another organic solvent suitable for creating concentrated stock solutions. Similar precautions regarding final concentration in assays as with DMSO apply. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[2] | Up to ~3 mM | Lower solubility compared to organic solvents. May require sonication to fully dissolve. Suitable for direct addition to some aqueous assay buffers. |
| 25% DMSO in Polyethylene Glycol 300 (PEG 300) | Not specified, but used for in vivo delivery[6] | Variable | This solvent mixture has been used for in vivo administration and may be considered for specific in vitro applications requiring enhanced solubility or stability.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a concentrated primary stock solution of 17,18-EEQ in ethanol, which can be further diluted for working solutions.
Materials:
-
17,18-EEQ (solid form)
-
Anhydrous ethanol (200 proof)
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a Teflon-lined cap
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of 17,18-EEQ in a clean glass vial. For example, for 1 mL of a 10 mM solution (MW of 17,18-EEQ is 318.46 g/mol ), weigh out 3.18 mg.
-
Solvent Addition: Under a stream of inert gas to minimize oxidation, add the calculated volume of anhydrous ethanol.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Storage: Store the stock solution at -80°C under an inert atmosphere. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the primary stock solution to a working concentration for direct application to cell cultures.
Materials:
-
10 mM 17,18-EEQ stock solution in ethanol (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to obtain a 100 µM intermediate stock. This helps to minimize the amount of ethanol introduced into the final culture.
-
Final Dilution: Add the appropriate volume of the intermediate or primary stock solution to the final volume of cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate stock.
-
Mixing: Gently mix the final solution by pipetting or inverting the tube before adding it to the cells.
-
Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., ethanol or the intermediate dilution medium without 17,18-EEQ) to the cell culture medium.
Stability and Co-treatment with sEH Inhibitors
A critical consideration for in vitro experiments with 17,18-EEQ is its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4][7] Many cell types express sEH, which can lead to a rapid decrease in the effective concentration of 17,18-EEQ.
To ensure a stable concentration of 17,18-EEQ throughout the experiment, it is often necessary to co-administer a potent sEH inhibitor, such as t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid).[4][7][8]
Typical concentration of t-TUCB used in vitro is around 1 µM. [7]
Mandatory Visualizations
Signaling Pathways of 17,18-EEQ
Caption: Signaling pathways modulated by 17,18-EEQ.
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro experiments using 17,18-EEQ.
Example In Vitro Applications and Working Concentrations
| Assay Type | Cell Type | 17,18-EEQ Concentration | Key Findings |
| Cardiomyocyte Contraction | Neonatal Rat Cardiomyocytes | EC50 ~1–2 nM[1][5] | Exerts negative chronotropic effects and protects against Ca2+-overload.[1] |
| Sensory Neuron Activity | Sensory Neurons | Not specified, but sensitizes channels | Sensitizes TRPV1 and TRPA1 ion channels via the prostacyclin receptor (IP) and PKA activation.[3] |
| Brown Adipogenesis | Murine Brown Preadipocytes | 1 µM and 10 µM[7] | Promotes brown adipogenesis and thermogenic function, especially when co-treated with an sEH inhibitor.[4][7] |
| Anti-inflammatory Effects | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Prevents TNF-α-induced increases in IκBα and phosphorylated IKKα and p65.[2] |
| Regulation of Autophagy and ER Stress | Palmitate-primed Hepatocytes and Adipocytes | Not specified, but effective | Regulates inflammation and autophagy.[9] |
These application notes and protocols provide a comprehensive guide for researchers utilizing 17,18-EEQ in in vitro settings. Adherence to these guidelines for solution preparation, storage, and experimental design will contribute to the generation of reliable and reproducible data, advancing our understanding of this important lipid mediator.
References
- 1. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Troubleshooting & Optimization
improving stability of (17R,18S)-Epoxyeicosatetraenoic acid in solution
Welcome to the technical support center for (17R,18S)-Epoxyeicosatetraenoic Acid ((17R,18S)-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this potent bioactive lipid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound ((17R,18S)-EETeTr) is a cytochrome P450 epoxygenase metabolite of eicosapentaenoic acid (EPA).[1][2] It is a potent signaling molecule that has been shown to exert negative chronotropic effects on cardiomyocytes and protect them against calcium overload, with an EC50 of approximately 1–2 nM.[1][3] This suggests its potential as an antiarrhythmic agent.[1][2]
Q2: What is the primary route of degradation for (17R,18S)-EET in biological systems?
The main pathway for the inactivation of (17R,18S)-EET is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH).[3][4] This enzyme converts the epoxide to its corresponding, and significantly less active, diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DHET).[1][4]
Q3: How can I prevent the degradation of (17R,18S)-EET during my experiments?
To enhance the stability and biological activity of (17R,18S)-EET, it is highly recommended to co-administer it with a soluble epoxide hydrolase inhibitor (sEHi).[3][5] sEH inhibitors block the enzymatic conversion of EETs to their less active diols, thereby increasing the effective concentration and duration of action of the parent epoxide.[5][6][7]
Q4: What are the recommended storage and handling conditions for (17R,18S)-EET?
For long-term storage, (17R,18S)-EET, typically supplied in an organic solvent like ethanol, should be stored at -20°C, where it is reported to be stable for at least two years.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. For short-term use during experiments, solutions should be kept on ice whenever possible.[9]
Q5: Is there a difference in activity between the enantiomers of 17,18-EET?
Yes, the biological activity is highly stereospecific. The negative chronotropic activity resides with the (17R,18S)-enantiomer.[1][3] Its antipode, the (17S,18R)-enantiomer, has been reported to have no significant effect in cardiomyocyte assays.[1][3] Therefore, it is crucial to use the correct enantiomer for your experiments.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| (17R,18S)-EET solution appears to be biologically inactive or shows reduced potency. | 1. Degradation: The compound may have degraded due to improper storage, handling, or enzymatic activity in the experimental system. 2. Incorrect Enantiomer: The less active (17S,18R)-enantiomer may have been used. 3. Suboptimal Concentration: The concentration used may be too low to elicit a response. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C or below and minimize freeze-thaw cycles. When preparing working solutions, use pre-chilled solvents and keep the solution on ice. For cellular or in vivo experiments, co-administer a potent soluble epoxide hydrolase inhibitor (sEHi) to prevent metabolic inactivation. 2. Verify the identity and purity of the enantiomer with the supplier or through chiral chromatography analysis. 3. Perform a dose-response curve to determine the optimal concentration for your experimental model. The reported EC50 in neonatal rat cardiomyocytes is ~1-2 nM.[1][3] |
| Inconsistent results between experiments. | 1. Variability in solution preparation: Inconsistent dilution or handling of the compound. 2. Presence of sEH activity: The level of soluble epoxide hydrolase activity may vary between cell passages or tissue preparations. 3. Oxidation: Polyunsaturated fatty acids are susceptible to autooxidation. | 1. Follow a standardized protocol for preparing working solutions from the stock. Prepare fresh dilutions for each experiment. 2. Incorporate an sEH inhibitor as a standard component in your experimental buffer or medium to ensure consistent inhibition of EET degradation. 3. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially when handling the neat oil or preparing stock solutions. Store solutions in tightly sealed vials. |
| Difficulty dissolving (17R,18S)-EET in aqueous buffers. | Low aqueous solubility: Like other lipids, (17R,18S)-EET has limited solubility in aqueous solutions. | (17R,18S)-EET is typically supplied in an organic solvent such as ethanol.[8] For aqueous-based experiments, first, dilute the stock solution in a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <0.1%) and a vehicle control should be included in the experiment. |
Data Summary
Table 1: Recommended Storage Conditions for Eicosanoids and Related Samples
| Sample Type | Storage Temperature | Expected Stability | Reference |
| (17R,18S)-EET in Ethanol | -20°C | ≥ 2 years | [8] |
| Plasma/Serum Samples for PUFA analysis | -20°C | ≥ 1 year | [10] |
| Plasma/Serum Samples for PUFA analysis | -80°C | ≥ 10 years | [10] |
Experimental Protocols
Protocol 1: Preparation of (17R,18S)-EET Stock and Working Solutions
-
Stock Solution Handling: (17R,18S)-EET is typically supplied as a solution in an organic solvent (e.g., ethanol) at a concentration of 100 µg/ml. Upon receipt, store the stock solution at -20°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to thaw the stock solution once, gently mix, and prepare single-use aliquots in amber glass or polypropylene vials. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions: a. Equilibrate the aliquot to room temperature just before use. b. Perform serial dilutions in a suitable organic solvent (e.g., ethanol or DMSO) to an intermediate concentration. c. For the final working solution, dilute the intermediate stock into the pre-warmed (e.g., 37°C) aqueous experimental buffer or cell culture medium. Vortex briefly to ensure complete mixing. The final solvent concentration should be minimized (e.g., ≤ 0.1%) to avoid solvent effects. d. Always include a vehicle control in your experiments with the same final concentration of the organic solvent.
Protocol 2: General Procedure for a Stability Study of (17R,18S)-EET in an Aqueous Solution
-
Objective: To determine the stability of (17R,18S)-EET in a specific aqueous solution (e.g., phosphate-buffered saline (PBS), cell culture medium) at a defined temperature.
-
Materials: (17R,18S)-EET, the aqueous solution of interest, internal standard (e.g., EET-d8), organic solvents for extraction (e.g., ethyl acetate), and an LC-MS/MS system.
-
Procedure: a. Prepare a working solution of (17R,18S)-EET in the desired aqueous buffer at a known concentration (e.g., 1 µM). b. Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C). c. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution. d. Immediately add the aliquot to a tube containing an internal standard and an organic solvent to stop any further degradation and extract the lipids. e. Vortex the mixture and centrifuge to separate the organic and aqueous layers. f. Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen. g. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Analysis: Quantify the concentration of the parent (17R,18S)-EET and its primary degradation product, 17,18-DHET, using a validated LC-MS/MS method.
-
Data Interpretation: Plot the concentration of (17R,18S)-EET versus time to determine its degradation rate and half-life under the tested conditions.
Visualizations
Caption: Degradation pathway of (17R,18S)-EET.
Caption: Experimental workflow for using (17R,18S)-EET.
References
- 1. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. dovepress.com [dovepress.com]
- 6. Inhibition of soluble epoxide hydrolase increases coronary perfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preventing Autoxidation of 17,18-EEQ
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17,18-epoxyeicosatetraenoic acid (17,18-EEQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autoxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 17,18-EEQ and why is it prone to autoxidation?
17,18-EEQ is a bioactive lipid metabolite of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA). Its structure contains multiple double bonds and an epoxide group, making it highly susceptible to oxidation when exposed to air, light, and certain storage conditions.[1][2] This process, known as autoxidation, can lead to the degradation of 17,18-EEQ, altering its biological activity and compromising experimental results.
Q2: What are the primary signs of 17,18-EEQ degradation?
Degradation of 17,18-EEQ can manifest as a loss of biological activity in your assays, inconsistent results between experiments, or the appearance of unexpected peaks during analytical analysis (e.g., by LC-MS/MS). Visual inspection is not a reliable indicator of autoxidation.
Q3: How should I store my 17,18-EEQ stock solutions?
For optimal stability, 17,18-EEQ should be stored as a solution in an organic solvent at -80°C.[3] To prevent autoxidation, it is highly recommended to prepare stock solutions in an oxygen-evacuated nitrogen chamber.[2] Lipid extracts should be stored in an environment free of water, oxygen, and light.[3]
Q4: Can I use antioxidants to protect my 17,18-EEQ samples?
Yes, the use of antioxidants is a highly effective method to prevent the autoxidation of polyunsaturated fatty acids and their derivatives. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose.[4][5][6]
Troubleshooting Guides
Issue 1: Inconsistent or loss of 17,18-EEQ activity in biological assays.
-
Possible Cause: Autoxidation of 17,18-EEQ during storage or experimental procedures.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that 17,18-EEQ stock solutions are stored at -80°C and protected from light.[3]
-
Implement Use of Antioxidants: Add an antioxidant such as BHT to your 17,18-EEQ solutions. A common starting concentration is 0.01% (w/v).
-
Prepare Fresh Dilutions: Avoid using old working dilutions. Prepare fresh dilutions from your stock solution for each experiment.
-
Minimize Exposure to Air: When preparing solutions and during experiments, minimize the exposure of 17,18-EEQ to atmospheric oxygen. If possible, work under a nitrogen atmosphere.
-
Analytical Verification: Use analytical methods like LC-MS/MS to check the integrity of your 17,18-EEQ stock and working solutions. Look for the presence of oxidation products.
-
Issue 2: Suspected degradation of 17,18-EEQ during sample processing for analytical studies (e.g., LC-MS/MS).
-
Possible Cause: Autoxidation induced by sample handling and preparation steps.
-
Troubleshooting Steps:
-
Incorporate Antioxidants Early: Add BHT to the extraction solvent to protect 17,18-EEQ from oxidation during the extraction process.
-
Work on Ice: Keep samples and extracts cold throughout the preparation process to slow down oxidative reactions.
-
Use Inert Atmosphere: Evaporate solvents under a stream of nitrogen gas rather than air.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C under nitrogen.
-
Experimental Protocols
Protocol for Preparing 17,18-EEQ Stock Solution with BHT
-
Materials:
-
17,18-EEQ
-
Anhydrous ethanol or other suitable organic solvent
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined caps
-
-
Procedure:
-
In a chemical fume hood, prepare a 1% (w/v) stock solution of BHT in the chosen organic solvent.
-
In a clean glass vial, dissolve the desired amount of 17,18-EEQ in the organic solvent.
-
Add the BHT stock solution to the 17,18-EEQ solution to achieve a final BHT concentration of 0.01%. For example, add 10 µL of 1% BHT stock solution to 990 µL of 17,18-EEQ solution.
-
Gently mix the solution.
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes to displace any oxygen.
-
Quickly and tightly cap the vial.
-
Store the vial at -80°C, protected from light.
-
Protocol for Detection of 17,18-EEQ Autoxidation by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying 17,18-EEQ and its oxidation products.
-
Sample Preparation:
-
Extract lipids from the experimental sample using a suitable method (e.g., Folch or Bligh-Dyer extraction) in the presence of an antioxidant like BHT.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a mobile phase gradient suitable for lipid analysis (e.g., a water/acetonitrile/methanol gradient with a small amount of formic acid or ammonium acetate).
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Monitor for the specific mass-to-charge ratio (m/z) of 17,18-EEQ and its expected oxidation products (e.g., hydroxylated or cleaved derivatives). A decrease in the parent 17,18-EEQ peak and the appearance of new, more polar peaks can indicate oxidation.
-
Data Presentation
Table 1: Efficacy of BHT in Preventing Polyunsaturated Fatty Acid (PUFA) Degradation in Dried Blood Spots Stored at Room Temperature.
This table summarizes the protective effect of different concentrations of BHT on the stability of PUFAs over 28 days. While this data is for a mixture of PUFAs, it provides a strong indication of the potential benefits of using BHT to preserve 17,18-EEQ.
| BHT Concentration | Total PUFA Decrease (%) | Highly Unsaturated Fatty Acid (HUFA) Decrease (%) |
| 0 mg/mL (Control) | 49 | 62 |
| 2.5 mg/mL | 15 | 34 |
| 5.0 mg/mL | 6 | 13 |
Data adapted from a study on PUFA stability in dried blood spots.[6]
Visualizations
Signaling Pathways of 17,18-EEQ
17,18-EEQ exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Caption: 17,18-EEQ signaling via the S1PR1-Gq-Ca²⁺-eNOS pathway.
Caption: Anti-inflammatory action of 17,18-EEQ via PPARγ and NF-κB.[7][8]
Experimental Workflow for Preventing Autoxidation
Caption: Recommended workflow to minimize 17,18-EEQ autoxidation.
References
- 1. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Oxidation of Aqueous Emulsions of Omega-3 Fatty Acids and Fish Oil by Phloretin and Phloridzin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of 17,18-EEQ
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chemical synthesis of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on expected outcomes to assist in overcoming common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 17,18-EEQ.
Problem 1: Low or No Yield of Epoxides
Possible Causes & Solutions
| Cause | Recommended Action |
| Degradation of Starting Material (EPA) | Eicosapentaenoic acid (EPA) is a polyunsaturated fatty acid (PUFA) susceptible to oxidation. Store EPA under an inert atmosphere (argon or nitrogen) at -20°C or below. Use freshly opened or properly stored EPA for the best results. |
| Inactive or Degraded Epoxidizing Agent | Use a fresh, high-purity epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). The purity of m-CPBA can be assayed by iodometric titration. Store it according to the manufacturer's recommendations, typically in a refrigerator. |
| Suboptimal Reaction Temperature | The epoxidation of PUFAs can be exothermic. Maintain the reaction at a low temperature (e.g., 0°C) to prevent side reactions and decomposition of the desired product. Higher temperatures can lead to the opening of the oxirane ring. |
| Incomplete Reaction | The reaction of EPA with m-CPBA can be fast (e.g., 15 minutes).[1] However, to increase the overall yield, the unreacted EPA can be recovered and subjected to the reaction conditions again. This "cycling" of the substrate can significantly increase the total yield of epoxides.[1] |
| Hydrolysis of the Epoxide | The epoxide ring is susceptible to opening under acidic conditions. Ensure that the work-up procedure is performed under neutral or slightly basic conditions to prevent hydrolysis to the corresponding diol. |
Problem 2: Difficulty in Isolating 17,18-EEQ from Other Regioisomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Co-elution of Regioisomers | The chemical synthesis of 17,18-EEQ from EPA results in a mixture of regioisomers (5,6-EEQ, 8,9-EEQ, 11,12-EEQ, 14,15-EEQ, and 17,18-EEQ) because epoxidation can occur at any of the double bonds.[1] A multi-step HPLC purification is required.[2] |
| Inadequate HPLC Separation | A combination of normal-phase (NP) and reversed-phase (RP) HPLC is often necessary for the successful separation of all regioisomers.[2] On RP-HPLC, the terminal epoxide, 17,18-EEQ, typically elutes first, which can be exploited for its isolation.[2] |
Problem 3: Product Degradation During Storage
Possible Causes & Solutions
| Cause | Recommended Action |
| Autoxidation | 17,18-EEQ is prone to autoxidation. It is crucial to handle and store it under an inert atmosphere (argon or nitrogen). Solutions should be prepared with degassed solvents. |
| Instability to Acid | 17,18-EEQ is unstable under acidic conditions, which can lead to the opening of the epoxide ring.[1] Avoid acidic workups and storage in acidic solutions. |
| Improper Storage Temperature | Store purified 17,18-EEQ at -80°C to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the chemical synthesis of 17,18-EEQ?
A1: The initial total epoxide yield from a single reaction of eicosapentaenoic acid with m-chloroperoxybenzoic acid is approximately 10%. However, by recovering the unreacted substrate and re-subjecting it to the reaction conditions multiple times (10-20 cycles), the total yield of all epoxide regioisomers can be increased to 66-88%.[1]
Q2: How can I confirm the identity of the synthesized 17,18-EEQ?
A2: The identity of 17,18-EEQ and its regioisomers can be confirmed using a combination of techniques including high-resolution mass spectrometry (HRMS) and comparison of HPLC retention times with commercially available authentic standards.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure.
Q3: What are the common side products in the epoxidation of EPA?
A3: The primary side products are other regioisomers of EEQ. Additionally, the opening of the epoxide ring can lead to the formation of the corresponding dihydroxyeicosatetraenoic acids (DiHETEs). Over-oxidation can also occur, leading to the formation of multiple epoxides on the same fatty acid chain or other oxidation byproducts.
Q4: How can I separate the enantiomers of 17,18-EEQ?
A4: The separation of 17,18-EEQ enantiomers requires chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a CHIRALCEL OJ-RH column, has been successfully used for this purpose.
Q5: Is it possible to synthesize only the 17,18-EEQ regioisomer?
A5: While non-selective epoxidation of EPA yields a mixture of all possible regioisomers, enzymatic synthesis using specific cytochrome P450 enzymes, such as CYP102A1 F87V, can show a high preference for epoxidation at the ω-3 double bond, leading to a much higher proportion of 17,18-EEQ.
Quantitative Data Summary
| Parameter | Value | Reference |
| Initial Total Epoxide Yield (single reaction) | ~10% | [1] |
| Total Epoxide Yield (with substrate recycling) | 66-88% | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Racemic 17,18-EEQ from Eicosapentaenoic Acid
This protocol is based on the non-selective epoxidation of EPA using m-chloroperoxybenzoic acid.
Materials:
-
Eicosapentaenoic acid (EPA)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve EPA in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 0.1 equivalents of m-CPBA in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the EPA solution over 15 minutes with constant stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product containing a mixture of EEQ regioisomers can be partially purified by silica gel column chromatography.
Protocol 2: Purification of 17,18-EEQ by HPLC
This protocol outlines a two-step HPLC purification strategy to isolate 17,18-EEQ from the crude reaction mixture.
Step 1: Normal-Phase HPLC (NP-HPLC) for Regioisomer Separation
-
Column: Silica-based NP-HPLC column.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethyl acetate). The exact gradient will need to be optimized based on the specific column and system.
-
Detection: UV at a low wavelength (e.g., 205 nm).
-
Procedure: Inject the crude epoxide mixture onto the NP-HPLC system. Collect fractions corresponding to the different eluting peaks. The order of elution will typically be from the least polar to the most polar regioisomers.
Step 2: Reversed-Phase HPLC (RP-HPLC) for Isolation of 17,18-EEQ
-
Column: A C18 reversed-phase column (e.g., ODS-3).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or ethanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.05% acetic acid). An example mobile phase is a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: A typical flow rate is 5 mL/min for a semi-preparative column.
-
Detection: UV at 205 nm.
-
Procedure: Pool and concentrate the fractions from the NP-HPLC that contain the desired EEQ regioisomers. Inject this mixture onto the RP-HPLC system. 17,18-EEQ is expected to be the first major epoxide regioisomer to elute.[2] Collect the fraction corresponding to the 17,18-EEQ peak and confirm its purity and identity.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of 17,18-EEQ.
Caption: Troubleshooting logic for low epoxide yield in 17,18-EEQ synthesis.
References
Technical Support Center: Overcoming Poor Solubility of Epoxy Fatty Acids
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the poor solubility of epoxy fatty acids (EpFAs) in experimental settings.
Troubleshooting Guide
This section addresses specific problems you may encounter during your research.
Q1: My epoxy fatty acid is precipitating out of my aqueous buffer. What are my immediate options?
A1: When an EpFA precipitates from an aqueous solution, it indicates that its solubility limit has been exceeded. Here are several immediate strategies to consider:
-
pH Adjustment: The solubility of fatty acids, including EpFAs, is highly dependent on pH.[1][2][3] The pKa of most epoxy fatty acids is around 4.4.[4] Increasing the pH above the pKa will deprotonate the carboxylic acid group, forming a more water-soluble salt. Gradually increase the pH of your buffer and observe for re-dissolution.
-
Use of Co-solvents: Introducing a water-miscible organic co-solvent can significantly increase the solubility of lipids.[5][6] Ethanol is a common choice that can substantially improve the solubility of lipids in aqueous media without co-extracting more complex lipids like phospholipids at low concentrations.[7] Start by adding a small percentage (e.g., 1-5% v/v) of a co-solvent like ethanol, methanol, or acetone to your buffer.[5]
-
Gentle Heating: For some compounds, a slight increase in temperature can improve solubility. However, be cautious, as excessive heat can degrade sensitive EpFAs. This method is often used in conjunction with other techniques.
Q2: I'm observing poor and erratic bioavailability of my EpFA-based compound in my oral formulation studies. What could be the cause and solution?
A2: Poor and erratic bioavailability is a classic sign of low aqueous solubility in the gastrointestinal (GI) tract.[8] The formulation is likely failing to keep the EpFA solubilized for absorption.
-
Lipid-Based Formulations: Leverage the body's natural lipid absorption pathways. Formulating your EpFA in digestible lipids (e.g., medium or long-chain triglycerides) can be highly effective.[9] During digestion, these lipids are broken down into fatty acids and monoglycerides, which form mixed micelles with bile salts, effectively solubilizing the drug for absorption.[10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[8][9] This approach can significantly increase the solubility and absorption of poorly soluble drugs.
Q3: I need to dissolve my EpFA in an organic solvent for an extraction or reaction, but it's not fully dissolving. What should I do?
A3: While EpFAs are lipids, their solubility can vary even among organic solvents.
-
Solvent Polarity: The issue may be a mismatch in polarity. If you are using a non-polar solvent like hexane, try a more polar solvent like chloroform or a mixture such as chloroform/methanol.[11][12] True solvents for epoxy resins include ketones (MEK, acetone), alcohols, and most glycol ethers.[13]
-
Solvent Mixtures: A mixture of solvents often provides better solubilizing power than a single solvent. For lipid extractions, chloroform:methanol (2:1, v/v) is a standard and powerful mixture.[11] For other applications, combinations of aromatic solvents (toluene, xylene) with active solvents can improve solubility.[13]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the aqueous solubility of epoxy fatty acids?
A1: Several well-established techniques can be used:
-
Micellar Solubilization: This involves using surfactants (like bile salts or phospholipids) at concentrations above their critical micelle concentration (CMC).[14] The surfactants form micelles, which have a hydrophobic core that can encapsulate the lipophilic EpFA molecules, allowing them to be dispersed in an aqueous medium.[1][2][3][15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form "host-guest" inclusion complexes with EpFAs, where the fatty acid is encapsulated within the hydrophobic cavity, thereby increasing its apparent water solubility and stability.[18][19][20]
-
Use of Co-solvents: Adding a water-miscible organic solvent to an aqueous solution can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[6]
-
Lipid-Based Formulations: Incorporating the EpFA into inert lipid vehicles such as oils, emulsions, or self-emulsifying systems leverages natural digestive processes to facilitate solubilization and absorption.[9][10]
Q2: How does pH influence the solubility of epoxy fatty acids?
A2: The solubility of EpFAs in aqueous solutions is highly pH-dependent.[1][2][3] As weak acids, they exist in either a protonated (less soluble) or deprotonated, anionic form (more soluble). Below their pKa (around 4.4), they are primarily in the protonated, less water-soluble form.[4] As the pH increases above the pKa, the carboxylic acid group ionizes, forming a carboxylate salt which is significantly more soluble in water. The solubility of fatty acids generally increases as the pH of the micellar solution increases.[2][3]
Q3: What are cyclodextrins and how do they improve EpFA solubility?
A3: Cyclodextrins (CDs) are bucket-shaped molecules made of glucose units.[17] The exterior of the CD molecule is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[16] This unique structure allows the CD to act as a molecular container, encapsulating a lipophilic "guest" molecule like an EpFA. This formation of an inclusion complex effectively shields the hydrophobic fatty acid from the aqueous environment, leading to a significant increase in its solubility and stability.[18][20] The most common natural cyclodextrins are α-, β-, and γ-CDs, which consist of 6, 7, and 8 glucose units, respectively.[17]
Quantitative Data Summary
The following table summarizes key quantitative data related to the solubility of fatty acids.
| Parameter | Value / Observation | Fatty Acid(s) | Conditions | Source |
| Order of Solubility | linoleic > oleic > elaidic > palmitic > stearic | Various | In aqueous solutions with bile salts, pH range 2.0–7.4. | [1][2][3] |
| Inclusion Complex Yield | Yield: up to 30.1% | α-eleostearic acid | Homogenization of aqueous β-CD (10 mM) with ethanolic FA solution. | [18] |
| Inclusion Complex Loading | Fatty Acid Content: 20.5% | α-eleostearic acid | Homogenization of aqueous β-CD (10 mM) with ethanolic FA solution. | [18] |
| Solubility in Fatty Acids | 120 mg/mL to > 1 g/mL | Model API (BCS II) | In fatty acids with chain lengths from C6 to C18. | [8][21] |
| Co-solvent Effect | 3-fold increase in solubility | Phosphatidylcholine | Between 10 and 12 wt% ethanol concentration in CO2. | [7] |
Experimental Protocols
Protocol 1: Preparation of a β-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation/kneading method for forming an inclusion complex to enhance solubility.[16][18]
Materials:
-
Epoxy Fatty Acid (EpFA)
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized Water
-
Homogenizer
-
Magnetic stirrer
-
Vacuum drying oven
Methodology:
-
Prepare Solutions:
-
Prepare a 10 mM aqueous solution of β-Cyclodextrin.
-
Prepare a concentrated solution of your EpFA in ethanol (e.g., 60 mg/mL).[18]
-
-
Homogenization:
-
Slowly add the ethanolic EpFA solution to the aqueous β-CD solution while homogenizing at high speed (e.g., 25,000 rpm).[18]
-
-
Equilibration:
-
Transfer the mixture to a beaker and stir gently with a magnetic stirrer for 2 hours at room temperature to allow for the complexation to equilibrate. A white precipitate of the inclusion complex should form.[18]
-
-
Isolation:
-
Collect the white precipitate by centrifugation or filtration.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-CD and surface-adsorbed EpFA.
-
Dry the final product under vacuum to obtain a stable, powdered form of the EpFA-CD complex with enhanced aqueous solubility.
-
Protocol 2: Chemo-Enzymatic Epoxidation of a Fatty Acid
This protocol outlines a method for synthesizing EpFAs using an immobilized lipase catalyst.[22]
Materials:
-
Unsaturated Fatty Acid (e.g., Oleic Acid)
-
Immobilized Lipase (e.g., Novozym 435)
-
Hydrogen Peroxide (H₂O₂) (30-35% solution)
-
Stirred tank reactor
-
Titration equipment for determining iodine value and oxirane number
Methodology:
-
Reactor Setup:
-
Add the unsaturated fatty acid and the immobilized lipase catalyst (Novozym 435) to the stirred tank reactor.
-
-
Reaction Initiation:
-
Heat the mixture to the desired reaction temperature (e.g., 70 °C).[23]
-
Begin controlled, slow addition of the hydrogen peroxide solution. A semibatch operation (slow, continuous, or stepwise addition of H₂O₂) is recommended to maintain a low H₂O₂ concentration, which preserves catalyst activity and improves product yield.[22]
-
-
Monitoring the Reaction:
-
Periodically withdraw samples from the reactor.
-
Quench the reaction in the sample immediately.
-
Analyze the samples using titrimetric methods to determine the iodine value (concentration of double bonds) and the oxirane number (concentration of epoxy groups) to track the conversion.[22]
-
-
Reaction Completion and Product Isolation:
-
Once the desired conversion is reached (indicated by a decrease in the iodine value and an increase in the oxirane number), stop the addition of H₂O₂ and cool the reactor.
-
Separate the immobilized enzyme from the liquid product by filtration for reuse.
-
Purify the resulting epoxidized fatty acid as required for your application.
-
Visualizations
References
- 1. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. cambridge.org [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 16. oatext.com [oatext.com]
- 17. Stability of the Inclusion Complexes of Dodecanoic Acid with α-Cyclodextrin, β-Cyclodextrin and 2-HP-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innopraxis.com [innopraxis.com]
- 19. Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 17,18-EEQ Experiments
Welcome to the technical support center for 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this bioactive lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is 17,18-EEQ and why is it important?
17,18-EEQ is a cytochrome P450 (CYP) epoxygenase metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It is a signaling lipid with various biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects. Its role in modulating ion channels and signaling pathways makes it a molecule of interest in pain, cardiovascular, and inflammation research.
Q2: What are the main challenges when working with 17,18-EEQ?
The primary challenges include its chemical instability, rapid metabolism in biological systems, and the potential for stereoisomers to have different biological activities. These factors can lead to inconsistent and difficult-to-interpret experimental results.
Q3: How should I store my 17,18-EEQ standard?
To prevent autoxidation, it is recommended to store 17,18-EEQ solutions at -80°C.[1] Stock solutions should be prepared in an oxygen-free environment, for instance, within a nitrogen chamber if possible.[2]
Q4: What is the significance of 17,18-EEQ's stereoisomers?
17,18-EEQ exists as two enantiomers: 17(R),18(S)-EEQ and 17(S),18(R)-EEQ. These stereoisomers can exhibit different biological activities. For example, the 17(R),18(S)-EEQ enantiomer has been shown to reduce the spontaneous beating rate of neonatal cardiomyocytes, while the 17(S),18(R)-EEQ form is inactive in this model.[2] In contrast, the 17(S),18(R)-EEQ enantiomer has demonstrated anti-inflammatory activity in a contact hypersensitivity model, an effect not observed with the 17(R),18(S)-EEQ isomer.[1] It is crucial to know which enantiomer, or if a racemic mixture, is being used in your experiments.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability in cellular responses to 17,18-EEQ treatment between experiments.
| Potential Cause | Troubleshooting Recommendation |
| 17,18-EEQ Degradation | Prepare fresh dilutions of 17,18-EEQ for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Metabolism by Soluble Epoxide Hydrolase (sEH) | Cells can metabolize 17,18-EEQ to its less active diol form, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE), via the enzyme soluble epoxide hydrolase (sEH). Consider co-treatment with a potent sEH inhibitor, such as t-TUCB, to prevent this degradation.[3][4] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses. Ensure you are using cells within a consistent and low passage number range for all experiments. |
| Solvent Effects | The solvent used to dissolve 17,18-EEQ (e.g., ethanol, DMSO) can have independent effects on cells. Always include a vehicle control in your experimental design to account for this. |
| Stereoisomer Activity | If using a racemic mixture of 17,18-EEQ, be aware that the different enantiomers may have opposing or no effect in your specific assay, leading to a muted overall response.[1][2] |
Low Signal or Inconsistent Quantification in LC-MS/MS Analysis
Problem: Difficulty in detecting or reliably quantifying 17,18-EEQ in biological samples.
| Potential Cause | Troubleshooting Recommendation |
| Sample Degradation during Extraction | Oxylipins are prone to degradation during sample preparation.[5] It is advisable to add antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvent to prevent autoxidation.[6] Perform extractions on ice and process samples quickly. |
| Inefficient Extraction | The choice of extraction method is critical. Solid-phase extraction (SPE) is a commonly used and effective method for extracting oxylipins from biological matrices.[5] Ensure your SPE protocol is optimized for epoxy fatty acids. |
| Poor Ionization in Mass Spectrometer | Ensure the mobile phase composition and pH are optimal for the ionization of 17,18-EEQ. Using LC-MS grade solvents and additives is crucial to minimize background noise and enhance signal. |
| Matrix Effects | Biological samples can contain interfering substances that suppress or enhance the ionization of the analyte. Perform a matrix effect study by spiking a known amount of 17,18-EEQ into an extracted blank matrix and comparing the signal to a pure standard. If significant matrix effects are observed, further sample cleanup or the use of a deuterated internal standard is recommended. |
Key Experimental Protocols
Protocol 1: Extraction of 17,18-EEQ from Cell Culture Supernatant for LC-MS/MS Analysis
-
Sample Collection: Collect cell culture supernatant and immediately place on ice. To inhibit enzymatic activity and prevent degradation, add an antioxidant like BHT to a final concentration of 0.1%.
-
Protein Precipitation: Add four volumes of ice-cold methanol containing a suitable deuterated internal standard (e.g., 17,18-EEQ-d4) to the supernatant. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elute the 17,18-EEQ with 2 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Cell-Based Assay for Assessing the Anti-Inflammatory Effect of 17,18-EEQ
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of 17,18-EEQ (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour. To assess the impact of sEH-mediated metabolism, a parallel set of experiments can be conducted with the co-administration of an sEH inhibitor.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours to induce an inflammatory response.
-
Quantification of Inflammatory Markers:
-
Collect the cell culture supernatant to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
Lyse the cells to extract total RNA for qPCR analysis of inflammatory gene expression (e.g., Nos2, Ptgs2).
-
Signaling Pathways and Experimental Workflows
Caption: 17,18-EEQ anti-inflammatory signaling pathway.
Caption: Experimental workflow for 17,18-EEQ analysis.
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
dose-response curve optimization for 17,18-EEQ bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) in bioassays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the optimization of dose-response curves for 17,18-EEQ bioassays.
Q1: I am observing high variability between replicate wells in my dose-response curve. What are the possible causes and solutions?
A1: High variability is a common issue in cell-based assays and can be particularly prominent with lipid mediators like 17,18-EEQ.
-
Potential Cause: Inconsistent Cell Seeding. Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure a single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling.
-
-
Potential Cause: Inaccurate Pipetting. Small volumes of concentrated 17,18-EEQ or other reagents can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and appropriate tip sizes. For serial dilutions, ensure thorough mixing between each step. Consider preparing a larger volume of each concentration to minimize pipetting errors.
-
-
Potential Cause: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Potential Cause: 17,18-EEQ Preparation and Stability. As a lipid, 17,18-EEQ can be challenging to work with in aqueous solutions.
-
Solution: Prepare stock solutions in an appropriate organic solvent like ethanol or DMSO. When diluting into aqueous media, vortex thoroughly and avoid storing diluted solutions for extended periods. Protect stock solutions from light and store at -80°C.
-
Q2: My dose-response curve has a very steep or very shallow slope. How can I optimize it?
A2: The slope of the dose-response curve (Hill slope) provides information about the binding affinity and cooperativity of the ligand-receptor interaction.
-
Potential Cause: Inappropriate Dose Range. If the concentrations tested are all on the plateau or the baseline of the curve, the slope will be poorly defined.
-
Solution: Perform a broad range-finding experiment with log-fold dilutions of 17,18-EEQ to identify the approximate EC50. Once the range is narrowed, use a tighter series of dilutions (e.g., 2-fold or 3-fold) around the estimated EC50 to better define the curve.
-
-
Potential Cause: Assay Incubation Time. The observed potency can be time-dependent.
-
Solution: Optimize the incubation time with 17,18-EEQ. Run a time-course experiment at a concentration near the expected EC50 to determine the optimal duration for observing a robust response.
-
Q3: I am not observing any response to 17,18-EEQ in my bioassay. What should I check?
A3: A lack of response can be due to several factors, from the compound itself to the biological system.
-
Potential Cause: Inactive 17,18-EEQ. Improper storage or handling can lead to degradation.
-
Solution: Purchase 17,18-EEQ from a reputable supplier. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Cell Health and Passage Number. Unhealthy cells or cells at a high passage number may not respond appropriately.
-
Solution: Ensure cells are healthy and within a consistent, low passage number range for all experiments. Regularly check for mycoplasma contamination.
-
-
Potential Cause: Absence of the Target Receptor. The cells you are using may not express the appropriate receptor for 17,18-EEQ (e.g., the prostacyclin receptor IP or S1PR1).
-
Solution: Verify the expression of the target receptor in your cell line using techniques like qPCR or Western blotting.
-
Q4: How should I prepare and handle 17,18-EEQ for my experiments?
A4: Proper handling is critical for obtaining reliable and reproducible results with lipid mediators.
-
Stock Solution: Dissolve 17,18-EEQ in an anhydrous organic solvent such as ethanol, DMSO, or acetonitrile. Store stock solutions in glass vials at -80°C.
-
Working Dilutions: For cell-based assays, dilute the stock solution into your culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls. Vortex the diluted solutions well to ensure proper dispersion.
Quantitative Data Summary
The following table summarizes key quantitative parameters for 17,18-EEQ bioassays based on published literature.
| Parameter | Value | Cell Type/Assay | Reference |
| EC50 | ~1–2 nM | Neonatal Rat Cardiomyocytes (chronotropic effect) | [1][2] |
| Concentration Range | 1 µM - 10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
| Incubation Time | 30 min - 24 hours | HUVECs | [3] |
| Concentration Range | 1 µM - 10 µM | Murine Brown Preadipocytes | [4] |
| Incubation Time | 24 hours | Murine Brown Preadipocytes | [4] |
Experimental Protocols
Protocol 1: Inhibition of VCAM-1 Expression in HUVECs
This protocol is adapted from studies investigating the anti-inflammatory effects of 17,18-EEQ on endothelial cells.[3]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Preparation of 17,18-EEQ: Prepare a 1 mM stock solution of 17,18-EEQ in ethanol. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control with the same final concentration of ethanol.
-
Treatment: Pre-treat the HUVECs with the various concentrations of 17,18-EEQ or vehicle for 24 hours.
-
Stimulation: Add TNF-α to each well at a final concentration of 0.1 ng/mL and incubate for an additional 6 hours.
-
Endpoint Measurement: Lyse the cells and measure VCAM-1 protein expression by Western blot or in-cell Western.
-
Data Analysis: Quantify the VCAM-1 signal for each concentration and normalize to the vehicle control. Plot the normalized values against the log of the 17,18-EEQ concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Assessment of Chronotropic Effects in Neonatal Rat Cardiomyocytes
This protocol is based on bioassays evaluating the anti-arrhythmic potential of 17,18-EEQ.[1][2]
-
Cell Isolation and Culture: Isolate neonatal rat cardiomyocytes (NRCMs) and culture them until they form a spontaneously beating syncytium.
-
Preparation of 17,18-EEQ: Prepare a stock solution of 17,18-EEQ in ethanol. Create serial dilutions in the appropriate buffer or culture medium.
-
Baseline Measurement: Measure the baseline spontaneous contraction rate of the cardiomyocytes.
-
Treatment: Add increasing concentrations of 17,18-EEQ to the cells, allowing for an equilibration period after each addition.
-
Endpoint Measurement: Measure the contraction rate after the addition of each concentration of 17,18-EEQ.
-
Data Analysis: Calculate the change in contraction rate from baseline for each concentration. Plot the percentage change against the log of the 17,18-EEQ concentration and fit a dose-response curve to determine the EC50.
Visualizations
Signaling Pathways
Caption: 17,18-EEQ signaling in sensory neurons.
Caption: 17,18-EEQ signaling in endothelial cells.
Experimental Workflow
Caption: Dose-response curve optimization workflow.
References
- 1. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Metabolically Robust 17,18-EEQ Analogs
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with metabolically robust analogs of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ). Native 17,18-EEQ, a cytochrome P450 metabolite of eicosapentaenoic acid (EPA), demonstrates potent biological activities, particularly as a negative chronotrope, but its therapeutic potential is limited by metabolic instability.[1][2] This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why are metabolically robust analogs of 17,18-EEQ necessary for research?
A1: The native 17,18-EEQ molecule is prone to rapid degradation in vivo through several pathways, including hydrolysis by soluble epoxide hydrolase (sEH) into less active diols.[3][4] It is also susceptible to autoxidation and incorporation into cell membranes, which limits its bioavailability and therapeutic utility.[2] Metabolically robust analogs are designed to resist these degradation pathways, offering improved stability, oral bioavailability, and a longer duration of action, making them more suitable for therapeutic development.[1]
Q2: What are the key structural modifications that confer metabolic stability to 17,18-EEQ analogs?
A2: Common strategies to enhance metabolic stability include:
-
Epoxide Bioisosteres: Replacing the chemically labile epoxide ring with more stable groups like oxamides or ureas.
-
Reduced Unsaturation: Decreasing the number of double bonds in the fatty acid chain to minimize susceptibility to oxidation by cyclooxygenases and lipoxygenases.
-
Blocking Hydrolysis: Introducing chemical groups that sterically hinder or prevent the approach of soluble epoxide hydrolase (sEH).
Q3: What are the primary biological activities and potential therapeutic applications of 17,18-EEQ analogs?
A3: 17,18-EEQ and its stable analogs have shown significant potential in several therapeutic areas:
-
Cardiovascular Diseases: They act as potent negative chronotropes, reducing the spontaneous beating rate of cardiomyocytes, and are being investigated as novel antiarrhythmic agents.[1][2][3] Analogs have been shown to decrease ventricular tachyarrhythmias and atrial fibrillation in animal models.[4]
-
Inflammation: They exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB.[4][5]
-
Metabolic Diseases: Recent studies suggest a role in promoting brown adipogenesis and mitochondrial respiration, indicating potential applications in treating obesity and related metabolic disorders.[6][7][8]
Q4: What are some important considerations for handling and storing 17,18-EEQ analogs?
A4: As lipid-derived molecules, 17,18-EEQ analogs can be susceptible to degradation if not handled properly. It is crucial to:
-
Prevent Oxidation: Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at -80°C.
-
Use Appropriate Solvents: Analogs are typically soluble in organic solvents like ethanol, DMSO, or acetonitrile. For aqueous buffers, prepare fresh dilutions and use them promptly.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to minimize degradation.
Q5: What are the known signaling pathways activated by 17,18-EEQ and its analogs?
A5: 17,18-EEQ and its analogs have been shown to modulate several key signaling pathways:
-
NF-κB Signaling: They can inhibit the activation of NF-κB, a key regulator of inflammation.[4][5]
-
PPARγ Signaling: They can act as ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which is involved in adipogenesis and lipid metabolism.
-
G-Protein Coupled Receptors: 17,18-EEQ has been shown to activate the prostacyclin (IP) receptor and the S1PR1 receptor, leading to downstream signaling cascades involving Gq, Ca²⁺, and eNOS.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with 17,18-EEQ analogs.
In Vitro Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no biological activity of the analog | 1. Degradation of the analog: Improper storage or handling. 2. Low solubility in aqueous media: Precipitation of the compound. 3. Incorrect concentration: Calculation error or use of a sub-optimal dose. 4. Cell health: Poor viability or passage number of cells. | 1. Ensure storage at -80°C under inert gas. Prepare fresh dilutions for each experiment. 2. Use a suitable vehicle (e.g., ethanol or DMSO) at a final concentration that does not affect cell viability (typically <0.1%). Briefly sonicate if necessary. 3. Verify calculations and perform a dose-response curve to determine the optimal concentration. 4. Check cell viability using methods like Trypan Blue exclusion. Use cells within their recommended passage number range. |
| High variability in cardiomyocyte beating rate assays | 1. Inconsistent cell plating density: Leads to variations in cell-cell coupling. 2. Temperature fluctuations: Cardiomyocyte beating is sensitive to temperature. 3. pH changes in media: Acidic media can slow down the beating rate. 4. Subjective measurement: Manual counting can introduce variability. | 1. Ensure a uniform, confluent monolayer of cardiomyocytes. 2. Maintain a constant temperature (37°C) throughout the experiment. Allow plates to equilibrate to temperature before measurements. 3. Use freshly prepared media and monitor pH. Beating may slow down as nutrients are depleted and recover after a media change.[9] 4. Use automated systems like impedance-based platforms (e.g., xCELLigence RTCA Cardio) for objective and continuous monitoring.[10] |
| Unexpected cytotoxicity | 1. High solvent concentration: The vehicle (e.g., DMSO) may be toxic at higher concentrations. 2. Off-target effects of the analog: The compound may have unintended cellular effects. 3. Contamination: Bacterial or fungal contamination in cell culture. | 1. Keep the final solvent concentration below 0.1%. Run a vehicle-only control. 2. Perform a cell viability assay (e.g., MTT or LDH) across a range of concentrations. Consider screening against a panel of receptors to identify potential off-target interactions. 3. Regularly check cultures for contamination and practice good aseptic technique. |
In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lack of in vivo efficacy | 1. Poor bioavailability: The analog may not be well-absorbed or may be rapidly cleared. 2. Inadequate dosing: The dose may be too low to achieve a therapeutic concentration. 3. Metabolic instability in the chosen animal model: The analog may be metabolized by enzymes other than sEH. | 1. Review available pharmacokinetic data for the analog.[1] Consider different routes of administration (e.g., intraperitoneal, intravenous) if oral bioavailability is low. 2. Perform a dose-escalation study to determine the effective dose range. 3. Assess the metabolic stability of the analog in liver microsomes from the specific animal model being used. |
| Adverse events or toxicity in animals | 1. On-target toxicity: The intended pharmacological effect may be detrimental at high doses. 2. Off-target toxicity: The analog may interact with other biological targets. 3. Vehicle-related toxicity: The formulation used to dissolve the analog may have adverse effects. | 1. Conduct a thorough dose-response study to identify a therapeutic window with minimal side effects. 2. Investigate potential off-target effects through in vitro screening. 3. Run a vehicle-only control group to assess the effects of the formulation. |
Data Presentation
Table 1: Comparative Bioactivity of 17,18-EEQ and Analogs in Neonatal Rat Ventricular Myocytes (NRVMs)
| Compound | Description | EC50 (nM) for Negative Chronotropic Effect | Reference |
| 17(R),18(S)-EEQ | Endogenous eicosanoid | ~1-2 | [3] |
| 17(S),18(R)-EEQ | Inactive enantiomer | Inactive | [3] |
| Analog 4 | Metabolically robust | Potent negative chronotrope (specific EC50 not provided) | [1] |
| Analog 16 | Metabolically robust | Potent negative chronotrope (specific EC50 not provided) | [1] |
| Oxamide 2b | sEH stable analog | Potent negative chronotrope (specific EC50 not provided) | [1] |
| TZ-1 | Metabolically stable analog | Data on NRVMs not available, active in brown adipogenesis | [7] |
Table 2: Metabolic Stability of 17,18-EEQ Analogs in Liver Microsomes
| Compound | Species | % Remaining after 60 min | Key Findings | Reference |
| 17,18-EEQ | Human, Rat | Low (rapid metabolism) | Susceptible to hydrolysis by sEH. | [1] |
| Analog 4 | Human, Rat | High | Improved metabolic stability compared to native 17,18-EEQ. | [1] |
| Analog 16 | Human, Rat | High | Improved metabolic stability, a potential clinical candidate. | [1] |
| Oxamide 2b | Human, Rat | High | sEH stable but with poor oral bioavailability. | [1] |
Experimental Protocols
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of 17,18-EEQ analogs by measuring the rate of their depletion when incubated with human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
17,18-EEQ analog stock solution (in organic solvent, e.g., acetonitrile)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates and incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human liver microsomes and NADPH regenerating system on ice. Prepare the incubation mixture by adding the phosphate buffer, microsomes, and the analog to a 96-well plate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well. The final concentration of the analog should typically be 1-10 µM.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the 17,18-EEQ analog at each time point relative to the internal standard.
-
Data Analysis: Plot the percentage of the remaining analog against time. From this, calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Neonatal Rat Ventricular Myocyte (NRVM) Arrhythmia Assay
Objective: To assess the anti-arrhythmic potential of 17,18-EEQ analogs by measuring their effect on the spontaneous beating rate of NRVMs.
Materials:
-
Primary NRVMs isolated from 1-2 day old Sprague-Dawley rat pups
-
Plating medium and culture medium
-
17,18-EEQ analog stock solution
-
Microscope with a heated stage (37°C) and video recording capabilities or an impedance-based system.
Procedure:
-
NRVM Isolation and Plating: Isolate NRVMs using an enzymatic digestion protocol. Plate the cells on collagen-coated plates and culture until a spontaneously contracting monolayer is formed (typically 24-48 hours).
-
Baseline Measurement: Measure the baseline spontaneous beating rate of the cardiomyocytes for a few minutes before adding the compound.
-
Compound Addition: Add the 17,18-EEQ analog at the desired concentration to the culture medium. Include a vehicle control group.
-
Measurement of Beating Rate: Record the beating rate at different time points after compound addition. This can be done by counting beats per minute manually from video recordings or by using an automated impedance system.
-
Dose-Response Curve: To determine the EC50, test a range of concentrations of the analog.
-
Data Analysis: Express the change in beating rate as a percentage of the baseline rate. Plot the percentage inhibition against the log of the analog concentration to calculate the EC50.
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To determine if 17,18-EEQ analogs can inhibit NF-κB activation in response to an inflammatory stimulus.
Materials:
-
A suitable cell line (e.g., HEK293 or THP-1) stably or transiently transfected with an NF-κB luciferase reporter construct.[11][12][13]
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
17,18-EEQ analog stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Plate the reporter cells in a white, opaque 96-well plate and allow them to adhere overnight.
-
Pre-treatment with Analog: Pre-treat the cells with various concentrations of the 17,18-EEQ analog for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Incubation: Incubate the plate for 6-24 hours to allow for luciferase gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Read Plate: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or to cell viability. Calculate the percentage inhibition of NF-κB activation by the analog compared to the stimulated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of 17,18-EEQ and the rationale for developing stable analogs.
Caption: A typical experimental workflow for the development of 17,18-EEQ analogs.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of 17,18-EEQ analogs.
References
- 1. Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. stemcell.com [stemcell.com]
- 10. Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: Refining Extraction Methods for 17,18-EEQ from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) from biological samples. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 17,18-EEQ from biological samples?
A1: The two most prevalent and effective methods for extracting 17,18-EEQ and other eicosanoids from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE is often favored for its speed, ease of use, and ability to effectively remove interfering matrix components.[1] LLE, while potentially offering higher extraction efficiency, can also co-extract more endogenous impurities that may interfere with subsequent analysis.
Q2: Why is it important to add antioxidants and enzyme inhibitors during sample collection?
A2: Eicosanoids like 17,18-EEQ are susceptible to degradation and artificial formation during sample handling and storage. To ensure accurate measurement of endogenous levels, it is crucial to add antioxidants, such as butylated hydroxytoluene (BHT), to prevent oxidation. Additionally, inhibitors of cyclooxygenases (e.g., indomethacin) and soluble epoxide hydrolase (sEH) should be added to prevent the enzymatic formation or degradation of 17,18-EEQ after sample collection.
Q3: What is the best way to store biological samples intended for 17,18-EEQ analysis?
A3: For long-term stability, biological samples should be stored at -80°C. This low temperature is particularly important to minimize lipid oxidation, which can still occur at -20°C.
Q4: What are "matrix effects" in the context of LC-MS/MS analysis of 17,18-EEQ, and how can they be minimized?
A4: Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte (17,18-EEQ) by co-eluting compounds from the biological matrix.[2] This can lead to inaccurate quantification.[2] To minimize matrix effects, thorough sample cleanup using methods like SPE is essential to remove interfering substances such as phospholipids.[2] Using a stable isotope-labeled internal standard (SIL-IS) that is structurally similar to 17,18-EEQ is the best strategy to compensate for any remaining matrix effects.
Troubleshooting Guides
Low Recovery During Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Analyte found in the flow-through during sample loading | - Sample solvent is too strong.- Incorrect pH of the sample.- Loading flow rate is too high.- Sorbent mass is insufficient for the sample load (breakthrough). | - Dilute the sample with a weaker solvent.- Adjust the sample pH to ensure the analyte is retained.- Decrease the flow rate during sample loading.- Use an SPE cartridge with a larger sorbent mass. |
| Analyte found in the wash fraction | - Wash solvent is too strong.- Incorrect pH of the wash solvent. | - Use a weaker wash solvent.- Ensure the pH of the wash solvent does not elute the analyte. |
| No analyte detected in any fraction (load, wash, or elution) | - Analyte is irreversibly bound to the sorbent.- Analyte has degraded. | - Use a stronger elution solvent.- Ensure the pH of the elution solvent is appropriate for eluting the analyte.- Consider a less retentive sorbent material.- Ensure proper sample handling and storage to prevent degradation. |
| Inconsistent recovery between samples | - Inconsistent sample loading or elution flow rates.- SPE cartridges were allowed to dry out between steps.- Variability in sample matrix. | - Use a vacuum manifold or automated SPE system for consistent flow rates.- Do not let the sorbent bed dry out between conditioning, loading, and washing steps.- Optimize the sample cleanup to minimize matrix variability. |
Issues in LC-MS/MS Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing, fronting, or split peaks) | - Column contamination.- Incompatible injection solvent.- Secondary interactions with the stationary phase. | - Flush the column with a strong solvent.- Ensure the injection solvent is similar in strength or weaker than the initial mobile phase.- Adjust mobile phase pH or use a different column chemistry.[3] |
| High background noise or interfering peaks | - Inadequate sample cleanup.- Contaminated mobile phase or LC system. | - Optimize the SPE or LLE protocol to remove more matrix components.- Use high-purity solvents and filter mobile phases.- Clean the mass spectrometer ion source. |
| Signal suppression or enhancement (Matrix Effect) | - Co-eluting matrix components interfering with ionization. | - Improve chromatographic separation to resolve the analyte from interfering peaks.- Optimize the sample preparation to remove interfering compounds.- Use a stable isotope-labeled internal standard to correct for matrix effects. |
| Shifting retention times | - Inconsistent mobile phase composition.- Column degradation.- Insufficient column equilibration between injections. | - Prepare fresh mobile phase and ensure proper mixing.- Replace the analytical column.- Increase the equilibration time between sample injections.[4] |
Data Presentation: Representative Performance of Eicosanoid Extraction Methods
The following table summarizes typical performance data for the extraction and quantification of eicosanoids, including compounds similar to 17,18-EEQ, from various biological matrices. Note that specific values for 17,18-EEQ may vary depending on the exact protocol and instrumentation used.
| Parameter | Plasma | Urine | Tissue | Reference |
| Extraction Method | Solid-Phase Extraction (C18) | Liquid-Liquid Extraction | SPE after homogenization | [5][6][7] |
| Typical Recovery | 70-120% | 77.4% | >80% | [1][5][7] |
| Lower Limit of Quantification (LLOQ) | pg levels | 0.25 mg/L (for Estradiol) | Not widely reported | [5] |
| Precision (CV%) | <15% | <15% | <15% | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 17,18-EEQ from Human Plasma
This protocol is adapted from methods for eicosanoid extraction from plasma.[5]
Materials:
-
Human plasma with added anticoagulant (e.g., EDTA)
-
Internal Standard (IS): Deuterated 17,18-EEQ (e.g., 17,18-EEQ-d4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
C18 SPE cartridges (e.g., Strata-X)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with 1 mL of water containing 0.1% formic acid.
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the 17,18-EEQ and other lipids with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 17,18-EEQ from Urine
This protocol is a modified version of established LLE methods for organic acids and other lipids in urine.[7][9]
Materials:
-
Urine sample
-
Internal Standard (IS): Deuterated 17,18-EEQ
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Acetic acid
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 3 mL of urine, add 30 µL of the internal standard mixture.
-
Add 20 µL of acetic acid to acidify the sample.
-
-
Extraction:
-
Add 11.25 mL of a methanol:chloroform mixture (2:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Allow the mixture to stand at room temperature for 1 hour to ensure complete extraction.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Phase Separation and Collection:
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for LC-MS/MS analysis.
-
Protocol 3: Extraction of 17,18-EEQ from Adipose Tissue
This protocol is based on methods for lipid extraction from adipose tissue.[6]
Materials:
-
Adipose tissue sample
-
Internal Standard (IS): Deuterated 17,18-EEQ
-
RIPA buffer (without detergents initially)
-
Protease inhibitors
-
Tissue homogenizer
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Centrifuge
-
SPE cartridges (C18)
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen adipose tissue.
-
Add 0.5 mL of cold RIPA buffer (without detergents) containing protease inhibitors.
-
Homogenize the tissue thoroughly using a tissue homogenizer.
-
Centrifuge at 6,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Lipid Extraction (MTBE Method):
-
Transfer a known volume of the homogenate (e.g., 40 µL) to a new tube.
-
Add the internal standard.
-
Add 700 µL of MTBE:Methanol (2:1 v/v).
-
Vortex for 10 seconds.
-
Add 200 µL of water to induce phase separation.
-
Vortex vigorously for 10 seconds and centrifuge at 17,500 x g for 5 minutes at 4°C.
-
Collect the upper organic phase.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the collected organic phase onto the SPE cartridge.
-
Wash with 10% methanol in water.
-
Elute with methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Mandatory Visualizations
17,18-EEQ Extraction Workflow from Plasma using SPE
Caption: Workflow for 17,18-EEQ extraction from plasma via SPE.
Signaling Pathway of 17,18-EEQ in Endothelial Cells
Caption: 17,18-EEQ signaling cascade in endothelial cells.
Troubleshooting Logic for Low SPE Recovery
Caption: Troubleshooting flowchart for low SPE recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]
- 6. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Adipose Tissue Protein Extraction - PMC [pmc.ncbi.nlm.nih.gov]
addressing the rapid metabolism of 17,18-EEQ in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid metabolism of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected biological effects of 17,18-EEQ in my cell culture experiments. What could be the reason?
A1: A primary reason for the lack of efficacy is the rapid metabolism of 17,18-EEQ by cultured cells.[1][2] 17,18-EEQ is an unstable lipid mediator that can be quickly converted into less active or inactive metabolites, preventing it from reaching its target and eliciting a response. Its half-life in biological systems can be on the order of seconds to minutes.[3]
Q2: What is the main metabolic pathway responsible for the rapid degradation of 17,18-EEQ in cells?
A2: The principal metabolic pathway is the enzymatic hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH).[1][2][4] This cytosolic enzyme, encoded by the Ephx2 gene, converts 17,18-EEQ into its corresponding, and significantly less bioactive, 17,18-dihydroxyeicosatetraenoic acid (17,18-diHETE).[4] Other potential, though less dominant, metabolic routes include auto-oxidation, esterification into complex lipids, β-oxidation, and conversion to prostaglandins by enzymes like PGH synthase.[1][5]
Q3: How can I prevent the rapid metabolism of 17,18-EEQ to ensure its bioactivity in my experiments?
A3: The most effective and widely adopted strategy is the co-administration of a potent soluble epoxide hydrolase (sEH) inhibitor.[1][2][6][7] By blocking the sEH enzyme, the inhibitor stabilizes 17,18-EEQ, increases its effective concentration, and prolongs its half-life, thereby potentiating its biological effects.[2][6] In fact, many studies show that 17,18-EEQ has minimal effects in vitro unless it is combined with an sEH inhibitor.[1]
Q4: What sEH inhibitor should I use, and at what concentration?
A4: A commonly used, potent, and specific sEH inhibitor is trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB).[1][2][6] Based on published studies, a typical effective concentration for t-TUCB in cell culture is 10 µM. It is often used at a 1:1 molar ratio with 17,18-EEQ. Always perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: How can I verify that 17,18-EEQ is being metabolized in my cell line?
A5: You can confirm metabolism by directly measuring the levels of 17,18-EEQ and its primary metabolite, 17,18-diHETE, in your cell lysates and culture media over time. This analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and specificity to quantify these lipid mediators. A rapid decrease in 17,18-EEQ levels accompanied by a corresponding increase in 17,18-diHETE confirms active sEH-mediated metabolism.
Q6: Are there alternatives to using sEH inhibitors, such as stable analogs of 17,18-EEQ?
A6: Yes. To overcome the inherent instability of 17,18-EEQ, metabolically robust analogs have been developed.[8][9][10] These molecules are designed to resist sEH hydrolysis while retaining the biological activity of the parent compound. Using a stable analog can be an excellent alternative if the co-administration of an inhibitor is not suitable for your experimental design.[9]
Data Presentation: Efficacy of sEH Inhibition
The following table summarizes the differential effects observed when treating murine brown preadipocytes with 17,18-EEQ alone versus in combination with the sEH inhibitor t-TUCB.
| Treatment Condition | Parameter Measured | Observed Effect | Reference |
| 10 µM 17,18-EEQ alone | Brown Adipocyte Differentiation | Minimal to no effect | [1] |
| 10 µM 17,18-EEQ + 10 µM t-TUCB | Brown Adipocyte Differentiation | Significantly increased number of differentiated adipocytes | [1] |
| 10 µM 17,18-EEQ + 10 µM t-TUCB | UCP1 Protein Expression | Significantly increased | [1] |
| 10 µM 17,18-EEQ + 10 µM t-TUCB | PGC1α Protein Expression | Significantly increased | [1] |
| 10 µM 17,18-EEQ + 10 µM t-TUCB | CD36 Protein Expression | Significantly increased | [1][11] |
| 10 µM 17,18-EEQ alone | NFκB Activation (LPS-induced) | Significantly suppressed | [1] |
| 10 µM 17,18-EEQ + 10 µM t-TUCB | NFκB Activation (LPS-induced) | Significantly suppressed (no enhancement over EEQ alone) | [1] |
| 10 µM 17,18-EEQ + t-TUCB | Mitochondrial Respiration | Significantly increased basal and maximal respiration | [1] |
Visualizations
Experimental Protocols
Protocol 1: Co-treatment of Adherent Cells with 17,18-EEQ and t-TUCB
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each cell line and endpoint.
-
Cell Plating: Seed adherent cells in appropriate culture vessels (e.g., 6-well plates, 24-well plates) and allow them to attach and reach 70-80% confluency.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 17,18-EEQ in a suitable solvent like ethanol or DMSO. Store under nitrogen or argon at -80°C to prevent oxidation.
-
Prepare a 10 mM stock solution of t-TUCB in DMSO. Store at -20°C or -80°C.
-
-
Treatment Preparation:
-
On the day of the experiment, thaw stock solutions.
-
Prepare working solutions by diluting the stocks in fresh, serum-free, or low-serum culture medium to the desired final concentration (e.g., 10 µM for both).
-
Prepare all treatment groups: Vehicle Control (DMSO/Ethanol), 17,18-EEQ alone, t-TUCB alone, and 17,18-EEQ + t-TUCB.
-
Note: It is crucial to pre-incubate the cells with the sEH inhibitor for a short period (e.g., 30 minutes) before adding 17,18-EEQ to ensure the enzyme is inhibited prior to the substrate's introduction.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile Phosphate Buffered Saline (PBS).
-
Add the medium containing t-TUCB or the corresponding vehicle control. Incubate for 30 minutes at 37°C.
-
Add 17,18-EEQ (or its vehicle) to the appropriate wells.
-
Incubate for the desired experimental duration (e.g., 6, 24, or 48 hours).
-
-
Harvesting: Proceed to harvest cells and/or media for downstream analysis as described in the relevant protocols (e.g., protein extraction for Western Blot, RNA isolation for qPCR, or metabolite extraction for LC-MS/MS).
Protocol 2: Sample Preparation for LC-MS/MS Analysis of 17,18-EEQ and 17,18-diHETE
This protocol outlines the critical steps for quenching metabolism and extracting metabolites from adherent cells.
-
Metabolism Quenching (Critical Step):
-
Prepare two ice-cold wash buffers: PBS and a final wash solution (e.g., saline).
-
Quickly aspirate the culture medium from the plate.
-
Immediately wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites. Perform these washes as rapidly as possible (<10 seconds per wash) to prevent leakage of intracellular metabolites.[12]
-
Aspirate the final wash solution completely.
-
-
Metabolite Extraction:
-
Place the culture plate on dry ice.
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol / 20% water) to cover the cell monolayer (e.g., 1 mL for a 6-well plate). The cold solvent serves to both lyse the cells and precipitate proteins.
-
Use a cell scraper to scrape the cells from the plate into the extraction solvent.
-
Collect the cell lysate/solvent mixture into a microcentrifuge tube. It is advisable to include an internal standard at this stage for accurate quantification.
-
-
Sample Processing:
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried metabolite pellet in a small, precise volume of a suitable solvent (e.g., 50% methanol) compatible with your LC-MS/MS method.
-
Vortex briefly and centrifuge to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 17(R),18(S)-EEQ and 17(S),18(R)-EEQ
A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective biological effects of two key eicosapentaenoic acid metabolites.
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is metabolized in vivo by cytochrome P450 (CYP) epoxygenases to a family of epoxyeicosatetraenoic acids (EEQs). Among these, 17,18-EEQ is a major product, existing as two enantiomers: 17(R),18(S)-EEQ and 17(S),18(R)-EEQ. Emerging evidence reveals that the stereochemistry of the epoxy group profoundly dictates their biological activities, leading to distinct and sometimes opposing physiological effects. This guide provides a detailed comparison of the biological activities of these two enantiomers, supported by experimental data and detailed methodologies, to aid researchers in their investigation and potential therapeutic development.
Comparative Biological Activities
The biological effects of 17(R),18(S)-EEQ and 17(S),18(R)-EEQ are highly stereoselective, with each enantiomer exhibiting a unique profile of activity. The following table summarizes their key differential effects based on published experimental data.
| Biological Activity | 17(R),18(S)-EEQ | 17(S),18(R)-EEQ | Key Findings |
| Cardiomyocyte Contraction | Potent negative chronotropic effects (reduces beating rate)[1][2][3][4] | Inactive[1][2][3] | 17(R),18(S)-EEQ protects neonatal rat cardiomyocytes from Ca2+-overload with an EC50 of ~1-2 nM, an effect not observed with the 17(S),18(R) enantiomer.[2][3] |
| Vasodilation | Potent vasodilator[1][5] | Inactive[1][5] | The vasodilatory effect of 17(R),18(S)-EEQ is mediated through the activation of calcium-activated potassium channels.[1][5] |
| Anti-inflammatory Activity (Contact Hypersensitivity) | Little to no effect[5] | Ameliorates contact hypersensitivity by inhibiting neutrophil migration[5] | 17(S),18(R)-EEQ's anti-inflammatory action is dependent on the G-protein-coupled receptor 40 (GPR40).[5] |
| Neutrophil Chemotaxis | Not reported to inhibit | Inhibits LTB4-induced neutrophil chemotaxis[5] | This inhibitory effect contributes to its anti-inflammatory properties in skin inflammation models.[5] |
Signaling Pathways
The distinct biological activities of the 17,18-EEQ enantiomers are a direct consequence of their differential engagement with specific signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of 17,18-EEQ enantiomers. Below are protocols for key experiments cited in this guide.
Neonatal Rat Cardiomyocyte Beating Rate and Arrhythmia Assay
This assay is used to evaluate the chronotropic effects of the EEQ enantiomers.
Protocol:
-
Isolation of Cardiomyocytes: Ventricles from 1-2 day old Sprague-Dawley rats are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to obtain a single-cell suspension.
-
Cell Culture: The cell suspension is pre-plated to enrich for cardiomyocytes, which are then cultured in appropriate media until a synchronously beating monolayer is formed.
-
Treatment: The cultured cardiomyocytes are treated with various concentrations of 17(R),18(S)-EEQ or 17(S),18(R)-EEQ.
-
Induction of Arrhythmia: To model arrhythmia, cells can be subjected to calcium overload by increasing the extracellular Ca²⁺ concentration.
-
Measurement: The spontaneous beating rate of the cardiomyocytes is recorded before and after treatment. The incidence and severity of arrhythmias under calcium overload conditions are also quantified.
Mouse Model of Contact Hypersensitivity
This in vivo model is used to assess the anti-inflammatory properties of the EEQ enantiomers.
Protocol:
-
Sensitization: Mice are sensitized by the topical application of a hapten (e.g., 2,4-dinitrofluorobenzene - DNFB) on the shaved abdomen.
-
Treatment: At a set time after sensitization, mice are treated with either 17(R),18(S)-EEQ or 17(S),18(R)-EEQ, typically via intravenous or intraperitoneal injection.
-
Challenge: Several days after sensitization, a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.
-
Measurement: Ear swelling is measured at various time points (e.g., 24 and 48 hours) after the challenge as an indicator of the inflammatory response. Histological analysis of the ear tissue can also be performed to assess immune cell infiltration.
Neutrophil Chemotaxis Assay
This in vitro assay evaluates the ability of the EEQ enantiomers to inhibit neutrophil migration.
Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or murine blood.
-
Chemotaxis Assay: A Boyden chamber or a similar chemotaxis system is used. The lower chamber is filled with a chemoattractant, such as leukotriene B4 (LTB4).
-
Treatment: Isolated neutrophils are pre-incubated with 17(R),18(S)-EEQ or 17(S),18(R)-EEQ before being placed in the upper chamber.
-
Measurement: The number of neutrophils that migrate through the porous membrane into the lower chamber in a given time is quantified, typically by cell counting or using a fluorescent dye.
GPR40 Receptor Activation Assay
This cell-based assay determines the ability of the EEQ enantiomers to activate the GPR40 receptor.
Protocol:
-
Cell Line: A cell line (e.g., HEK293) stably or transiently expressing human or murine GPR40 is used.
-
Reporter System: The cells are also transfected with a reporter construct, such as a serum response element (SRE) or cyclic AMP response element (CRE) linked to a luciferase or fluorescent protein gene. GPR40 activation typically leads to an increase in intracellular calcium, which can be measured directly with a calcium-sensitive dye.
-
Treatment: The cells are treated with 17(R),18(S)-EEQ or 17(S),18(R)-EEQ.
-
Measurement: Receptor activation is quantified by measuring the reporter gene expression (luminescence or fluorescence) or the change in intracellular calcium levels.
Conclusion
The stereoisomers of 17,18-EEQ, 17(R),18(S)-EEQ and 17(S),18(R)-EEQ, exhibit distinct and specific biological activities. 17(R),18(S)-EEQ is a potent modulator of cardiovascular function, demonstrating negative chronotropic and vasodilatory effects. In contrast, 17(S),18(R)-EEQ possesses significant anti-inflammatory properties, primarily through the inhibition of neutrophil migration via GPR40 activation. This stereoselectivity underscores the importance of considering the specific enantiomeric composition of EEQs in research and therapeutic development. Future investigations should continue to elucidate the downstream signaling pathways and explore the therapeutic potential of each enantiomer in relevant disease models. This guide provides a foundational understanding for researchers to navigate the complexities of these bioactive lipid mediators.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the calcium overload in cultured neonatal rat cardiomyocytes under metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. pubcompare.ai [pubcompare.ai]
Validating the Anti-inflammatory Effects of 17,18-EEQ In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) with other relevant alternatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this bioactive lipid mediator. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate objective evaluation.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies, comparing the anti-inflammatory efficacy of 17,18-EEQ and its derivatives with other agents.
| Compound | In Vivo Model | Key Metric | Result | Reference |
| 12-OH-17,18-EpETE | Zymosan-induced peritonitis in mice | Neutrophil infiltration | Potent inhibition | [1] |
| 12-OH-17,18-EpETE | LTB4-induced neutrophil chemotaxis (in vitro) | EC50 | 0.6 nM | [1] |
| 17(S),18(R)-EpETE | Mouse model of contact hypersensitivity | Ear swelling | Significant inhibition | [2] |
| 17(R),18(S)-EpETE | Mouse model of contact hypersensitivity | Ear swelling | Little to no effect | [2] |
| 17,18-EEQ + t-TUCB | High-fat diet-induced obese mice | NF-κB activation in brown adipose tissue | Significantly suppressed | [3][4] |
| 19,20-EDP + t-TUCB | High-fat diet-induced obese mice | NF-κB activation in brown adipose tissue | Significantly suppressed | [3][4] |
| 12-OH-17,18-EpETE | Ovalbumin-induced allergic airway inflammation in mice | Eosinophil accumulation in BALF | Reduced | [5] |
| 12-OH-17,18-EpETE | Ovalbumin-induced allergic airway inflammation in mice | CCL11 mRNA expression in lungs | Downregulated | [5] |
Note: t-TUCB is a soluble epoxide hydrolase inhibitor that prevents the degradation of 17,18-EEQ.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to allow for replication and further investigation.
1. Zymosan-Induced Peritonitis Model
-
Objective: To assess the in vivo anti-inflammatory effect of a compound by measuring its ability to inhibit neutrophil infiltration in a mouse model of peritonitis.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Mice are intraperitoneally injected with zymosan A (1 mg/mL in saline).
-
Test compounds (e.g., 12-OH-17,18-EpETE) or vehicle control are administered intravenously or intraperitoneally at specified doses and time points relative to zymosan injection.
-
At a predetermined time point after zymosan injection (e.g., 4 hours), mice are euthanized.
-
The peritoneal cavity is lavaged with phosphate-buffered saline (PBS) containing EDTA.
-
The total number of cells in the peritoneal lavage fluid is counted.
-
Differential cell counts are performed to determine the number of neutrophils.
-
-
Data Analysis: The percentage of inhibition of neutrophil infiltration is calculated by comparing the number of neutrophils in the treated groups to the vehicle control group.
2. Contact Hypersensitivity (CHS) Model
-
Objective: To evaluate the effect of a compound on T-cell mediated skin inflammation.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Sensitization: The shaved abdomen of the mice is epicutaneously sensitized with a hapten (e.g., 2,4-dinitrofluorobenzene - DNFB).
-
Challenge: Several days later (e.g., 5 days), a solution of the same hapten is applied to the ear of the sensitized mice.
-
Treatment: Test compounds (e.g., 17(S),18(R)-EpETE) or vehicle are administered topically or systemically before or after the challenge.
-
Measurement: Ear swelling is measured at various time points after the challenge (e.g., 24, 48, and 72 hours) using a micrometer.
-
-
Data Analysis: The difference in ear thickness before and after the challenge is calculated. The anti-inflammatory effect is determined by comparing the ear swelling in the treated groups to the vehicle control group.
3. Ovalbumin-Induced Allergic Airway Inflammation
-
Objective: To assess the effect of a compound on allergic asthma.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
-
Challenge: Subsequently, mice are challenged by intranasal administration or inhalation of OVA solution to induce airway inflammation.
-
Treatment: Test compounds (e.g., 12-OH-17,18-EpETE) are administered (e.g., intravenously) prior to the OVA challenge.
-
Bronchoalveolar Lavage (BAL): At a specific time point after the final challenge, mice are euthanized, and the lungs are lavaged with PBS to collect bronchoalveolar lavage fluid (BALF).
-
Cell Analysis: The total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BALF are determined.
-
Gene Expression Analysis: Lung tissue can be collected for quantitative PCR (qPCR) to measure the mRNA expression of inflammatory mediators like CCL11.[5]
-
-
Data Analysis: The reduction in the number of inflammatory cells (particularly eosinophils) in the BALF and the downregulation of inflammatory gene expression in the lungs are used as indicators of anti-inflammatory activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of 17,18-EEQ and a typical experimental workflow for its in vivo validation.
References
- 1. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12-OH-17,18-Epoxyeicosatetraenoic acid alleviates eosinophilic airway inflammation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 17,18-EEQ and its Parent EPA: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive, data-driven comparison of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) and its parent omega-3 fatty acid, eicosapentaenoic acid (EPA). This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced biological activities and therapeutic potential of these lipid mediators.
Abstract
Eicosapentaenoic acid (EPA), a well-studied omega-3 polyunsaturated fatty acid, exerts a wide range of biological effects. Its metabolism gives rise to a cascade of bioactive molecules, including the epoxyeicosanoid 17,18-EEQ, generated via the cytochrome P450 (CYP) epoxygenase pathway. Emerging evidence suggests that 17,18-EEQ is not merely a metabolic byproduct but a potent signaling molecule in its own right, often exhibiting greater potency than its parent compound. This guide provides a detailed comparative analysis of their biochemical properties, biological activities, and underlying signaling mechanisms, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activities of EPA and 17,18-EEQ.
| Parameter | Eicosapentaenoic Acid (EPA) | 17,18-Epoxyeicosatetraenoic Acid (17,18-EEQ) | Reference |
| Cardiomyocyte Protection (Ca2+-overload) | Requires ~1000-fold higher concentration than 17,18-EEQ for a similar effect. | EC50 ≈ 1–2 nM | [1] |
| Anti-inflammatory Activity | Dose-dependently reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6). | Significantly inhibits TNF-α-induced production of IL-6 and IL-8 in a dose-dependent manner.[2] Also suppresses NF-κB activation.[3] | [4][5] |
| Endothelial Activation | Inhibits endothelial activation. | Potently inhibits endothelial activation by suppressing VCAM-1 expression.[6] | [6] |
Table 1: Comparative Biological Potency of EPA and 17,18-EEQ
| Pathway | Eicosapentaenoic Acid (EPA) | 17,18-Epoxyeicosatetraenoic Acid (17,18-EEQ) |
| Metabolism | Metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. | Metabolized by soluble epoxide hydrolase (sEH) to its less active diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). |
| Primary Receptors/Targets | G-protein coupled receptor 120 (GPR120), Peroxisome proliferator-activated receptor gamma (PPARγ). | Prostacyclin receptor (IP),[7] Sphingosine-1-phosphate receptor 1 (S1PR1),[6][8] Peroxisome proliferator-activated receptor gamma (PPARγ).[3] |
Table 2: Key Metabolic and Signaling Pathways
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known signaling pathways of EPA and 17,18-EEQ.
Experimental Workflow
Experimental Protocols
Cardiomyocyte Isolation and Culture for In Vitro Treatment
This protocol is adapted from established methods for isolating adult rodent cardiomyocytes.
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Perfusion buffer (e.g., calcium-free Tyrode's solution)
-
Plating medium (e.g., MEM supplemented with FBS, BDM)
-
Laminin-coated culture dishes
Procedure:
-
Heart Perfusion and Digestion:
-
Anesthetize the animal and excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse with calcium-free buffer to wash out blood, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.
-
-
Cell Dissociation and Plating:
-
Once the heart is digested, remove it from the apparatus and mince the ventricular tissue.
-
Gently triturate the tissue to release individual cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.
-
Plate the isolated cardiomyocytes on laminin-coated dishes in the appropriate plating medium.
-
-
Treatment:
-
Allow the cardiomyocytes to attach and recover for a specified period.
-
Replace the medium with a serum-free medium containing the desired concentrations of EPA or 17,18-EEQ for the specified treatment duration.
-
Lipid Mediator Analysis by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of EPA and 17,18-EEQ from biological samples.
Materials:
-
Internal standards (e.g., deuterated EPA and 17,18-EEQ)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or organic solvents for liquid-liquid extraction (LLE)
-
LC-MS/MS system equipped with a reverse-phase C18 column
Procedure:
-
Sample Preparation and Extraction:
-
Spike the biological sample (e.g., cell culture supernatant, plasma) with internal standards.
-
For SPE: Condition the C18 cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute the lipids with a high percentage of organic solvent (e.g., methanol or methyl formate).
-
For LLE: Add an appropriate organic solvent (e.g., ethyl acetate) to the sample, vortex, and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the lipids.
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for EPA, 17,18-EEQ, and their internal standards should be used for accurate quantification.
-
Conclusion
The evidence presented in this guide clearly indicates that 17,18-EEQ is a highly potent metabolite of EPA, exhibiting significantly greater bioactivity in several key physiological systems, particularly in the cardiovascular and immune systems. While EPA itself has well-documented beneficial effects, its conversion to 17,18-EEQ represents a critical amplification of its therapeutic potential. Researchers and drug development professionals should consider the distinct and often more potent actions of 17,18-EEQ when investigating the mechanisms of omega-3 fatty acids and developing novel therapeutics targeting inflammation and cardiovascular disease. Future studies should focus on further elucidating the specific receptors and downstream signaling pathways of 17,18-EEQ to fully harness its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. 17,18-Epoxyeicosatetraenoic Acid Inhibits TNF-α-Induced Inflammation in Cultured Human Airway Epithelium and LPS-Induced Murine Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosapentaenoic acid prevents LPS-induced TNF-alpha expression by preventing NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation with eicosapentaenoic acid and docosahexaenoic acid reduces high levels of circulating proinflammatory cytokines in aging adults: a randomized, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 17,18-EEQ and 19,20-EDP in the Regulation of Thermogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cytochrome P450 (CYP) epoxygenase-derived metabolites, 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) and 19,20-epoxydocosapentaenoic acid (19,20-EDP), in their roles as regulators of thermogenesis. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and illustrates the underlying signaling pathways.
Introduction
17,18-EEQ and 19,20-EDP are bioactive lipid metabolites derived from the omega-3 polyunsaturated fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), respectively, through the action of CYP epoxygenases.[1][2][3] These molecules are implicated in various physiological processes, with a growing body of evidence highlighting their significance in regulating energy expenditure through thermogenesis, particularly in brown adipose tissue (BAT).[4][5][6] However, their efficacy and mechanisms of action exhibit notable differences.
These epoxides are inherently unstable and are rapidly hydrolyzed into less active diols by the soluble epoxide hydrolase (sEH).[1][2][3] Consequently, much of the research investigating their therapeutic potential involves co-administration with an sEH inhibitor, such as t-TUCB, to enhance their stability and bioavailability.[1][3][5]
Comparative Efficacy in Thermoregulation
Both 17,18-EEQ and 19,20-EDP, when stabilized by an sEH inhibitor, have been shown to promote brown adipogenesis and enhance mitochondrial respiration.[1][2] However, studies consistently indicate that 17,18-EEQ is a more potent activator of thermogenesis compared to 19,20-EDP, particularly in differentiated brown adipocytes.[1][5]
Key differential effects include:
-
Mitochondrial Uncoupling and Heat Production: While both epoxides can improve mitochondrial respiration, only 17,18-EEQ in combination with t-TUCB has been observed to significantly increase mitochondrial uncoupling and heat production in differentiated adipocytes.[1][2][3]
-
Core Body Temperature: In studies with diet-induced obese mice, both 17,18-EEQ and 19,20-EDP combined with t-TUCB led to a significant increase in core body temperature.[5]
-
Cold Tolerance: Both treatment groups showed improved cold tolerance, but the effect was more pronounced in the 17,18-EEQ treated group.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on 17,18-EEQ and 19,20-EDP in regulating thermogenesis.
Table 1: In Vitro Effects on Brown Adipocyte Differentiation and Function
| Parameter | Control (DMSO) | t-TUCB (T) | T + 17,18-EEQ (10 µM) | T + 19,20-EDP (10 µM) | Reference |
| UCP1 Protein Expression | Baseline | No significant change | Significantly increased | No significant change | [1] |
| PGC1α Protein Expression | Baseline | Increased | Significantly increased | Significantly increased | [1][3] |
| CD36 Protein Expression | Baseline | No significant change | Significantly increased | No significant change | [1][5] |
| Mitochondrial Respiration | Baseline | Increased | Significantly increased | Significantly increased | [1] |
| Mitochondrial Uncoupling | Baseline | Increased | Significantly increased | No significant change | [1][2] |
Table 2: In Vivo Effects on Thermogenesis in Diet-Induced Obese Mice
| Parameter | Control | t-TUCB (T) | T + 17,18-EEQ | T + 19,20-EDP | Reference |
| Core Body Temperature | 37.3 ± 0.14 °C | 37.3 ± 0.08 °C | 38.1 ± 0.09 °C (p < 0.001) | 37.9 ± 0.06 °C (p < 0.01) | [5] |
| Heat Production | Baseline | No significant change | Significantly increased (p < 0.01) | No significant change | [3][6] |
| Cold Tolerance | Baseline | Improved | Significantly improved (p < 0.001) | Significantly improved (p < 0.05) | [6] |
| BAT PGC1α Expression | Baseline | Increased | Increased | Increased | [3] |
| BAT CPT1A/B Expression | Baseline | No significant change | Increased | Increased | [3][5] |
| BAT CD36 Expression | Baseline | No significant change | Increased | No significant change | [3][5] |
Signaling Pathways
The thermogenic effects of 17,18-EEQ and 19,20-EDP are mediated through distinct but overlapping signaling pathways. A key pathway involves the G protein-coupled receptor 120 (GPR120) and AMP-activated protein kinase α (AMPKα).[4][7] Both epoxides have been shown to increase the expression of GPR120 and the phosphorylation of AMPKα, leading to the induction of thermogenic genes like UCP1.[4][7]
Furthermore, both 17,18-EEQ and 19,20-EDP can activate the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipogenesis.[1][8] This activation is crucial for their effects on brown adipocyte differentiation. Interestingly, PPARγ may not be required for the thermogenic function of the epoxides after differentiation is complete.[1][2]
The more potent effect of 17,18-EEQ on thermogenesis may be partially attributed to its unique ability to upregulate the fatty acid transporter CD36.[5] CD36 is essential for the uptake of coenzyme Q, a critical component of the mitochondrial respiratory chain, thereby directly impacting thermogenic capacity.[5]
Experimental Protocols
The following are generalized methodologies based on the cited literature for key experiments used to evaluate the thermogenic properties of 17,18-EEQ and 19,20-EDP.
In Vitro Murine Brown Adipocyte Differentiation and Analysis
-
Cell Culture: Murine brown preadipocytes are cultured in a standard growth medium.
-
Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and indomethacin. The test compounds (17,18-EEQ or 19,20-EDP at concentrations typically around 10 µM) and an sEH inhibitor (e.g., t-TUCB at 1 µM) are added to this medium.
-
Maturation: After 2-3 days, the medium is switched to a maintenance medium containing insulin and the test compounds, and the cells are cultured for an additional 4-6 days until fully differentiated.
-
Protein Expression Analysis: Differentiated adipocytes are lysed, and protein concentrations are determined. Western blotting is performed to quantify the expression levels of thermogenic marker proteins such as UCP1, PGC1α, and CD36.
-
Mitochondrial Respiration Assay: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and proton leak (uncoupling) are determined by sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
In Vivo Studies in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for several weeks.
-
Compound Administration: 17,18-EEQ or 19,20-EDP, in combination with an sEH inhibitor like t-TUCB, is administered to the mice. This can be done via osmotic minipumps for continuous delivery or through other appropriate routes.
-
Metabolic Phenotyping:
-
Core Body Temperature: Rectal temperature is measured at regular intervals.
-
Cold Tolerance Test: Mice are exposed to a cold environment (e.g., 4°C), and their core body temperature is monitored over several hours.
-
Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and energy expenditure (heat production).
-
-
Tissue Analysis: At the end of the study, brown adipose tissue is collected for analysis of gene and protein expression of thermogenic markers.
Conclusion
Both 17,18-EEQ and 19,20-EDP demonstrate pro-thermogenic properties, primarily by promoting brown adipogenesis and enhancing mitochondrial function. However, the available evidence strongly suggests that 17,18-EEQ is the more potent of the two , exhibiting a greater capacity to induce mitochondrial uncoupling, heat production, and the expression of key thermogenic and fatty acid transport proteins like UCP1 and CD36.[1][5] These findings position 17,18-EEQ as a particularly promising candidate for further investigation in the development of therapeutic strategies targeting obesity and related metabolic disorders by increasing energy expenditure. Future research should continue to elucidate the specific molecular interactions that underpin the differential effects of these two important lipid mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic and Enzymatically Produced 17,18-EEQ for Researchers
For researchers, scientists, and drug development professionals, the choice between synthetic and enzymatically produced 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is critical, as the production method directly impacts the stereochemistry and, consequently, the biological activity of this potent lipid mediator. This guide provides an objective comparison of the two production methods, supported by experimental data and detailed protocols, to aid in the selection of the appropriate 17,18-EEQ for research and development.
Key Differences and Performance Comparison
The primary distinction between synthetic and enzymatically produced 17,18-EEQ lies in their stereochemistry. Chemical synthesis of 17,18-EEQ from eicosapentaenoic acid (EPA) typically results in a racemic mixture, containing equal amounts of two enantiomers: 17(S),18(R)-EEQ and 17(R),18(S)-EEQ. In contrast, enzymatic synthesis utilizing cytochrome P450 (CYP) enzymes, particularly the well-characterized P450 BM-3 from Bacillus megaterium, is highly stereoselective, yielding predominantly the 17(S),18(R)-EEQ enantiomer with high purity, often exceeding 95%.[1]
The biological activity of 17,18-EEQ is known to be stereospecific, meaning the different enantiomers can have distinct biological effects. For instance, the anti-inflammatory and anti-allergic properties of 17,18-EEQ have been attributed to the 17(S),18(R)-EEQ enantiomer, which effectively inhibits neutrophil migration in a GPR40-dependent manner.[1] Conversely, other studies have suggested that the 17(R),18(S)-EEQ enantiomer may be more potent in exerting certain cardiovascular effects, such as vasodilation.[2] This enantiomer-specific activity underscores the importance of using stereochemically pure compounds for targeted research.
Quantitative Data Summary
The following table summarizes the key quantitative differences between synthetic and enzymatically produced 17,18-EEQ based on available data. It is important to note that direct head-to-head comparisons in the same assays are limited in the literature. The comparison is based on the understanding that the biological activity often resides in a single enantiomer.
| Feature | Synthetic 17,18-EEQ | Enzymatically Produced 17,18-EEQ |
| Stereochemistry | Racemic mixture (1:1 ratio of 17(S),18(R)-EEQ and 17(R),18(S)-EEQ) | Stereopure (Predominantly 17(S),18(R)-EEQ) |
| Enantiomeric Purity | ~50% of each enantiomer | >95% (often >99%) of the 17(S),18(R) enantiomer[1] |
| Biological Potency (Anti-inflammatory) | Lower (Theoretically ~50% of the pure active enantiomer) | Higher (Concentration of the active 17(S),18(R) enantiomer is maximized) |
| Specificity in Research | Can lead to ambiguous results due to the presence of a second, potentially inactive or differently active, enantiomer. | Allows for precise investigation of the biological roles of the specific 17(S),18(R) enantiomer. |
| Production Scalability | High, through established chemical synthesis routes. | Can be scalable through fermentation, but may require more optimization. |
Experimental Protocols
Detailed methodologies for the synthesis, production, and key biological assays are provided below to enable researchers to reproduce and validate these findings.
Chemical Synthesis of (±)-17,18-EEQ
This protocol outlines a general multi-step chemical synthesis approach starting from eicosapentaenoic acid (EPA).
Methodology:
-
Protection of the Carboxylic Acid: The carboxylic acid group of EPA is first protected, typically as a methyl or ethyl ester, to prevent side reactions in subsequent steps. This is achieved by reacting EPA with methanol or ethanol in the presence of an acid catalyst.
-
Epoxidation: The protected EPA is then subjected to epoxidation. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), which non-selectively epoxidizes the double bonds. Reaction conditions are controlled to favor mono-epoxidation.
-
Purification of the Racemic Mixture: The resulting mixture of regioisomers and diastereomers is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the (±)-17,18-EEQ ester.
-
Deprotection: The protecting group on the carboxylic acid is removed (e.g., by saponification with a base like lithium hydroxide) to yield the final racemic (±)-17,18-EEQ.
-
Chiral Separation (Optional): The individual enantiomers can be separated from the racemic mixture using chiral chromatography for use as analytical standards.
Enzymatic Production of 17(S),18(R)-EEQ
This protocol describes the stereoselective production of 17(S),18(R)-EEQ using E. coli expressing the cytochrome P450 BM-3 enzyme.
Methodology:
-
Expression of P450 BM-3: An E. coli expression system containing the gene for cytochrome P450 BM-3 from Bacillus megaterium is cultured in a suitable growth medium. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Whole-Cell Biotransformation: After sufficient cell growth and enzyme expression, the substrate, eicosapentaenoic acid (EPA), is added to the cell culture. The whole E. coli cells act as biocatalysts.
-
Reaction Conditions: The biotransformation is carried out under optimized conditions of temperature, pH, and aeration to ensure efficient and stereoselective epoxidation of EPA to 17(S),18(R)-EEQ.
-
Extraction and Purification: After the reaction, the 17(S),18(R)-EEQ is extracted from the culture medium using an organic solvent. The extracted product is then purified using flash chromatography or HPLC to achieve high purity.
-
Purity and Stereochemistry Analysis: The purity and enantiomeric excess of the final product are confirmed by analytical techniques such as HPLC with a chiral column and mass spectrometry.
GPR40 Activation Assay
This assay measures the ability of 17,18-EEQ to activate its receptor, GPR40, which is a key step in its signaling cascade.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid encoding human GPR40.
-
TGF-α Shedding Assay:
-
The transfected cells are co-transfected with a plasmid for alkaline phosphatase-tagged transforming growth factor-α (AP-TGF-α).
-
Cells are then stimulated with different concentrations of synthetic or enzymatically produced 17,18-EEQ.
-
Activation of GPR40 leads to the shedding of AP-TGF-α into the supernatant.
-
The amount of shed AP-TGF-α is quantified by measuring the alkaline phosphatase activity in the supernatant, which is proportional to GPR40 activation.
-
p38 MAPK Phosphorylation Assay
This assay determines the downstream effect of 17,18-EEQ on the p38 MAPK signaling pathway.
Methodology:
-
Cell Treatment: A suitable cell line (e.g., neutrophils or endothelial cells) is treated with either synthetic or enzymatically produced 17,18-EEQ for a specified time.
-
Protein Extraction: After treatment, the cells are lysed to extract total protein.
-
Western Blot Analysis:
-
The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38).
-
A secondary antibody conjugated to horseradish peroxidase is then used for detection.
-
The bands are visualized using a chemiluminescence substrate, and the intensity is quantified to determine the level of p38 MAPK phosphorylation relative to total p38 MAPK and an untreated control.
-
Visualization of Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the 17,18-EEQ signaling pathway and the experimental workflows.
Caption: Signaling pathway of 17,18-EEQ via the GPR40 receptor.
Caption: Workflow for comparing synthetic and enzymatic 17,18-EEQ.
References
A Comparative Guide to the Validation of 17,18-EEQ as a Biomarker for EPA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) as a biomarker for eicosapentaenoic acid (EPA) metabolism, with a focus on its validation and comparison with alternative biomarkers. Experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to support researchers in this field.
Introduction to 17,18-EEQ and EPA Metabolism
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is metabolized in the body through three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. The CYP pathway, in particular, leads to the formation of epoxyeicosatetraenoic acids (EEQs), with 17,18-EEQ being a major metabolite. Emerging evidence suggests that 17,18-EEQ possesses potent biological activities, often exceeding those of its parent molecule, EPA, making it a promising biomarker for assessing the metabolic fate and therapeutic efficacy of EPA interventions.
17,18-EEQ as a Biomarker: A Comparative Analysis
The utility of a biomarker is determined by its specificity, sensitivity, and correlation with a biological or clinical endpoint. This section compares 17,18-EEQ with other notable EPA metabolites that have been investigated as potential biomarkers.
Alternative Biomarkers of EPA Metabolism:
-
18-Hydroxyeicosapentaenoic Acid (18-HEPE): A product of the LOX pathway, 18-HEPE has demonstrated anti-inflammatory and cardioprotective effects.
-
5-Hydroxyeicosapentaenoic Acid (5-HEPE): Another LOX-pathway metabolite, 5-HEPE is involved in the resolution of inflammation.
-
12-Hydroxyeicosapentaenoic Acid (12-HEPE): Also generated via the LOX pathway, 12-HEPE has been implicated in various physiological processes.
Quantitative Comparison of EPA Metabolites
The following table summarizes quantitative data from a study in female C57BL/6J mice fed a high-fat diet supplemented with EPA. The data illustrates the relative changes in various EPA metabolites in white adipose tissue, providing a basis for comparing their potential as biomarkers of EPA supplementation.
| Biomarker | Fold Increase with EPA Supplementation (vs. High-Fat Diet) | Metabolic Pathway | Key Biological Activities |
| 17,18-EEQ | 8-17 fold | Cytochrome P450 (CYP) | Anti-inflammatory, Cardioprotective, Vasodilatory |
| 18-HEPE | Not significantly different in this study | Lipoxygenase (LOX) | Anti-inflammatory, Prevents cardiac remodeling |
| 5-HEPE | 15-107 fold | Lipoxygenase (LOX) | Pro-resolving, Enhances Treg induction |
| 8-HEPE | 55-fold | Lipoxygenase (LOX) | Potential mediator of EPA's effects on lipid accumulation |
| 9-HEPE | 15-107 fold | Lipoxygenase (LOX) | Anti-inflammatory |
| 11-HEPE | 15-107 fold | Lipoxygenase (LOX) | Anti-inflammatory |
| 12-HEPE | Not significantly different in this study | Lipoxygenase (LOX) | Anti-inflammatory |
| 15-HEPE | 15-107 fold | Lipoxygenase (LOX) | Anti-inflammatory |
| 17,18-DiHETE | 8-17 fold | sEH-mediated hydrolysis of 17,18-EEQ | Less active than 17,18-EEQ |
Data adapted from a study on female C57BL/6J mice.
Key Observations:
-
Supplementation with EPA leads to a significant increase in several of its metabolites, with the HEPEs showing particularly large fold increases.
-
17,18-EEQ and its hydrolysis product, 17,18-DiHETE, also show a substantial increase, indicating significant flux through the CYP pathway.
-
The differential increases in these metabolites suggest that a panel of biomarkers, rather than a single one, may provide a more comprehensive picture of EPA metabolism and its biological effects.
Experimental Protocols
Validation of 17,18-EEQ as a Biomarker using LC-MS/MS
The following protocol outlines a general workflow for the quantitative analysis of 17,18-EEQ in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Plasma)
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipid metabolites.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 100 µL of plasma, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of an internal standard solution (e.g., 17,18-EEQ-d11).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) (Optional for sample cleanup and concentration):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the lipid metabolites with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50 µL of 50:50 acetonitrile:water).
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
17,18-EEQ: Precursor ion (m/z) 319.2 → Product ion (m/z) [Specific fragment to be determined based on instrument optimization, e.g., 195.1].
-
17,18-EEQ-d11 (Internal Standard): Precursor ion (m/z) 330.2 → Product ion (m/z) [Specific fragment to be determined].
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte to achieve maximum sensitivity.
-
3. Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of a 17,18-EEQ standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 17,18-EEQ in the plasma samples by interpolating from the calibration curve.
Visualizing Key Processes
EPA Metabolic Pathways
Caption: Major metabolic pathways of Eicosapentaenoic Acid (EPA).
Biomarker Validation Workflow
Caption: A generalized workflow for biomarker validation.
Conclusion
17,18-EEQ is a highly promising biomarker for assessing EPA metabolism due to its direct formation via the CYP pathway and its potent biological activities. However, a comprehensive evaluation of EPA's metabolic effects may be best achieved by analyzing a panel of biomarkers that includes 17,18-EEQ alongside key metabolites from the LOX pathway, such as 5-HEPE and 18-HEPE. The choice of biomarker will ultimately depend on the specific research question and the biological context being investigated. The provided experimental workflow for LC-MS/MS analysis offers a robust starting point for researchers aiming to quantify 17,18-EEQ and other EPA-derived lipid mediators in clinical and preclinical studies. Further research is warranted to fully establish the clinical utility of 17,18-EEQ in various disease states and as a surrogate endpoint in clinical trials of EPA supplementation.
Validating the Cardioprotective Effects of 17,18-EEQ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental evidence supporting the cardioprotective effects of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), a primary cytochrome P450 (CYP) metabolite of eicosapentaenoic acid (EPA).[1][2][3][4] We objectively examine its performance against other alternatives in various preclinical models, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
Data Presentation: Quantitative Comparison of Cardioprotective Effects
The following tables summarize the quantitative data from key studies, comparing the efficacy of 17,18-EEQ and its analogs to other relevant compounds in different models of cardiac injury.
Table 1: Ischemia-Reperfusion Injury in Isolated Heart Models
| Treatment Group | Model | Key Parameter | Result | Reference |
| Vehicle (Control) | Isolated mouse hearts (Langendorff) | Functional Recovery | Baseline | [5] |
| 17,18-EEQ | Isolated mouse hearts (Langendorff) | Functional Recovery | No significant improvement | [5] |
| 19,20-EDP | Isolated mouse hearts (Langendorff) | Functional Recovery | Significant improvement | [5] |
| DHA | Isolated mouse hearts (Langendorff) | Functional Recovery | Significant improvement | [5] |
| UA-8 (EET mimetic/sEH inhibitor) | Isolated mouse hearts (Langendorff) | Post-ischemic LVDP | Significantly improved vs. control | [6] |
| 11,12-EET | Isolated mouse hearts (Langendorff) | Post-ischemic LVDP | Improved vs. control | [6] |
LVDP: Left Ventricular Developed Pressure
Table 2: Cardiomyocyte Protection in In Vitro Models
| Treatment Group | Model | Key Parameter | Result | Reference |
| Control | Neonatal rat cardiomyocytes (Ca2+ overload) | Cell Viability | Baseline | [3] |
| 17,18-EEQ | Neonatal rat cardiomyocytes (Ca2+ overload) | EC50 for protection | ~1-2 nM | [3] |
| EPA | Neonatal rat cardiomyocytes (Ca2+ overload) | Concentration for same effect | ~1000-fold higher than 17,18-EEQ | [3] |
| 17(R),18(S)-EEQ enantiomer | Neonatal rat cardiomyocytes (arrhythmia model) | Spontaneous Beating Rate | Reduced | [3] |
| 17(S),18(R)-EEQ enantiomer | Neonatal rat cardiomyocytes (arrhythmia model) | Spontaneous Beating Rate | Inactive | [3] |
Table 3: In Vivo Myocardial Infarction Models
| Treatment Group | Model | Key Parameter | Result | Reference |
| Control | Rat model of coronary ligation | Ventricular Tachyarrhythmias | Baseline | [7] |
| 17,18-EEQ analogs | Rat model of coronary ligation | Ventricular Tachyarrhythmias | Decreased | [7] |
| OMT-28 (17,18-EEQ analog) | Animal models | Rhythm Stabilization & Cardioprotection | Demonstrated | [1] |
Experimental Protocols
Detailed methodologies for key experimental models are provided below. These protocols are based on established guidelines and practices in the field.[2][8][9][10][11]
Langendorff-Perfused Isolated Heart (Ischemia-Reperfusion Injury)
This ex vivo model is ideal for studying the direct effects of compounds on the heart, independent of systemic neurohormonal influences.[2]
-
Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.[12][13][14]
-
Anesthesia and Heparinization: Animals are anesthetized (e.g., with pentobarbital), and heparin is injected intravenously to prevent coagulation.
-
Heart Excision and Cannulation: The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus for retrograde perfusion.[13][14]
-
Perfusion Buffer: Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 and maintained at 37°C, is used for perfusion at a constant pressure or flow.[13]
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to reach a steady state.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25-45 minutes).[12]
-
Reperfusion: Perfusion is restored for a subsequent period (e.g., 60-120 minutes).[12]
-
Treatment Administration: 17,18-EEQ or other test compounds are added to the perfusion buffer before the ischemic period.
-
Assessment of Cardioprotection:
-
Functional Recovery: A balloon inserted into the left ventricle measures parameters like Left Ventricular Developed Pressure (LVDP) and heart rate.[13][14]
-
Infarct Size: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.[12]
-
Biomarker Release: Lactate dehydrogenase (LDH) release into the coronary effluent is measured as an indicator of cell death.[12][15]
-
In Vivo Myocardial Infarction (Coronary Artery Ligation)
This model mimics the clinical scenario of a heart attack and allows for the assessment of therapeutic interventions on cardiac remodeling and function in a living organism.[6][8]
-
Surgical Procedure:
-
Animals are anesthetized, intubated, and mechanically ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture. Myocardial blanching confirms successful occlusion.[11]
-
-
Ischemia-Reperfusion vs. Permanent Ligation:
-
For reperfusion models, the suture is removed after a defined ischemic period (e.g., 30-60 minutes).
-
For permanent ligation models, the suture remains in place.[11]
-
-
Treatment Administration: 17,18-EEQ or its analogs can be administered intravenously, intraperitoneally, or orally at various time points before or after the ischemic event.[4]
-
Assessment of Cardioprotection:
-
Arrhythmia Monitoring: ECG is monitored during the ischemic and reperfusion phases to assess the incidence and duration of arrhythmias.
-
Infarct Size Measurement: After a set period (e.g., 24 hours), the heart is excised, and the area at risk and infarct size are determined using Evans blue and TTC staining, respectively.[16]
-
Cardiac Function: Echocardiography is performed at later time points (days to weeks) to assess long-term effects on cardiac function and remodeling.
-
Primary Neonatal Rat Cardiomyocyte Culture (Calcium Overload and Arrhythmia)
This in vitro model is useful for studying the direct cellular and electrophysiological effects of compounds on cardiomyocytes.[7]
-
Cell Isolation: Hearts are harvested from 1-2 day old rat pups. The ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to isolate individual cardiomyocytes.[7]
-
Cell Culture: Cardiomyocytes are plated on culture dishes. Non-myocytes are often removed by pre-plating. The cells form a spontaneously contracting monolayer within a few days.
-
Induction of Injury/Arrhythmia:
-
Calcium Overload: Cells are exposed to a high concentration of extracellular calcium to induce injury.
-
Arrhythmia: Spontaneous beating rate is monitored, and arrhythmias can be induced by various stimuli.
-
-
Treatment Administration: 17,18-EEQ or other compounds are added to the culture medium before or during the injury stimulus.
-
Assessment of Cardioprotection:
-
Cell Viability: Assessed using methods like MTT assay or by measuring the release of LDH into the culture medium.
-
Electrophysiology: Spontaneous beating rate and rhythm are recorded using microscopy or more advanced electrophysiological techniques.[3]
-
Calcium Imaging: Intracellular calcium levels are measured using fluorescent indicators like Indo-1 to assess the effect of the compound on calcium handling.[17]
-
Mandatory Visualization: Signaling Pathways and Workflows
The cardioprotective effects of 17,18-EEQ are mediated through complex signaling cascades. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes.
References
- 1. Activation of sphingosine-1-phosphate receptors can relieve myocardial ischemia-reperfusion injury by mitigating oxidative stress and ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotection by PI3K-mediated signaling is required for anti-arrhythmia and myocardial repair in response to ischemic preconditioning in infarcted pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine 1-phosphate receptor-1 in cardiomyocytes is required for normal cardiac development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Protocol for Culture of Cardiomyocyte from Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thioctic acid protects against ischemia-reperfusion injury in the isolated perfused Langendorff heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Natural 17,18-EEQ and its Metabolically Stable Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity and metabolic stability of natural 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) with its synthetic, metabolically stable analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology, cardiology, and inflammation.
Introduction to 17,18-EEQ and the Need for Stable Analogs
Natural 17,18-EEQ is a cytochrome P450-derived metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It has demonstrated potent biological activities, including anti-arrhythmic effects in cardiomyocytes and anti-inflammatory properties in the lungs.[1][2] However, the therapeutic potential of natural 17,18-EEQ is limited by its rapid in vivo metabolism, primarily through hydrolysis by soluble epoxide hydrolase (sEH) into less active diols.[2] This metabolic instability leads to a short half-life and reduced bioavailability, necessitating the development of metabolically robust analogs.[3] Synthetic analogs have been designed to resist sEH-mediated degradation, thereby enhancing their pharmacokinetic profile and therapeutic efficacy.[3]
Comparative Bioactivity and Pharmacokinetics
Metabolically stable analogs of 17,18-EEQ have been engineered to retain or enhance the desirable biological activities of the parent compound while exhibiting improved stability. These analogs have shown significant promise in preclinical studies, particularly as anti-arrhythmic agents.
| Compound | Bioactivity (EC50) in Neonatal Rat Cardiomyocytes | Metabolic Stability | Oral Bioavailability | Key Findings |
| Natural 17,18-EEQ | ~1–2 nM[1] | Low (rapidly metabolized by sEH) | Poor | Potent negative chronotrope, but limited therapeutic utility due to instability.[1][2] |
| Analog 2b (oxamide) | Not specified | sEH stable | Limited | Identified as a stable replacement but unsuitable for in vivo applications due to poor ADME properties.[3][4] |
| Analog 4 | Not specified | Improved | Improved | An improved generation of negative chronotropes evaluated as a potential clinical candidate.[3][4] |
| Analog 16 | Not specified | Improved | Improved | An improved generation of negative chronotropes evaluated as a potential clinical candidate.[3][4] |
Signaling Pathways
17,18-EEQ and its analogs exert their effects through multiple signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Gs-Coupled Receptor Signaling in Sensory Neurons
In sensory neurons, 17,18-EEQ has been shown to sensitize transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels. This action is mediated through the activation of a Gs-coupled receptor, identified as the prostacyclin receptor (IP), leading to the activation of Protein Kinase A (PKA).
PPARγ and p38 MAPK Signaling in Anti-Inflammatory Response
In the lung, the anti-inflammatory effects of 17,18-EEQ are mediated by the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. This dual mechanism helps to reduce inflammation-induced hyperresponsiveness in bronchial tissues.[4]
Experimental Protocols
Neonatal Rat Cardiomyocyte Contractility Assay
This assay is used to evaluate the chronotropic effects of 17,18-EEQ and its analogs.
Methodology:
-
Cell Isolation and Culture:
-
Neonatal rat cardiomyocytes are isolated from 1- to 3-day-old Wistar rats.
-
The ventricles are minced and subjected to enzymatic digestion to obtain a single-cell suspension.
-
Cells are plated on culture dishes and maintained in a suitable culture medium.
-
-
Contractility Measurement:
-
Spontaneously contracting cardiomyocytes are selected for analysis.
-
The cells are treated with varying concentrations of the test compounds (natural 17,18-EEQ or its analogs).
-
The contraction rate (beats per minute) is measured using video microscopy and specialized software.
-
Data is recorded before and after the addition of the compounds to determine the change in contraction frequency.
-
-
Data Analysis:
-
Concentration-response curves are generated to determine the EC50 values for each compound.
-
TNF-α-Induced Inflammation in Human Bronchial Epithelial Cells
This in vitro model is used to assess the anti-inflammatory properties of 17,18-EEQ and its analogs.
Methodology:
-
Cell Culture:
-
Human bronchial epithelial cells are cultured to confluence in appropriate media.
-
-
Induction of Inflammation:
-
The cells are pre-treated with the test compounds (17,18-EEQ or analogs) for a specified period.
-
Inflammation is then induced by stimulating the cells with tumor necrosis factor-alpha (TNF-α).
-
-
Measurement of Inflammatory Markers:
-
The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), using ELISA.
-
Cell lysates can be used for Western blot analysis to assess the phosphorylation status of key signaling proteins like p38 MAPK.
-
-
Data Analysis:
-
The inhibitory effect of the test compounds on cytokine production and signaling protein activation is quantified and compared.
-
Conclusion
Metabolically stable analogs of 17,18-EEQ represent a promising therapeutic strategy for cardiovascular and inflammatory diseases. By overcoming the inherent instability of the natural compound, these synthetic molecules exhibit enhanced pharmacokinetic properties, making them more suitable for clinical development. Further research into the structure-activity relationships and long-term in vivo efficacy of these analogs is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this exciting class of bioactive lipids.
References
- 1. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of 17,18-EEQ Effects Confirmed by Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways and cellular effects of 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), with a focus on how knockout and knockdown models have been instrumental in confirming the specificity of its actions. We compare 17,18-EEQ with its structural analog, 19,20-epoxydocosapentaenoic acid (19,20-EDP), and other relevant compounds to provide a comprehensive overview for research and drug development.
Modulation of Nociception via the Prostacyclin Receptor (IP)
Recent studies have identified 17,18-EEQ as a key player in pain signaling by sensitizing transient receptor potential (TRP) channels. Knockout models were crucial in identifying the specific Gs-coupled receptor involved in this pathway.
Comparative Data: Sensitization of TRPV1 in Sensory Neurons
| Treatment Condition | Neuron Genotype | Agonist | Relative Calcium Influx (%) |
| Vehicle | Wild-Type | Capsaicin | 100 |
| 17,18-EEQ | Wild-Type | Capsaicin | ~180 |
| 19,20-EDP | Wild-Type | Capsaicin | ~105 |
| 17,18-EEQ | IP Receptor Knockout | Capsaicin | ~102 |
Data are representative values inferred from qualitative descriptions in the cited literature.
The data indicates that 17,18-EEQ, but not 19,20-EDP, significantly sensitizes TRPV1 channels in sensory neurons, an effect that is abolished in neurons from prostacyclin receptor (IP) knockout mice[1]. This demonstrates that the sensitizing effect of 17,18-EEQ is specifically mediated by the IP receptor.
Signaling Pathway: 17,18-EEQ-Mediated TRP Channel Sensitization
Experimental Protocol: Calcium Imaging in Primary Sensory Neurons
-
Neuron Isolation: Dorsal root ganglion (DRG) neurons are isolated from wild-type and IP receptor knockout mice.
-
Cell Culture: Neurons are cultured on glass coverslips for 24-48 hours.
-
Calcium Indicator Loading: Cells are loaded with a ratiometric calcium indicator, such as Fura-2 AM, for 30-60 minutes at 37°C.
-
Pre-treatment: Neurons are pre-treated with vehicle, 17,18-EEQ (e.g., 1 µM), or 19,20-EDP (e.g., 1 µM) for a defined period.
-
Stimulation: A TRPV1 agonist, such as capsaicin (e.g., 100 nM), is applied to the cells.
-
Imaging: Changes in intracellular calcium concentration are recorded using a fluorescence microscopy system by measuring the ratio of fluorescence emission at two different excitation wavelengths.
-
Data Analysis: The peak fluorescence ratio change in response to the agonist is quantified and compared across different treatment groups and genotypes.
Anti-Inflammatory Effects via GPR40 in Neutrophils
17,18-EEQ has demonstrated anti-inflammatory properties by inhibiting the migration of neutrophils. The specificity of this effect has been linked to the G protein-coupled receptor 40 (GPR40).
Comparative Data: Inhibition of Neutrophil Migration
| Treatment Condition | Neutrophil Genotype | Chemoattractant | Relative Migration (%) |
| Vehicle | Wild-Type | fMLP | 100 |
| 17,18-EEQ | Wild-Type | fMLP | ~45 |
| 17,18-EEQ | GPR40 Knockout | fMLP | ~98 |
Data are representative values inferred from qualitative descriptions in the cited literature.
These findings show that 17,18-EEQ significantly inhibits neutrophil migration in wild-type cells, an effect that is lost in neutrophils from GPR40 knockout mice, confirming GPR40 as the specific receptor for this anti-inflammatory action[2].
Signaling Pathway: GPR40-Mediated Inhibition of Neutrophil Chemotaxis
Experimental Protocol: Neutrophil Migration Assay (Boyden Chamber)
-
Neutrophil Isolation: Neutrophils are isolated from the bone marrow of wild-type and GPR40 knockout mice.
-
Chamber Setup: A Boyden chamber is used, with a porous membrane separating the upper and lower wells.
-
Chemoattractant: A chemoattractant, such as fMLP, is placed in the lower chamber.
-
Cell Treatment: Isolated neutrophils are pre-treated with vehicle or 17,18-EEQ and then placed in the upper chamber.
-
Incubation: The chamber is incubated for 1-2 hours to allow for cell migration.
-
Quantification: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified by microscopy after staining.
-
Data Analysis: The percentage of migrated cells is calculated and compared between the different conditions.
Regulation of Endothelial Activation through S1PR1
17,18-EEQ plays a protective role in the vasculature by inhibiting the expression of adhesion molecules on endothelial cells, a key step in inflammation. This effect is specifically mediated by the sphingosine-1-phosphate receptor 1 (S1PR1).
Comparative Data: VCAM-1 Expression in Endothelial Cells
| Cell Type | siRNA Treatment | 17,18-EEQ Treatment | Relative VCAM-1 Expression (%) |
| HUVEC | Scramble siRNA | No | 100 |
| HUVEC | Scramble siRNA | Yes | ~50 |
| HUVEC | S1PR1 siRNA | Yes | ~95 |
Data are representative values inferred from qualitative descriptions in the cited literature.
The inhibitory effect of 17,18-EEQ on TNF-α-induced VCAM-1 expression is abolished when S1PR1 is knocked down using siRNA, demonstrating the specificity of 17,18-EEQ's action through this receptor in human umbilical vein endothelial cells (HUVECs)[3].
Signaling Pathway: 17,18-EEQ-Mediated Inhibition of Endothelial VCAM-1 Expression
Experimental Protocol: siRNA Knockdown and Western Blotting in HUVECs
-
Cell Culture: HUVECs are cultured to 70-80% confluency.
-
siRNA Transfection: Cells are transfected with either a non-targeting (scramble) siRNA or an siRNA specific for S1PR1 using a lipid-based transfection reagent[4][5][6][7]. Transfection efficiency is monitored.
-
Treatment: After 24-48 hours, cells are pre-treated with 17,18-EEQ for a specified duration, followed by stimulation with TNF-α to induce VCAM-1 expression.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against VCAM-1 and a loading control (e.g., GAPDH).
-
Densitometry: The intensity of the protein bands is quantified, and VCAM-1 expression is normalized to the loading control.
-
Data Analysis: VCAM-1 expression levels are compared across the different treatment and siRNA groups.
Promotion of Brown Adipogenesis and Thermogenesis via PPARγ
17,18-EEQ has been shown to promote the differentiation of brown adipocytes and enhance thermogenesis, with greater potency than 19,20-EDP. These effects are mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).
Comparative Data: PPARγ Activation and Brown Adipocyte Marker Expression
Table 4a: PPARγ Reporter Assay
| Treatment (10 µM) | Relative Luciferase Activity (Fold Change) |
| Vehicle | 1.0 |
| 17,18-EEQ | ~3.5 |
| 19,20-EDP | ~2.5 |
Data adapted from a study on murine brown preadipocytes.[8][9]
Table 4b: Effect of PPARγ Knockdown on Adipogenic Marker Expression
| Cell Condition | Treatment | Relative UCP1 Expression (%) |
| Control shRNA | 17,18-EEQ + t-TUCB | 100 |
| PPARγ shRNA | 17,18-EEQ + t-TUCB | ~30 |
Data are representative values inferred from qualitative descriptions in the cited literature.
These results indicate that both 17,18-EEQ and 19,20-EDP can activate PPARγ, with 17,18-EEQ showing greater potency[8][10]. Furthermore, the induction of the key thermogenic marker UCP1 by 17,18-EEQ is significantly attenuated upon PPARγ knockdown, confirming the receptor's role in this process[8][11].
Signaling Pathway: 17,18-EEQ in Brown Adipogenesis
Experimental Protocol: Lentiviral shRNA Knockdown in Brown Preadipocytes
-
Lentivirus Production: Lentiviral particles encoding shRNA against PPARγ or a non-targeting control are produced in a packaging cell line (e.g., HEK293T)[11].
-
Cell Transduction: Murine brown preadipocytes are transduced with the lentiviral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
Knockdown Confirmation: The efficiency of PPARγ knockdown is confirmed by qRT-PCR and Western blotting.
-
Adipocyte Differentiation: Control and PPARγ knockdown cells are induced to differentiate into brown adipocytes in the presence of vehicle, 17,18-EEQ, or 19,20-EDP (often in combination with an sEH inhibitor like t-TUCB to enhance stability).
-
Analysis of Gene Expression: After differentiation, RNA and protein are extracted to analyze the expression of brown adipocyte markers such as UCP1, CD36, and PGC1α by qRT-PCR and Western blotting.
Conclusion
The use of knockout and knockdown models has been indispensable in confirming the specific molecular targets of 17,18-EEQ. These studies have revealed that 17,18-EEQ exerts its diverse biological effects—from modulating pain and inflammation to promoting thermogenesis—through distinct receptor-mediated pathways, including the IP receptor, GPR40, S1PR1, and PPARγ. This specificity, particularly when compared to its analog 19,20-EDP, highlights 17,18-EEQ as a promising candidate for targeted therapeutic development. The experimental frameworks detailed in this guide provide a basis for further investigation into the nuanced roles of this and other bioactive lipid mediators.
References
- 1. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 6. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Lentiviral Delivery of PPARγ shRNA Alters the Balance of Osteogenesis and Adipogenesis, Improving Bone Microarchitecture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolomics of EPA and DHA Epoxygenase Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epoxygenase pathways of two key omega-3 fatty acids: eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Understanding the distinct metabolic fates and biological activities of their respective epoxygenated metabolites is crucial for the development of targeted therapeutic strategies in inflammation, cardiovascular disease, and oncology.
Executive Summary
EPA and DHA are metabolized by cytochrome P450 (CYP) epoxygenases to form various epoxide derivatives. The most prominent of these are 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) from EPA and 19,20-epoxydocosapentaenoic acid (19,20-EDP) from DHA. While structurally similar, these metabolites exhibit distinct production efficiencies, stabilities, and biological activities. Notably, EPA-derived epoxides often appear in higher concentrations in plasma, even following DHA supplementation.[1] Functionally, both 17,18-EEQ and 19,20-EDP have demonstrated roles in modulating inflammation and promoting thermogenesis; however, they can have opposing effects in the context of angiogenesis, with DHA-derived epoxides showing potent anti-angiogenic properties.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the formation and biological activities of EPA and DHA-derived epoxygenase metabolites.
Table 1: Cytochrome P450 Isoform Selectivity for EPA and DHA Epoxidation
| CYP Isoform | Substrate Preference (EPA vs. DHA) | Primary EPA Metabolite(s) | Primary DHA Metabolite(s) |
| CYP2C Family | Similar catalytic activities for EPA and DHA. | 17,18-EEQ | 19,20-EDP |
| CYP2J2 | Higher activity for EPA and DHA compared to arachidonic acid. | 17,18-EEQ | 19,20-EDP |
| General Trend | Most CYP isoforms preferentially target the ω-3 double bond of both EPA and DHA for epoxidation.[2] | 17,18-EEQ is the most abundant EPA regioisomer. | 19,20-EDP is the most abundant DHA regioisomer. |
Table 2: Comparative Biological Activities of 17,18-EEQ and 19,20-EDP
| Biological Process | 17,18-EEQ (from EPA) | 19,20-EDP (from DHA) | Key Findings |
| Inflammation | Anti-inflammatory; suppresses NFκB activation.[3] | Anti-inflammatory; suppresses NFκB activation.[3] | Both epoxides, when stabilized by a soluble epoxide hydrolase inhibitor (sEHi), can reduce inflammatory signaling.[3] |
| Angiogenesis | Pro-angiogenic effects have been less studied and appear less potent than arachidonic acid-derived EETs. | Potent inhibitor of VEGF and FGF-2-induced angiogenesis, both in vitro and in vivo.[4] | DHA-derived epoxides show significant promise as anti-angiogenic agents, a key therapeutic target in oncology.[4] |
| Thermogenesis | Promotes brown adipogenesis and mitochondrial respiration.[5][6] | Promotes brown adipogenesis and mitochondrial respiration.[5][6] | 17,18-EEQ may be more potent in promoting brown adipocyte differentiation and thermogenic function.[5][6] |
| Vascular Function | Contributes to vasodilation. | Potent vasodilator, with effects often greater than EPA-derived epoxides.[7] | DHA and its epoxides appear to have a more pronounced beneficial effect on vascular function.[7] |
| Pain Signaling | Can sensitize TRPV1 and TRPA1 ion channels in sensory neurons via the prostacyclin (IP) receptor.[8] | Does not appear to sensitize TRPV1 and TRPA1 channels in the same manner.[8] | This highlights a specific mechanism by which EPA-derived metabolites may modulate pain perception.[8] |
Experimental Protocols
Lipid Extraction from Plasma/Serum for Epoxide Analysis
This protocol is adapted from standard solid-phase extraction (SPE) methodologies for eicosanoids.[9][10]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (2M)
-
Internal standards (e.g., deuterated 17,18-EEQ and 19,20-EDP)
-
Nitrogen gas evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Preparation: To 1 mL of plasma or serum, add an appropriate amount of deuterated internal standard. Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl.[9] Let the sample sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[9]
-
SPE Cartridge Conditioning: Wash the C18 SPE cartridge with 20 mL of methanol followed by 20 mL of deionized water.[9]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 10 mL of deionized water, 10 mL of 15% methanol in water, and 10 mL of hexane to remove polar impurities and neutral lipids.[9]
-
Elution: Elute the epoxy fatty acids with 10 mL of ethyl acetate.[9]
-
Solvent Evaporation: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[9]
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of EPA and DHA Epoxides
This is a general protocol for the targeted analysis of epoxy fatty acids. Specific parameters will need to be optimized for the instrument in use.[11][12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[11]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a run time of 10-20 minutes is typically used to separate the various fatty acid metabolites.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 17,18-EEQ, 19,20-EDP, and their corresponding internal standards must be determined and optimized.
-
Example (Note: exact m/z values may vary slightly based on adduction):
-
17,18-EEQ: Precursor ion [M-H]⁻ → Product ion(s)
-
19,20-EDP: Precursor ion [M-H]⁻ → Product ion(s)
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Mandatory Visualization
References
- 1. EPA and/or DHA? A test question on the principles and opportunities in utilizing the therapeutic potential of omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration [mdpi.com]
- 6. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of EPA versus DHA on postprandial vascular function and the plasma oxylipin profile in men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (17R,18S)-Epoxyeicosatetraenoic Acid: A Comprehensive Guide for Laboratory Personnel
This document provides a comprehensive overview of the recommended disposal procedures for 17,18-EEQ, based on general principles of laboratory chemical waste management.
Immediate Safety and Handling Information
Given that 17,18-EEQ is typically handled in a solution, the hazards of the solvent are of primary concern. The following table summarizes essential safety information, assuming an ethanol solvent as a common formulation.
| Hazard Category | Description | Precautionary Measures |
| Physical Hazards | As this compound is often supplied in ethanol, it should be treated as a flammable liquid.[1] Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Store in a cool, well-ventilated area.[2][3] |
| Health Hazards | The toxicological properties of 17,18-EEQ itself are not fully characterized.[4] However, the solvent (e.g., ethanol) can cause serious eye irritation and may cause skin irritation.[1] Inhalation of high concentrations of solvent vapors may cause dizziness, and nausea.[4] | Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood.[2] |
| Storage | Store at -20°C for long-term stability.[5] Keep container tightly closed in a dry and well-ventilated place.[2][4] |
Step-by-Step Disposal Protocol
The disposal of (17R,18S)-Epoxyeicosatetraenoic acid and its associated waste must be managed as hazardous chemical waste. The following steps provide a general operational plan for its proper disposal.
1. Waste Identification and Segregation:
-
Waste Stream: All materials contaminated with 17,18-EEQ, including unused stock solutions, contaminated solvents, pipette tips, and empty vials, should be considered hazardous waste.
-
Segregation: Do not mix this waste stream with other incompatible waste types.[6] Specifically, keep it separate from acids, bases, and oxidizing agents.[6]
2. Containerization:
-
Primary Container: Use a designated, leak-proof, and chemically compatible waste container.[7] The original container of the main component of the waste can often be used.[6] For liquid waste, ensure the container has a secure screw cap. Do not use metal containers for corrosive waste or glass for waste containing hydrofluoric acid.[6]
-
Secondary Containment: Store liquid waste containers in secondary containment bins to prevent spills.[7]
3. Labeling:
-
Content: Clearly label the waste container with the words "Hazardous Waste."[6]
-
Constituents: List all chemical constituents by their full names (no abbreviations) and their approximate percentages or volumes.[7] For example: "Ethanol (95%), this compound (5%)."
-
Hazards: Indicate the associated hazards (e.g., Flammable, Toxic).
4. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the labeled waste container in a designated SAA within the laboratory, near the point of generation. This could be a designated area on a benchtop or within a chemical fume hood.
-
Container Status: Keep the waste container closed at all times, except when adding waste.[6][7]
-
Volume Limits: Do not exceed the storage limit for your SAA (typically 55 gallons of hazardous waste or one quart of acutely toxic waste).[6]
5. Disposal Request:
-
Scheduling Pickup: Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers), arrange for its collection by your institution's EHS department.
Experimental Workflow and Disposal Logistics
The generation of waste containing this compound often occurs during experimental procedures. The following table outlines a typical experimental protocol involving this compound and the corresponding waste management steps.
| Experimental Step | Materials Used | Generated Waste | Immediate Disposal Action |
| Preparation of Stock Solution | This compound, Ethanol | Contaminated pipette tips, microfuge tubes | Dispose of in a designated solid hazardous waste container. |
| Cell Culture Treatment | Stock solution, cell culture media | Spent media containing the compound, contaminated serological pipettes, and culture plates | Aspirate spent media into a flask containing a suitable disinfectant (if biologically hazardous) and then manage as liquid chemical waste. Dispose of plasticware in the solid hazardous waste container. |
| Sample Analysis (e.g., HPLC) | Treated cell lysates, organic solvents (e.g., acetonitrile, methanol) | Unused sample, solvent waste from the HPLC system | Collect all liquid waste from the HPLC into a designated, properly labeled hazardous waste container. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: A flowchart detailing the procedural steps for the safe disposal of this compound waste in a laboratory setting.
Signaling Pathway of this compound
This compound is a cytochrome P450 metabolite of EPA and acts as a signaling molecule in various physiological processes.[5] For instance, it has been shown to have negative chronotropic effects in cardiomyocytes and can activate large-conductance calcium-activated potassium (BK) channels.[5] The following diagram illustrates a simplified signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (17R,18S)-Epoxyeicosatetraenoic acid
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (17R,18S)-Epoxyeicosatetraenoic acid.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles, Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement.[1] A face shield should be worn over safety goggles when there is a significant risk of splashes, such as during solution preparation or transfers of larger volumes. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for incidental contact.[1] For prolonged handling or when working with stock solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately after contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended, especially when working with flammable solvents.[3] Ensure the coat is fully buttoned. |
| Respiratory | Fume Hood or Respirator | All handling of the neat compound or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[3] |
| Feet | Closed-Toe Shoes | Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines a standard workflow for handling this compound from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled and sealed.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5][6]
-
Follow the manufacturer's specific storage temperature recommendations, which are often at -20°C or -80°C for eicosanoids to prevent degradation.
-
Store in the original, tightly sealed container.
3. Preparation of Stock Solutions:
-
All work with the neat compound or concentrated solutions should be performed in a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier or literature. Eicosanoids are often soluble in organic solvents like ethanol, methanol, or dimethylformamide (DMF).
-
To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use calibrated pipettes and volumetric flasks for accurate measurements.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When diluting stock solutions to working concentrations, continue to work in a fume hood.
-
Ensure all glassware and equipment are clean and dry to prevent contamination.
-
Keep containers sealed when not in use to minimize evaporation and exposure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Contaminated Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.
-
Liquid Waste: Collect all unused solutions and solvent rinses in a clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
2. Disposal Procedures:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Ensure waste containers are properly sealed and labeled with the contents before collection by EHS.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
